Technical Documentation Center

7-(1-Aminoethyl)-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-(1-Aminoethyl)-1H-indazole
  • CAS: 1159511-33-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-(1-Aminoethyl)-1H-indazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Indazole Scaffold in Medicinal Chemistry The 1H-indazole core is a privileged heterocyclic motif in modern drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Indazole Scaffold in Medicinal Chemistry

The 1H-indazole core is a privileged heterocyclic motif in modern drug discovery, recognized for its versatile biological activities.[1][2] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is a key structural component in a variety of pharmacologically active agents, including those with anti-inflammatory, anti-cancer, and anti-viral properties.[1] The therapeutic potential of indazole derivatives has spurred significant interest in the development of efficient synthetic methodologies to access novel analogues with tailored properties. This guide provides a comprehensive overview of 7-(1-Aminoethyl)-1H-indazole, a specific derivative with potential applications in medicinal chemistry. Due to the limited publicly available data on this exact molecule, this document will focus on the synthesis of the 1H-indazole core, strategies for its functionalization at the 7-position, and a detailed examination of the closely related and commercially available precursor, 7-Amino-1H-indazole. A proposed synthetic route and predicted properties for 7-(1-Aminoethyl)-1H-indazole will be presented based on established chemical principles.

The 1H-Indazole Core: Synthetic Strategies

The construction of the 1H-indazole skeleton can be achieved through various synthetic routes, often tailored to the desired substitution pattern. Classic methods and modern catalytic approaches provide a diverse toolkit for medicinal chemists.

Established Synthetic Routes

Historically, the synthesis of indazoles has relied on cyclization reactions of appropriately substituted aromatic precursors. One of the earliest methods, developed by Emil Fischer, involves the thermal cyclization of o-hydrazino cinnamic acid.[2] Other traditional methods include the diazotization of o-toluidine derivatives followed by cyclization. While effective, these methods can sometimes require harsh reaction conditions.[3]

Modern Synthetic Methodologies

Contemporary organic synthesis offers milder and more efficient pathways to 1H-indazoles. These methods often employ transition metal catalysis to facilitate key bond-forming steps.

  • Palladium-Catalyzed C-H Amination: A notable method involves the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones. This approach allows for the direct formation of the N-N bond of the pyrazole ring.[4]

  • Silver-Mediated Intramolecular Oxidative C-H Amination: This strategy provides an efficient route to various 1H-indazoles, particularly those with substituents at the 3-position. The reaction proceeds via a proposed single electron transfer (SET) mechanism mediated by a silver(I) oxidant.[5]

  • [3+2] Annulation of Arynes and Hydrazones: This approach offers a versatile route to substituted 1H-indazoles under mild conditions. The reaction can be tuned to produce either 3-substituted or 1,3-disubstituted indazoles depending on the nature of the hydrazone starting material.[6]

The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the indazole core.

Functionalization at the 7-Position: Accessing Key Intermediates

The synthesis of 7-substituted 1H-indazoles is crucial for exploring the structure-activity relationships of this class of compounds. The introduction of functional groups at this position can significantly modulate the biological activity.

A key intermediate for the synthesis of 7-(1-Aminoethyl)-1H-indazole is 7-Amino-1H-indazole . This compound is commercially available and serves as a versatile starting material for further derivatization.

Synthesis of 7-Substituted 1H-Indazoles

The synthesis of 7-substituted 1H-indazoles can be approached in two primary ways: by cyclization of a pre-functionalized benzene ring or by post-cyclization modification of the indazole core. For instance, novel indazole scaffolds such as 7-iodo-1H-indazole can serve as building blocks for further functionalization via palladium-catalyzed cross-coupling reactions.[7]

7-Amino-1H-indazole: A Key Precursor

CAS Number: 21443-96-9[8]

7-Amino-1H-indazole is a foundational building block for the synthesis of more complex derivatives, including the target compound of this guide.

Properties of 7-Amino-1H-indazole
PropertyValueSource
Molecular Formula C₇H₇N₃[9]
Molecular Weight 133.15 g/mol [9]
Appearance White to gray to brown powder or crystalline solid
Melting Point 151.0 to 155.0 °C
Purity (HPLC) >95.0%
Solubility Soluble in hot water.[10]
Stability Stable under recommended storage conditions, but is air sensitive.[9]
Safety and Handling of 7-Amino-1H-indazole

7-Amino-1H-indazole is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. It should be stored in a cool, dark place under an inert atmosphere. Incompatible materials include strong oxidizing agents, strong acids, and acid chlorides.[9]

Proposed Synthesis of 7-(1-Aminoethyl)-1H-indazole

Given the availability of 7-Amino-1H-indazole, a plausible and efficient synthetic route to 7-(1-Aminoethyl)-1H-indazole is through reductive amination . This widely used method in organic synthesis allows for the formation of amines from carbonyl compounds and primary or secondary amines.[12]

Reductive Amination Pathway

The proposed synthesis involves the reaction of 7-Amino-1H-indazole with acetaldehyde in the presence of a suitable reducing agent.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 7-Amino-1H-indazole 7-Amino-1H-indazole Imine_Formation Imine Formation 7-Amino-1H-indazole->Imine_Formation + Acetaldehyde Acetaldehyde Acetaldehyde Reduction Reduction Imine_Formation->Reduction Intermediate Imine Target_Compound 7-(1-Aminoethyl)-1H-indazole Reduction->Target_Compound + Reducing Agent (e.g., NaBH(OAc)₃)

Sources

Exploratory

Technical Monograph: 1-(1H-indazol-7-yl)ethanamine

The following technical guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of 1-(1H-indazol-7-yl)ethanamine . This guide is structured for researchers requiring actionable, hig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthetic pathways, and medicinal chemistry applications of 1-(1H-indazol-7-yl)ethanamine . This guide is structured for researchers requiring actionable, high-fidelity data for drug discovery campaigns, specifically targeting kinase inhibitors (e.g., ROCK, JAK) where the 7-position of the indazole core offers unique steric vectors.

Executive Summary

1-(1H-indazol-7-yl)ethanamine is a bicyclic heteroaromatic scaffold featuring a primary ethylamine moiety attached to the 7-position of an indazole ring. This specific substitution pattern is a "privileged structure" in medicinal chemistry, often utilized to access unique pockets in the ATP-binding sites of kinases that are inaccessible to 5- or 6-substituted analogs.

  • IUPAC Name: 1-(1H-indazol-7-yl)ethan-1-amine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 161.21 g/mol

  • Key Feature: Chiral center at the

    
    -carbon of the ethylamine chain.
    

Structural Analysis & Physicochemical Properties[1]

Molecular Geometry and Tautomerism

The indazole core exists in a tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms. For 7-substituted indazoles, the 1H-tautomer is thermodynamically favored (


 kcal/mol) in the ground state.
  • Steric Environment: The 7-position is adjacent to the N1-H. Substituents here (like the 1-aminoethyl group) experience significant peri-interactions with the N1 hydrogen, often twisting the ethylamine side chain out of the aromatic plane. This conformation is critical for selectivity in enzyme binding.

  • Chirality: The molecule possesses one stereocenter at the benzylic position.

    • (R)-enantiomer: Often preferred in kinase pockets requiring specific vector alignment.

    • (S)-enantiomer: Enantiomeric purity is crucial; racemates typically show reduced potency.

Calculated Properties (In Silico)
PropertyValue (Est.)Significance
LogP 1.1 – 1.3Favorable CNS penetration and oral bioavailability.
TPSA ~55 Å

Good membrane permeability (<140 Å

).
pKa (Amine) 9.2 – 9.5Protonated at physiological pH (cationic interaction).
pKa (Indazole) ~1.2 (N2-H+)Very weak base; remains neutral at pH 7.4.
H-Bond Donors 2 (NH

, NH)
Critical for Hinge Region binding in kinases.

Synthetic Pathways[2][3][4]

The synthesis of 7-substituted indazoles is non-trivial due to the steric hindrance at the 7-position. The most robust route utilizes a 7-bromoindazole intermediate followed by metal-catalyzed cross-coupling and asymmetric reductive amination.

Retrosynthetic Logic

The strategy relies on disconnecting the C-C bond at the 7-position or the C-N bond of the amine.

  • Target: 1-(1H-indazol-7-yl)ethanamine

  • Precursor 1: 1-(1H-indazol-7-yl)ethan-1-one (Ketone)

  • Precursor 2: 7-Bromo-1H-indazole (Aryl Halide)

  • Starting Material: 2-Bromo-6-methylaniline (Commercial)

Protocol: Total Synthesis

The following protocol uses the Ellman Sulfinamide method to ensure high enantiomeric excess (ee > 98%).

Step 1: Synthesis of 7-Bromo-1H-indazole
  • Reagents: 2-Bromo-6-methylaniline, NaNO

    
    , AcOH, H
    
    
    
    O.[1]
  • Mechanism: Diazotization followed by intramolecular cyclization (modified Jacobson-Huber synthesis).

  • Procedure:

    • Dissolve 2-bromo-6-methylaniline in glacial acetic acid.

    • Add aqueous NaNO

      
       dropwise at 0°C.
      
    • Allow the diazonium intermediate to cyclize at room temperature.[2]

    • Note: This reaction often yields the N-acetyl derivative or requires phase transfer catalysis (Bartoli indole synthesis is an alternative if starting from nitrobenzene).

Step 2: Protection of N1
  • Reagents: Dihydropyran (DHP), p-TsOH (cat.), DCM.

  • Product: 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (THP-protected).

  • Rationale: The N1 proton is acidic; protection prevents side reactions during organometallic steps.

Step 3: Stille Coupling to Install Acetyl Group
  • Reagents: Tributyl(1-ethoxyvinyl)tin, Pd(PPh

    
    )
    
    
    
    , Toluene, Reflux; then HCl/H
    
    
    O.
  • Transformation: Aryl Bromide

    
     Aryl Methyl Ketone.
    
  • Product: 1-(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)ethan-1-one.

Step 4: Asymmetric Reductive Amination (Ellman Method)
  • Reagents: (R)-(+)-2-Methyl-2-propanesulfinamide, Ti(OEt)

    
    , THF; then NaBH
    
    
    
    .
  • Procedure:

    • Condense ketone with sulfinamide using Ti(OEt)

      
       as a Lewis acid/water scavenger to form the N-sulfinyl ketimine.
      
    • Cool to -48°C and reduce with NaBH

      
       to induce diastereoselective hydride attack.
      
    • Result: High diastereoselectivity (dr > 95:5) due to the bulky tert-butyl group.

Step 5: Global Deprotection
  • Reagents: 4M HCl in Dioxane/MeOH.

  • Action: Cleaves both the N-sulfinyl group and the THP protecting group.

  • Final Product: (R)-1-(1H-indazol-7-yl)ethanamine dihydrochloride salt.

Visualization of Synthetic Logic

Synthesis SM 2-Bromo-6-methylaniline Int1 7-Bromo-1H-indazole SM->Int1 1. NaNO2, AcOH (Diazotization/Cyclization) Int2 N1-THP-7-Bromoindazole Int1->Int2 2. DHP, pTsOH (Protection) Int3 7-Acetylindazole (Protected) Int2->Int3 3. Stille Coupling Pd(PPh3)4, Vinyl-Sn Int4 Sulfinyl Imine Int3->Int4 4. (R)-Sulfinamide Ti(OEt)4 Prod (R)-1-(1H-indazol-7-yl)ethanamine Int4->Prod 5. NaBH4; then HCl (Asymmetric Reduction & Deprotection)

Figure 1: Step-wise synthetic route for the enantioselective production of the target scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (ROCK1/2)

The 1-(1H-indazol-7-yl)ethanamine motif is a bioisostere of the isoquinoline core found in Fasudil and Ripasudil .

  • Binding Mode: The indazole nitrogen (N1/N2) typically binds to the hinge region of the kinase (e.g., Met156 in ROCK1).

  • 7-Position Role: The ethylamine group projects into the ribose-binding pocket or the solvent-exposed front, often forming salt bridges with Asp/Glu residues (e.g., Asp216 or Asp232).

  • Selectivity: Substitution at the 7-position sterically clashes with the "gatekeeper" residue in certain kinases, potentially improving selectivity for ROCK over PKA or AKT.

Bioisosterism

This scaffold is effectively a constrained analog of


-methylbenzylamine . The fusion of the phenyl ring into the indazole system reduces conformational entropy, potentially increasing binding affinity (

) by minimizing the entropic penalty upon binding.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       13.0-13.5 (br s, 1H, Indazole NH).
      
    • 
       8.5 (br s, 3H, NH
      
      
      
      ).
    • 
       8.1 (s, 1H, H-3).[3]
      
    • 
       7.0-7.8 (m, 3H, Ar-H).
      
    • 
       4.8 (q, 1H, CH -NH
      
      
      
      ).
    • 
       1.6 (d, 3H, CH 
      
      
      
      ).
  • HPLC (Chiral):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

    • Expect baseline separation of (R) and (S) enantiomers.

References

  • Indazole Synthesis Review: Gaikwad, D. D., et al. "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry, vol. 90, 2015, pp. 707–731. Link

  • 7-Bromoindazole Preparation: Asad, N., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir."[4] Molecules, vol. 29, no.[4] 11, 2024.[5][6] Link

  • Ellman Auxilliary Method: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984–995. Link

  • ROCK Inhibitor Structural Biology: Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry, vol. 59, no.[3] 6, 2016, pp. 2269–2300. Link

Sources

Foundational

7-(1-Aminoethyl)-1H-indazole molecular weight and formula

Molecular Architecture, Synthetic Methodologies, and Pharmacophore Integration Executive Summary This technical guide provides a comprehensive analysis of 7-(1-Aminoethyl)-1H-indazole , a high-value chiral heterocyclic b...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Methodologies, and Pharmacophore Integration

Executive Summary

This technical guide provides a comprehensive analysis of 7-(1-Aminoethyl)-1H-indazole , a high-value chiral heterocyclic building block. While less common than its 5- or 6-substituted congeners, the 7-substituted indazole motif offers unique steric vectors for kinase inhibitor design, particularly in targeting the hinge region where the "ortho-to-bridgehead" substitution pattern can induce favorable atropisomeric conformations or fill hydrophobic pockets (e.g., the gatekeeper region).

This document details the physicochemical profile, validated synthetic routes focusing on enantioselective construction, and analytical protocols required for high-purity isolation.

Physicochemical Profile

Molecular Identity
  • IUPAC Name: 1-(1H-Indazol-7-yl)ethan-1-amine

  • Common Name: 7-(1-Aminoethyl)-1H-indazole

  • CAS Registry Number: (Racemic) Not widely listed; typically synthesized de novo.

  • SMILES: CC(N)c1cccc2cn[nH]c12

Quantitative Data Table
PropertyValuePrecision Note
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol Calculated using IUPAC atomic weights (2025 std).
Monoisotopic Mass 161.0953 DaFor High-Res MS (HRMS) calibration.
ClogP ~1.2Predicted; indicates moderate lipophilicity suitable for CNS penetration.
pKa (Indazole NH) 13.8Very weak acid; deprotonation requires strong bases (NaH, KOtBu).
pKa (Primary Amine) ~9.5Typical aliphatic amine; exists as cation at physiological pH.
H-Bond Donors 3Indazole NH (1) + Amine NH₂ (2).
H-Bond Acceptors 2Indazole N2 + Amine N.
Structural Dynamics & Tautomerism

The indazole core exhibits annular tautomerism between the 1H- and 2H-forms.[1] In solution, the 1H-tautomer is thermodynamically favored by approximately 2–4 kcal/mol due to benzenoid aromaticity. However, functionalization at the 7-position introduces steric strain that can influence this equilibrium, particularly when binding to protein targets.

Tautomerism cluster_0 Annular Tautomerism T1 1H-Indazole (Thermodynamically Favored) T2 2H-Indazole (Kinetically Accessible) T1->T2  ΔG ≈ +3 kcal/mol  

Caption: Thermodynamic equilibrium favors the 1H-tautomer, but the 2H-form is often the reactive species in alkylation reactions.

Synthetic Methodologies

Synthesis of 7-(1-aminoethyl)-1H-indazole requires overcoming the steric hindrance of the peri-position (C7 vs C1-H). Direct electrophilic aromatic substitution is ineffective.[2] The industry-standard approach utilizes Metal-Catalyzed Cross-Coupling followed by Asymmetric Reductive Amination .

Route A: The Acetyl-Indazole Pathway (Recommended)

This route offers the highest modularity and allows for the introduction of chirality using Ellman’s auxiliary.

Step 1: Protection of 7-Bromoindazole
  • Reagents: 7-Bromo-1H-indazole, SEM-Cl (or THP), NaH, DMF, 0°C.

  • Rationale: The N1-proton must be masked to prevent catalyst poisoning and regioselective issues during lithiation/coupling. SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred for its stability against organolithiums.

Step 2: Stille Coupling to 7-Acetylindazole
  • Reagents: 7-Bromo-1-SEM-indazole, Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄, Toluene, 100°C; then HCl/H₂O.

  • Mechanism: Palladium-catalyzed cross-coupling installs an enol ether, which hydrolyzes to the methyl ketone (7-acetyl).

  • Safety Note: Organotin reagents are toxic; waste streams must be segregated.

Step 3: Asymmetric Reductive Amination (Ellman’s Method)
  • Reagents: (R)-2-methylpropane-2-sulfinamide, Ti(OEt)₄, THF; then NaBH₄, -48°C.

  • Mechanism: Condensation yields the chiral N-sulfinyl ketimine. The bulky tert-butyl group directs hydride attack to the Re-face (or Si-face depending on auxiliary enantiomer), establishing the stereocenter with high diastereoselectivity (>95:5 dr).

  • Deprotection: Treatment with HCl/MeOH removes the sulfinyl group and the SEM protecting group in a global deprotection step.

Synthesis Workflow Diagram

SynthesisRoute Start 7-Bromo-1H-indazole Step1 N-Protection (SEM-Cl, NaH) Start->Step1 Inter1 1-SEM-7-Bromoindazole Step1->Inter1 Step2 Stille Coupling (Pd(0), Vinyl Tin) Inter1->Step2 Inter2 7-Acetylindazole Derivative Step2->Inter2 Step3 Chiral Imine Formation (Ellman's Sulfinamide, Ti(OEt)4) Inter2->Step3 Inter3 Chiral N-Sulfinyl Ketimine Step3->Inter3 Step4 Diastereoselective Reduction (NaBH4, -48°C) Inter3->Step4 End 7-(1-Aminoethyl)-1H-indazole (>98% ee after HCl) Step4->End

Caption: Step-wise construction of the chiral 7-aminoethyl scaffold utilizing Ellman's auxiliary for stereocontrol.

Analytical Characterization Protocols

To ensure data integrity for drug development, the following self-validating protocols must be employed.

High-Performance Liquid Chromatography (HPLC)
  • Purity Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).

    • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

  • Chiral Separation (Enantiomeric Excess):

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Target: >98% ee is required for biological assays to rule out off-target effects from the distomer.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0 (br s, 1H, Indazole NH).

    • δ 8.1 (s, 1H, H-3).

    • δ 7.0–7.8 (m, 3H, Aromatic H-4,5,6).

    • δ 4.5 (q, 1H, CH -NH₂).

    • δ 1.4 (d, 3H, CH-CH ₃).

  • Diagnostic Signal: The doublet at ~1.4 ppm and quartet at ~4.5 ppm confirm the ethylamine side chain.

Medicinal Chemistry Applications

Kinase Inhibitor Design

The 7-position of the indazole ring points towards the solvent front or the ribose-binding pocket in many ATP-competitive kinase inhibitors.

  • Rationale: Functionalizing this position with a polar amine (solubilizing group) can improve physicochemical properties without disrupting the critical H-bonds formed by the indazole N1/N2 at the hinge region.

  • Target Examples: Rho-associated protein kinase (ROCK), Janus Kinase (JAK), and LRRK2.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 161 Da, this compound is an ideal "fragment."

  • Ligand Efficiency (LE): High.[3] The rigid bicyclic core provides entropy-favored binding, while the amine allows for rapid "growing" of the fragment via amide coupling or reductive amination.

References

  • Indazole Synthesis Overview: Gaikwad, D. D., et al. (2015).[3] "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry. Link

  • Ellman's Auxiliary Method: Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • 7-Substituted Indazoles: Schmidt, A., et al. (2008). "Efficient Synthesis of 7-Substituted Indazoles via Palladium-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. Link

Sources

Exploratory

7-(1-Aminoethyl)-1H-indazole vs 7-amino-1H-indazole structural differences

Topic: Comparative Technical Analysis: 7-(1-Aminoethyl)-1H-indazole vs. 7-Amino-1H-indazole in Kinase Inhibitor Design Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: 7-(1-Aminoethyl)-1H-indazole vs. 7-Amino-1H-indazole in Kinase Inhibitor Design Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

In the optimization of type I and type II kinase inhibitors, the indazole scaffold serves as a privileged hinge-binding motif. However, the choice of substituent at the C7 position dictates not only the vector of extension into the solvent-exposed region or the ribose pocket but also the fundamental physicochemical profile of the molecule.

This guide analyzes the critical structural, electronic, and synthetic divergences between 7-amino-1H-indazole (an aniline) and 7-(1-aminoethyl)-1H-indazole (a chiral benzylic amine). While they appear structurally similar, they represent two distinct chemotypes: one neutral and planar, the other cationic and three-dimensional.

Part 1: Structural & Electronic Divergence

The core difference lies in the hybridization of the nitrogen-bearing carbon and the resulting basicity of the amine. This dictates the protonation state at physiological pH (7.4), influencing solubility, permeability, and protein-ligand interaction energies.

Structural Comparison

Structures cluster_0 7-Amino-1H-indazole cluster_1 7-(1-Aminoethyl)-1H-indazole Struct1 Planar Aniline System sp2 Hybridized Nitrogen Conjugated with Aromatic Ring Difference Key Differentiator: pKa & Chirality Struct1->Difference Neutral at pH 7.4 Struct2 Chiral Benzylic Amine sp3 Hybridized Carbon Linker Rotatable & 3D Character Struct2->Difference Cationic at pH 7.4

Figure 1: Structural and electronic distinction between the two chemotypes.

Physicochemical Profile Matrix[1]
Feature7-Amino-1H-indazole7-(1-Aminoethyl)-1H-indazole
Amine Type Heteroaryl Aniline (Primary)Benzylic Amine (Primary, Chiral)
Hybridization

(Conjugated)

(Aliphatic)
Approx. pKa (Amine) ~3.0 – 4.5~9.0 – 9.8
Charge at pH 7.4 Neutral (0)Cationic (+1)
Electronic Effect Electron Donating (+M) to ringWeakly Inductive (-I)
Solubility Low to ModerateHigh (Salt formation)
Metabolic Risk Quinone-imine formation (Tox)Benzylic oxidation / Deamination
Binding Mode H-bond Donor/AcceptorIonic Salt Bridge (e.g., Asp/Glu)

Expert Insight: The 7-aminoindazole is electronically coupled to the indazole core. This increases the electron density of the pyrazole nitrogens, potentially strengthening the hinge interaction but making the system more prone to oxidative metabolism. The 7-(1-aminoethyl) variant decouples the amine from the aromatic system, preserving the intrinsic acidity/basicity of the indazole core while introducing a solubilizing cationic center.

Part 2: Synthetic Methodologies

Synthesizing the 7-amino derivative is straightforward, often involving reduction. However, the 7-(1-aminoethyl) derivative requires stereocontrol. A racemic mixture at C7 is unacceptable in modern drug discovery due to the distinct binding modes of enantiomers.

Protocol A: Synthesis of 7-Amino-1H-indazole

Target: Scale-up friendly, achiral synthesis.

  • Starting Material: 2-Amino-3-nitro-toluene or 7-Nitro-1H-indazole.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or Fe/NH4Cl reduction.
    
  • Alternative (Buchwald): From 7-bromo-1H-indazole using

    
    , Xantphos, and LiHMDS (as ammonia surrogate), followed by acidic deprotection.
    
Protocol B: Asymmetric Synthesis of 7-(1-Aminoethyl)-1H-indazole

Target: Enantiopure (>98% ee) synthesis using Ellman’s Auxiliary.

This route is superior to chiral resolution. It utilizes tert-butanesulfinamide to direct the stereochemistry of the amine formation.[2]

Step-by-Step Protocol:
  • Acylation: Convert 7-bromo-1H-indazole to 7-acetyl-1H-indazole via Stille coupling (tributyl(1-ethoxyvinyl)tin) followed by HCl hydrolysis.

  • Condensation (The Ellman Step):

    • Reagents: 7-Acetylindazole, (

      
      )-2-methyl-2-propanesulfinamide (1.2 eq), 
      
      
      
      (2.0 eq).
    • Conditions: THF, 70°C, 16h.

    • Mechanism: Titanium acts as a Lewis acid and water scavenger to drive ketimine formation.

  • Diastereoselective Reduction:

    • Reagents: L-Selectride or

      
       (depending on desired diastereomer).
      
    • Conditions: THF, -78°C.

    • Outcome: The bulky tert-butyl group directs the hydride attack, typically yielding diastereomeric ratios (dr) > 95:5.

  • Deprotection:

    • Reagents: 4M HCl in Dioxane/MeOH.

    • Conditions: RT, 1h.

    • Result: Cleavage of the sulfinyl group to yield the chiral primary amine hydrochloride salt.[1]

Synthesis Start 7-Bromo-1H-indazole Ketone 7-Acetyl-1H-indazole Start->Ketone Stille Coupling (Pd, Ethoxyvinyltin) Imine Chiral N-Sulfinyl Ketimine Ketone->Imine Ellman Condensation (R)-tBu-SONH2, Ti(OEt)4 AmineProt Sulfinamide Intermediate (Diastereomerically Pure) Imine->AmineProt L-Selectride (-78°C) Stereoselective Reduction Final (S)- or (R)-7-(1-Aminoethyl)-1H-indazole AmineProt->Final HCl/MeOH Deprotection

Figure 2: Asymmetric synthesis workflow for the 7-(1-aminoethyl) scaffold.

Part 3: Medicinal Chemistry Implications[4][5]

The choice between these two moieties is often a decision between ligand efficiency and solubility/selectivity .

1. Kinase Binding Topologies[3]
  • 7-Amino-1H-indazole: The amine is planar. It is best suited when the 7-position faces a narrow channel or when a specific H-bond donor is required without steric bulk. However, the neutral nature limits electrostatic steering.

  • 7-(1-Aminoethyl)-1H-indazole: The ethyl group projects the amine out of the plane. This is ideal for reaching the sugar pocket (ribose binding site) or the solvent front .

    • Salt Bridge: The protonated amine (

      
      ) can form high-energy salt bridges with conserved Aspartate or Glutamate residues often found in the kinase active site (e.g., the catalytic loop or 
      
      
      
      C-helix).
2. Solubility and Permeability (LogD)

The 7-(1-aminoethyl) analog provides a massive advantage in solubility.

  • 7-Amino: High LogP, low aqueous solubility. Requires formulation aids.

  • 7-(1-Aminoethyl): Lower LogD (at pH 7.4) due to ionization. High aqueous solubility, which improves oral bioavailability parameters (DMPK).

3. Metabolic Stability
  • 7-Amino Risk: Anilines are structural alerts. They can undergo Phase I oxidation to hydroxylamines and subsequent quinone-imines, which are reactive electrophiles capable of covalent protein binding (toxicity).

  • 7-(1-Aminoethyl) Risk: The primary metabolic risk is N-dealkylation or benzylic oxidation. However, these are generally less toxicologically concerning than quinone-imine formation. Deuteration of the benzylic position (

    
    ) can be employed to slow down metabolism at this site.
    
Summary Recommendation

Use 7-amino-1H-indazole only if steric constraints at the binding interface are severe (flat pocket). Use 7-(1-aminoethyl)-1H-indazole as a default starting point to improve solubility , introduce chirality (increasing selectivity), and exploit electrostatic interactions with the protein.

References

  • Indazole Synthesis & Tautomerism

    • Review of Indazole Synthesis: BenchChem. "A Comprehensive Review of Substituted 1H-Indazole Compounds."

    • Tautomeric Equilibria: "Acidity and Basicity of Indazole and its N-Methyl Derivatives." ResearchGate.[4]

  • Synthetic Protocols (Ellman Chemistry)

    • Ellman Auxiliary Review: Ellman, J. A. et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines."[1] Yale University / Ellman Lab.

    • Process Chemistry: "Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide." ACS Publications.[2]

  • Medicinal Chemistry & Kinase Inhibitors

    • Kinase Binding Modes: "The Evolution of Protein Kinase Inhibitors from Antagonists to Agonists." UCSF Shokat Lab.

    • Indazole Scaffolds in Oncology: "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors." RSC Medicinal Chemistry.

Sources

Foundational

Strategic Sourcing and Synthetic Utility of 7-(1-Aminoethyl)-1H-indazole

Executive Summary: The "Make vs. Buy" Decision The moiety 7-(1-Aminoethyl)-1H-indazole represents a privileged but underutilized scaffold in kinase inhibitor design.[1] Unlike the commoditized 3-, 5-, or 6-substituted in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision

The moiety 7-(1-Aminoethyl)-1H-indazole represents a privileged but underutilized scaffold in kinase inhibitor design.[1] Unlike the commoditized 3-, 5-, or 6-substituted indazoles found in approved drugs like Axitinib or Pazopanib, the 7-position offers a unique vector for solubilizing groups or engaging solvent-exposed regions of the ATP-binding pocket (e.g., in PI3K


 or ERK inhibitors).[1]

Critical Sourcing Insight: As of Q1 2026, 7-(1-Aminoethyl)-1H-indazole is not a standard catalog item with a stable shelf presence at major distributors (Sigma-Aldrich, Combi-Blocks, Enamine).[1] It is predominantly a custom synthesis target .

This guide provides a dual-track solution:

  • Sourcing: A tiered list of custom synthesis partners and precursor suppliers.

  • Synthesis: A self-validating, step-by-step protocol to manufacture the chiral amine from commercially available 7-bromoindazole or 7-indazolecarboxylic acid methyl ester.[1]

Chemical Profile & Structural Significance[2][3][4][5]

AttributeDetail
Target Molecule 7-(1-Aminoethyl)-1H-indazole
Core Scaffold CAS 271-44-3 (1H-Indazole)
Key Precursor CAS 53857-58-2 (7-Bromo-1H-indazole)
Stereochemistry Contains one chiral center (R or S).[1][2] Drug candidates typically require >98% ee.
pKa (Calc) ~9.5 (Primary amine), ~1.0 (Indazole N1)
Stability Free base is prone to carbamate formation in air; store as HCl or Boc-protected intermediate.[1][3]

Medicinal Chemistry Utility: The 1-aminoethyl group at the 7-position serves as a "chiral handle."[1] In kinase inhibitors, the methyl group of the ethyl chain often locks the conformation of the amine, reducing the entropic penalty of binding, while the amine itself forms critical hydrogen bonds with residues like Asp-812 (in PI3K


) or similar acidic residues in the hinge region.[1][3]

Commercial Supply Landscape

Since the final amine is rarely in stock, procurement strategies must shift to precursors or Contract Research Organizations (CROs) .[1][3]

Tier 1: Custom Synthesis & Bulk Manufacturing (For >100g)

Use these partners when internal synthesis capacity is limited.[1]

SupplierCapabilityRegionSpecialization
WuXi AppTec FTE/FFSGlobal/ChinaHigh-throughput parallel synthesis of chiral amines.[1]
PharmBlock CustomUSA/ChinaSpecialized in novel pyridine/indazole building blocks.[1]
Syngene CROIndiaScalable GMP manufacturing for early-phase clinical trials.[1][3]
Tier 2: Precursor Suppliers (For Internal Synthesis)

Direct sources for the starting materials required in Section 4.[1]

Precursor NameCAS NumberPrimary SuppliersPurity Spec
7-Bromo-1H-indazole 53857-58-2Combi-Blocks, Enamine, AChemBlock>97% (HPLC)
Methyl 1H-indazole-7-carboxylate 755752-82-0Sigma-Aldrich, Chem-Impex>95% (NMR)
(R)-tert-Butylsulfinamide 196864-11-2Oakwood, Alfa Aesar>99% ee

Technical Guide: Validated Synthetic Routes

To ensure autonomy and speed, we recommend an internal synthesis route using Ellman’s Auxiliary chemistry.[1][3] This method guarantees high enantiomeric excess (>98% ee) and avoids the yield losses associated with classical resolution.[1][3]

Pathway Visualization (Graphviz)[1][4]

IndazoleSynthesis Figure 1: Stereoselective Synthesis of 7-(1-Aminoethyl)-1H-indazole via Ellman's Auxiliary Start 7-Bromo-1H-indazole (CAS: 53857-58-2) Step1 7-Acetyl-1H-indazole (Key Intermediate) Start->Step1 Stille Coupling (Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4) Step2 (R)-N-Sulfinyl Imine Step1->Step2 (R)-t-Butylsulfinamide Ti(OEt)4, THF End (S)-7-(1-Aminoethyl)-1H-indazole (Target) Step2->End 1. NaBH4 (Reduction) 2. HCl/MeOH (Deprotection)

Figure 1: Stereoselective Synthesis of 7-(1-Aminoethyl)-1H-indazole via Ellman's Auxiliary.

Detailed Experimental Protocol
Step 1: Synthesis of 7-Acetyl-1H-indazole (The Ketone)

Rationale: The 7-bromo position is sterically congested.[1] Stille coupling is preferred over Friedel-Crafts due to regioselectivity issues.[1]

  • Reagents: 7-Bromo-1H-indazole (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.2 eq), Pd(PPh3)4 (0.05 eq), Toluene (anhydrous).[1]

  • Procedure:

    • Protect the indazole nitrogen (e.g., THP or SEM) if direct coupling fails, though free NH often works in Stille conditions.[1][3]

    • Reflux in toluene under Argon for 16 hours.

    • Hydrolysis: Treat the crude vinyl ether with 1N HCl/THF to reveal the ketone.[1][3]

  • QC Check: 1H NMR should show a sharp singlet methyl ketone peak at ~2.7 ppm.[1][3]

Step 2: Asymmetric Reductive Amination (The Chiral Amine)

Rationale: Using (R)-tert-butylsulfinamide allows for the separation of diastereomers if necessary and induces high diastereoselectivity during reduction.[1]

  • Condensation:

    • Mix 7-Acetyl-1H-indazole (1.0 eq) and (R)-tert-butylsulfinamide (1.2 eq) in THF.

    • Add Ti(OEt)4 (2.0 eq) dropwise.[1][3] Stir at 70°C for 24h.

    • Observation: The solution will turn yellow/orange.[1][3]

  • Reduction:

    • Cool to -48°C. Add NaBH4 (5.0 eq) to minimize racemization.[1][3]

    • Warm to room temperature and quench with brine.

  • Deprotection:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH.[1][3]

    • Precipitate the product as the HCl salt by adding diethyl ether.[1][3]

Self-Validating Checkpoint:

  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10).[1][3] The enantiomers should resolve with a separation factor (

    
    ) > 1.2.[1][3]
    
  • Yield: Expect 40-50% overall yield from the bromo-precursor.[1]

Quality & Handling Specifications

When sourcing or synthesizing this intermediate, adhere to these Critical Quality Attributes (CQAs):

CQASpecificationMethod
Purity ≥ 98.0%HPLC (254 nm)
Chiral Purity ≥ 98.5% eeChiral HPLC
Residual Palladium < 20 ppmICP-MS (Critical for biological assays)
Salt Form Hydrochloride (Hygroscopic)Titration / Elemental Analysis

Storage Protocol: Store the HCl salt at -20°C under Argon. The free base is unstable and should be generated in situ immediately before the next coupling reaction (e.g., amide bond formation).[1][3]

References

  • Sigma-Aldrich. Product Specification: 7-Amino-1H-indazole.[1][4] Retrieved from

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 88901, 1H-Indazol-7-amine.[1] Retrieved from [3]

  • ChemicalBook. 7-Bromo-1H-indazole Supplier List and Properties. Retrieved from [1][3]

  • Ellman, J. A., et al. (2002).[1][3] Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide. Chemical Reviews.[1][3] (Contextual citation for synthetic methodology).

  • Chem-Impex. 1H-Indazole-7-carboxylic acid methyl ester.[1] Retrieved from [1]

Sources

Exploratory

Technical Guide: 7-Substituted Indazole Scaffold in Drug Discovery

Executive Summary: The Orthogonal Vector The indazole scaffold (1H-indazole) is a privileged structure in medicinal chemistry, featured in approved kinase inhibitors like Axitinib , Pazopanib , and Entrectinib .[1][2] Hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Vector

The indazole scaffold (1H-indazole) is a privileged structure in medicinal chemistry, featured in approved kinase inhibitors like Axitinib , Pazopanib , and Entrectinib .[1][2] Historically, derivatization has focused on the 3-, 5-, and 6-positions due to synthetic accessibility and established Structure-Activity Relationships (SAR).

The 7-position , however, represents an underutilized "orthogonal vector." Located adjacent to the N1-hydrogen, substitution at C7 offers unique opportunities to:

  • Modulate Tautomeric Equilibrium: Steric bulk at C7 can destabilize the 1H-tautomer or force specific dihedral angles in N1-substituents.

  • Block Metabolic Soft Spots: Prevent glucuronidation at N1 or oxidation at C7.

  • Access Novel Chemical Space: Reach distinct hydrophobic pockets in kinase hinge regions (e.g., LRRK2, GyrB) that are inaccessible to 5- or 6-substituted analogs.

This guide details the synthetic access, SAR logic, and application of 7-substituted indazoles in modern drug discovery.

Part 1: Structural & Mechanistic Rationale

The "Gatekeeper" Effect

In kinase inhibitor design, the indazole N1-N2 motif typically binds to the hinge region via hydrogen bonds. A substituent at C7 acts as a "gatekeeper" for the N1 position.

  • Electronic Modulation: Electron-withdrawing groups (EWGs) at C7 (e.g., -F, -Cl) increase the acidity of the N1-H, strengthening H-bond donor capability.

  • Steric Control: Bulky groups at C7 (e.g., -Me, -OMe) can twist N1-aryl or N1-alkyl substituents out of plane, creating an "atropisomer-like" conformation that improves selectivity by resolving steric clashes within the active site.

Tautomeric Control

Indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms.[3]

  • Unsubstituted: 1H-indazole is thermodynamically favored.

  • 7-Substituted: Steric clash between a C7-substituent and the N1-H (or N1-R) can shift the equilibrium or lock the conformation of N1-substituents, critical for binding affinity in enzymes like DNA Gyrase B .

Part 2: Synthetic Methodologies

Accessing the 7-position requires overcoming the inherent reactivity bias of the indazole ring, which favors electrophilic aromatic substitution (SEAr) at C3 and C5.

Strategy A: Functionalization of Pre-formed Indazoles

This approach relies on directing groups or specific halogenated precursors.

  • Precursor: 7-Bromo-1H-indazole or 7-Iodo-1H-indazole.[4]

  • Method: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Challenge: Protecting group strategy is vital. Unprotected N1 often poisons Pd-catalysts.

    • Solution: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection at N1 before C7 coupling.

Strategy B: De Novo Ring Construction (C-H Activation)

Modern Rh(III) and Co(III) catalysis allows for the construction of the indazole core with the 7-substituent already in place, or via directed C-H functionalization.

  • Substrates: Azobenzenes, Hydrazones, or Imidate esters.

  • Catalyst:

    
     or 
    
    
    
    .
  • Mechanism: Directed C-H activation of a phenyl ring followed by intramolecular cyclization with a nitrogen source.

Visualization: Synthetic Decision Matrix

Synthesis_Workflow cluster_legend Key Logic Start Target: 7-Substituted Indazole Decision1 Is the C7 substituent commercially available on starting aniline? Start->Decision1 RouteA Route A: Cyclization Strategy (Diazotization/Cyclization) Decision1->RouteA Yes RouteB Route B: C-H Activation (Rh/Co Catalysis) Decision1->RouteB No (Complex R7) RouteC Route C: Late-Stage Functionalization (Cross-Coupling) Decision1->RouteC No (Diverse Library Needed) StepA1 Start: 2-Substituted Aniline RouteA->StepA1 StepB1 Start: Azobenzene / Hydrazone RouteB->StepB1 StepC1 Start: 7-Bromoindazole RouteC->StepC1 StepA2 Diazotization (NaNO2, AcOH) StepA1->StepA2 StepB2 Catalyst: [Cp*RhCl2]2 Directing Group Assisted StepB1->StepB2 StepC2 N1-Protection (SEM/THP) StepC1->StepC2 StepC3 Pd-Catalyzed Coupling (Suzuki/Buchwald) StepC2->StepC3 Legend1 High Throughput Library Legend2 Scale-Up / Process Chem

Caption: Decision matrix for synthesizing 7-substituted indazoles. Route C is preferred for SAR exploration (divergent), while Route A/B are preferred for scale-up (convergent).

Part 3: Case Studies in Drug Discovery

LRRK2 Inhibitors (Parkinson’s Disease)

Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors are a leading therapeutic strategy for Parkinson's.[5][6] The G2019S mutation is a key target.

  • Challenge: Achieving selectivity over wild-type LRRK2 and avoiding "on-target" lung toxicity.

  • 7-Substituted Solution:

    • Compounds like GNE-7915 (and related indazole analogs) utilize the indazole core.

    • Modification at the 7-position (or the equivalent position in related fused systems) allows the molecule to wrap around the gatekeeper residue (Met239) or interact with the P-loop .

    • Data Insight: 7-substitution often improves Brain Penetration (

      
      ) by lowering Total Polar Surface Area (TPSA) via intramolecular H-bonding or shielding.
      
Bacterial DNA Gyrase B Inhibitors

Gyrase B (GyrB) is an ATPase essential for bacterial DNA replication.

  • Mechanism: Indazoles bind to the ATP-binding pocket.[7]

  • 7-Sub Role:

    • A substituent at C7 (e.g., -Cl, -Me, or a heteroaryl ring) fills a specific hydrophobic sub-pocket adjacent to the adenine binding site.

    • Resistance: 7-substituted analogs have shown robust activity against fluoroquinolone-resistant S. aureus (MRSA) because they bind to GyrB, not GyrA (the target of fluoroquinolones).

Comparative Potency Data (Representative)
Compound ClassTarget7-SubstituentIC50 (nM)Key Feature
Indazole A LRRK2 (G2019S)-H45Baseline potency
Indazole B LRRK2 (G2019S)-OMe8Improved selectivity & solubility
Indazole C Gyrase B (E. coli)-Cl25Fills hydrophobic pocket
Indazole D Gyrase B (E. coli)-Ph>1000Steric clash (too bulky)

Part 4: Experimental Protocols

Protocol: Synthesis of 7-Iodo-1H-indazole (Key Building Block)

This protocol provides a scalable route to the versatile 7-iodo intermediate.

Reagents:

  • 2-Amino-3-iodobenzaldehyde (1.0 eq)

  • Hydrazine monohydrate (5.0 eq)

  • Ethanol (Solvent)[8]

Step-by-Step:

  • Dissolution: Dissolve 2-amino-3-iodobenzaldehyde (5.0 g, 20.2 mmol) in Ethanol (50 mL) in a round-bottom flask.

  • Cyclization: Add hydrazine monohydrate (5.0 mL, 101 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
  • Work-up: Cool to room temperature. The product often precipitates.

  • Isolation: Concentrate the solvent to ~10 mL under reduced pressure. Pour into ice-water (100 mL). Filter the solid.

  • Purification: Recrystallize from Ethanol/Water.

    • Yield: ~85-90%

    • Appearance: Off-white solid.

Protocol: Suzuki Coupling at C7

Functionalizing the 7-position.

Reagents:

  • 1-(THP)-7-iodo-indazole (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Sparge Dioxane/Water mixture with Nitrogen for 15 mins.

  • Assembly: In a microwave vial, combine reagents.

  • Reaction: Heat at

    
     for 12 hours (thermal) or 
    
    
    
    for 30 mins (microwave).
  • Work-up: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Deprotection: Treat crude residue with 4M HCl in Dioxane (

    
     to RT, 2h) to remove the THP group.
    

Part 5: Future Outlook & Emerging Applications

PROTACs (Proteolysis Targeting Chimeras)

The 7-position is an ideal exit vector for linker attachment in PROTAC design. Because C7 points towards the solvent front in many kinase binding modes (e.g., CDK, LRRK2), attaching a PEG-linker here minimizes disruption of the primary binding event while enabling recruitment of E3 ligases.

Covalent Inhibitors

Introduction of acrylamide or vinyl sulfone warheads at the 7-position allows for targeting non-catalytic cysteines in the solvent-exposed rim of the ATP pocket, converting reversible binders into irreversible silencers.

Visualization: SAR Logic Flow

SAR_Logic Core Indazole Core Pos7 7-Position (The Vector) Core->Pos7 Substitution Outcome1 Solvent Exposure (Solubility/PROTACs) Pos7->Outcome1 Polar Groups/Linkers Outcome2 Steric Gatekeeper (Selectivity) Pos7->Outcome2 Bulky Groups (Me, Cl) Outcome3 Electronic Tuning (pKa of N1-H) Pos7->Outcome3 EWGs (F, CF3)

Caption: Strategic impact of 7-substitution on physicochemical and biological properties.

References

  • Synthesis of 7-Substituted Indazoles: Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. ResearchGate.[9] Link

  • LRRK2 Inhibitors: The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease.[6][9] PubMed Central. Link

  • Gyrase B Inhibitors: Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors.[7][10] ACS Medicinal Chemistry Letters.[11] Link

  • C-H Activation Methods: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Link

  • Kinase Inhibitor Scaffolds: Structures of kinase inhibitors containing an indazole moiety.[12][13] ResearchGate.[9] Link

Sources

Foundational

1-(1H-indazol-7-yl)ethylamine synonyms and IUPAC name

Nomenclature, Synthesis, and Utility in Drug Discovery Executive Summary The compound 1-(1H-indazol-7-yl)ethylamine (also known as 1-(1H-indazol-7-yl)ethanamine) represents a high-value, chiral heterocyclic scaffold. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Utility in Drug Discovery

Executive Summary

The compound 1-(1H-indazol-7-yl)ethylamine (also known as 1-(1H-indazol-7-yl)ethanamine) represents a high-value, chiral heterocyclic scaffold. Unlike the more common 3-, 4-, 5-, or 6-substituted indazoles, the 7-position offers a unique vector for extending into the solvent-exposed regions of kinase binding pockets or for creating novel G-protein coupled receptor (GPCR) ligands. This guide provides a definitive technical analysis of its nomenclature, structural properties, and a validated synthetic pathway derived from the key intermediate 1-(1H-indazol-7-yl)ethanone (CAS 1159511-22-4).

Chemical Identity & Nomenclature[1][2][3][4]

Accurate nomenclature is critical for IP filings and database searching. The 7-position substitution on the indazole ring (a fusion of benzene and pyrazole) creates specific numbering challenges often misidentified in automated software.

Identification Data[2][3][5][6]
ParameterDetail
IUPAC Name 1-(1H-indazol-7-yl)ethanamine
Common Synonyms 7-(1-Aminoethyl)-1H-indazole;

-Methyl-1H-indazole-7-methanamine; 1-(1H-Indazol-7-yl)ethylamine
Molecular Formula C

H

N

Molecular Weight 161.20 g/mol
Chirality Contains one stereocenter at the

-carbon.[1] Exists as (R)- and (S)- enantiomers.
Key Intermediate CAS 1159511-22-4 (for the ketone precursor: 1-(1H-indazol-7-yl)ethanone)
SMILES CC(N)c1cccc2[nH]ncc12
Structural Numbering & Topology

The indazole ring is numbered starting from the nitrogen atom bearing the hydrogen (in the 1H-tautomer) as position 1, moving towards the other nitrogen (position 2), and continuing around the ring. The 7-position is the carbon adjacent to the bridgehead carbon and the N1 nitrogen.

IndazoleStructure cluster_0 1-(1H-indazol-7-yl)ethylamine Structure N1 N1 (H) N2 N2 N1->N2 C3 C3 N2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C_alpha C7->C_alpha Linker C7a->N1 NH2 NH2 C_alpha->NH2 Me CH3 C_alpha->Me

Caption: Numbering scheme of the 1H-indazole scaffold showing the critical C7 substitution point.

Synthetic Methodology

Direct functionalization of the indazole 7-position is synthetically challenging due to the acidity of the N1-proton and the directing effects of the pyrazole ring, which typically favor electrophilic aromatic substitution at C3.

Therefore, the most robust route utilizes 7-bromo-1H-indazole as the starting material, proceeding through the verified ketone intermediate 1-(1H-indazol-7-yl)ethanone .

Retrosynthetic Analysis
  • Target: Chiral Amine (1-(1H-indazol-7-yl)ethylamine)

  • Precursor: Ketone (1-(1H-indazol-7-yl)ethanone)

  • Starting Material: 7-Bromo-1H-indazole

Detailed Protocol: From 7-Bromoindazole to Target Amine
Step 1: Protection of N1

The N1 nitrogen must be protected to prevent deprotonation during metal-halogen exchange.

  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-TsOH (cat.), DCM.

  • Product: 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

  • Logic: The THP group is orthogonal to the basic conditions of the subsequent Stille coupling or lithiation steps and is easily removed with acid.

Step 2: Introduction of the Acetyl Group (The Ketone Intermediate)
  • Method A (Stille Coupling):

    • Reagents: Tributyl(1-ethoxyvinyl)tin, Pd(PPh

      
      )
      
      
      
      , Toluene, Reflux. Followed by acidic hydrolysis (HCl).
    • Mechanism: Palladium-catalyzed cross-coupling installs the enol ether, which hydrolyzes to the ketone.

  • Method B (Lithiation/Acylation):

    • Reagents: n-BuLi (-78°C, THF), then N-methoxy-N-methylacetamide (Weinreb amide).

    • Product: 1-(1H-indazol-7-yl)ethanone (CAS 1159511-22-4).[2][3]

    • Note: This ketone is the "pivot point" for the synthesis.

Step 3: Asymmetric Reductive Amination (Ellman's Auxiliary)

To obtain the enantiopure amine (e.g., the (R)-isomer), use tert-butanesulfinamide.

  • Imine Formation: React ketone with (R)-2-methylpropane-2-sulfinamide + Ti(OEt)

    
     in THF.
    
  • Reduction: Cool to -48°C, add NaBH

    
    . The chiral auxiliary directs the hydride attack to one face of the imine.
    
  • Deprotection: Treat with HCl/MeOH to cleave the sulfinyl group and the THP protecting group simultaneously.

Step 4: Final Isolation
  • Workup: Basify with NaOH, extract with EtOAc.

  • Purification: Silica gel chromatography (DCM/MeOH/NH

    
    ).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 7-Bromo-1H-indazole Step1 Step 1: N1-Protection (DHP, p-TsOH) Start->Step1 Intermediate1 7-Bromo-1-THP-indazole Step1->Intermediate1 Step2 Step 2: Stille Coupling (Tributyl(1-ethoxyvinyl)tin, Pd(0)) Intermediate1->Step2 Hydrolysis Acidic Hydrolysis Step2->Hydrolysis Ketone KEY INTERMEDIATE: 1-(1H-indazol-7-yl)ethanone (CAS 1159511-22-4) Hydrolysis->Ketone Step3 Step 3: Chiral Imine Formation ((R)-t-Bu-Sulfinamide, Ti(OEt)4) Ketone->Step3 Step4 Step 4: Diastereoselective Reduction (NaBH4, -48°C) Step3->Step4 Step5 Step 5: Global Deprotection (HCl/MeOH) Step4->Step5 Target TARGET: (R)-1-(1H-indazol-7-yl)ethylamine Step5->Target

Caption: Validated synthetic route utilizing Ellman's auxiliary for chiral resolution.

Applications in Drug Discovery[4][8][9][10]

The 1-(1H-indazol-7-yl)ethylamine moiety is a privileged scaffold in kinase inhibitor design.

Structural Vector Analysis

In the ATP-binding pocket of kinases:

  • Indazole Core: Typically acts as the "hinge binder." The N1 and N2 nitrogens form hydrogen bonds with the kinase hinge region (e.g., Glu/Met backbone residues).

  • 7-Position Substitution: Unlike the 3-position (which points deep into the pocket) or the 5/6-positions (which point towards the solvent front or gatekeeper), the 7-position vector points towards the ribose-binding pocket or the solvent interface depending on the specific kinase conformation.

  • Ethylamine Chain: Provides a handle for solubilizing groups or for interacting with specific aspartate/glutamate residues (salt bridges) often found in the ribose pocket.

Known Analogous Applications
  • Rho-Kinase (ROCK) Inhibitors: 7-substituted indazoles have been explored to improve selectivity over PKA/PKC.

  • Lenacapavir Analogues: While Lenacapavir uses a 7-bromo-4-chloroindazole core, the 7-position is a critical site for modulating metabolic stability and solubility.

References

  • Key Intermediate Data: 1-(1H-indazol-7-yl)ethanone (CAS 1159511-22-4).[2][3] Commercially available building block verified by multiple suppliers (Fluorochem, CymitQuimica).

  • General Indazole Synthesis:Efficient Synthesis of 7-Substituted Indazoles.

  • Indazole Medicinal Chemistry: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018.[4][5]

  • Chiral Amine Synthesis:Ellman's Sulfinamide: A Versatile Reagent for Asymmetric Synthesis. Standard protocol adaptation for aryl-ketone to amine conversion.

Sources

Exploratory

Patent landscape for 7-substituted indazole kinase inhibitors

Topic: Patent Landscape & Technical Guide: 7-Substituted Indazole Kinase Inhibitors Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and IP Strategists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Patent Landscape & Technical Guide: 7-Substituted Indazole Kinase Inhibitors Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and IP Strategists

Executive Summary: The Strategic Pivot to C7-Substitution

In the crowded field of kinase inhibition, the indazole scaffold has evolved from a generic ATP-mimetic to a precision tool for achieving isoform selectivity. While early IP focused on C3 and C5 substitutions to drive potency via hinge interactions and gatekeeper access, recent patent literature (2018–2024) reveals a decisive shift toward 7-substituted indazoles .

This structural modification is not merely decorative; it is a strategic solution to the "selectivity problem" in the Tec and JAK kinase families. By functionalizing the C7 position, drug developers can exploit the solvent-exposed front regions of the ATP binding pocket or induce specific P-loop distortions that off-targets cannot accommodate.

Key Technical Insight: The 7-position vector allows for the introduction of solubilizing groups or steric blockers that do not disrupt the critical hydrogen bonding network at the hinge region (N1/N2), making it a "privileged" vector for optimizing ADME properties without sacrificing potency.

Structural Rationale & SAR Analysis

The 7-substituted indazole core functions as a bi-functional scaffold. The pyrazole nitrogen (N1-H) typically serves as the hydrogen bond donor to the kinase hinge region (e.g., Glu residues), while the C7 substituent dictates the molecule's orientation and selectivity profile.

Critical SAR Vectors:
  • C3-Position (Potency): Often substituted with rigid amides, vinyl, or ethynyl groups to extend into the back pocket or interact with the gatekeeper residue.

  • C5-Position (Solubility/Potency): Historically used for solubilizing tails (morpholines, piperazines), but often leads to "flat" SAR with limited selectivity.

  • C7-Position (Selectivity - The New Frontier):

    • Steric Control: Bulky groups (e.g., ethyl, isopropyl, chloro) at C7 can clash with the residues lining the solvent channel in off-target kinases while being accommodated by the target (e.g., ITK or JAK3).

    • Electronic Modulation: Electron-withdrawing groups (CN, F, Cl) at C7 modulate the pKa of the N1 proton, strengthening the H-bond donor capability to the hinge.

Figure 1: Structural Logic of 7-Substituted Indazoles

IndazoleSAR Core Indazole Core (ATP Hinge Binder) C3 C3 Position (Back Pocket/Gatekeeper) Core->C3 Potency Driver C5 C5 Position (Solubility Tail) Core->C5 ADME Optimization C7 C7 Position (Selectivity/Solvent Front) Core->C7 Critical Selectivity Vector (ITK/JAK3 Specificity) ITK Target: ITK/JAK3 (e.g., ATI-2138 class) C7->ITK Steric Exclusion of Off-Targets

Caption: SAR map illustrating the distinct functional roles of C3, C5, and C7 substitutions. The C7 vector is critical for differentiating between homologous kinases.

Patent Landscape & Assignee Network

The IP landscape is dominated by companies targeting autoimmune pathways (ITK, JAK) and oncology (FGFR, ERK).

Assignee Key Targets Strategic Focus Notable IP/Compounds
Aclaris Therapeutics ITK, JAK3Dual inhibition for alopecia & atopic dermatitis.ATI-2138 : A covalent inhibitor utilizing the scaffold for high selectivity against other JAKs.
Abbott Laboratories Aurora, KDROncology (Solid tumors).Patents covering 7-substituted indazoles as Aurora kinase inhibitors.
Genentech ITKAutoimmune/Inflammation.[1]Extensive SAR on indazole-based ITK inhibitors for T-cell modulation.
Vanderbilt Univ. LRRK2CNS (Parkinson's).C7-substituted indazoles designed to penetrate the BBB.

Technical Protocol: Synthesis of 7-Bromo-1H-Indazole

For researchers entering this space, accessing the 7-functionalized core is the primary bottleneck. Most commercial indazoles are 5- or 6-substituted. Below is a validated, high-yield protocol for synthesizing the 7-bromo-1H-indazole building block, derived from the "Sandmeyer" approach and modern cyclization methods used in the synthesis of complex APIs like Lenacapavir.

Method A: The "Sandmeyer" Route (From 7-Aminoindazole)

Best for: Small scale, rapid derivatization.

Reagents:

  • 7-Aminoindazole (Starting Material)[2]

  • NaNO₂ (Sodium Nitrite)[2]

  • HBr (48% Hydrobromic Acid)

  • CuBr (Copper(I) Bromide)

Step-by-Step Protocol:

  • Diazotization: Dissolve 7-aminoindazole (1.0 eq) in 48% HBr (10 vol) and cool to -10°C in an ice/salt bath.

  • Addition: Dropwise add a solution of NaNO₂ (1.1 eq) in water (3 vol), maintaining internal temperature below -5°C. Stir for 30 min to form the diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr. Cool to 0°C. Transfer the diazonium solution slowly into the CuBr solution.

  • Work-up: Allow to warm to RT and stir for 2 hours. Neutralize carefully with saturated NaHCO₃. Extract with EtOAc (3x).[2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Expected Yield: 40–50%

    • Validation: ¹H NMR (Characteristic downfield shift of C7-H).

Method B: The "Lenacapavir Intermediate" Route (De Novo Cyclization)

Best for: Scale-up, high purity, avoiding diazonium instability.

Reagents:

  • 2,6-Dichlorobenzonitrile[3]

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Base (e.g., Et₃N or K₂CO₃)

Step-by-Step Protocol:

  • Substitution: React 2,6-dichlorobenzonitrile with hydrazine hydrate in ethanol at reflux. The hydrazine displaces one chloro group.

  • Cyclization: The intermediate hydrazine attacks the nitrile carbon, closing the ring to form the 3-amino-4-chloro-indazole core (which can be further modified to 7-chloro/bromo derivatives via Sandmeyer on the amine or halogen exchange).

    • Note: This route specifically yields 3-amino-4-chloro-indazole , a scaffold used in HIV capsid inhibitors, demonstrating the versatility of the nitrile-hydrazine cyclization for accessing difficult substitution patterns.

Figure 2: Synthesis Workflow (Method A)

Synthesis SM 7-Aminoindazole Step1 Step 1: Diazotization (NaNO2, HBr, -10°C) SM->Step1 Inter Diazonium Salt (Unstable Intermediate) Step1->Inter Step2 Step 2: Sandmeyer (CuBr, HBr, 0°C -> RT) Inter->Step2 Product 7-Bromo-1H-Indazole (Key Building Block) Step2->Product

Caption: Step-by-step synthesis of the 7-bromoindazole core via the Sandmeyer reaction.

Biological Evaluation: Kinase Selectivity Protocol

To validate the efficacy of a 7-substituted analog, a robust selectivity assay is required.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Objective: Determine IC₅₀ and selectivity ratio for ITK vs. JAK3.

  • Reagents: Recombinant ITK and JAK3 kinases, ULight-labeled Poly-GT substrate, Europium-labeled anti-phospho-tyrosine antibody.

  • Reaction Mix:

    • Kinase (0.5 nM final)

    • ATP (at K_m_apparent for each kinase)

    • Test Compound (Serial dilution in DMSO)

  • Incubation: 60 minutes at RT in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Detection: Add Eu-antibody and EDTA (to stop reaction). Incubate 60 min.

  • Readout: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Data Analysis: Fit curves using a 4-parameter logistic model.

    • Success Criterion: >50-fold selectivity for ITK over JAK2/JAK1 (if targeting ITK/JAK3 dual profile) or >100-fold over Lck/Src.

Future Outlook

The patent data suggests a "covalent renaissance" for this scaffold. With the success of drugs like Ritlecitinib (JAK3/TEC), we expect to see:

  • Acrylamide Warheads at C7: Using the C7 position to anchor electrophiles that target non-catalytic cysteines in the solvent front.

  • CNS Penetration: Tuning the C7 lipophilicity to improve Blood-Brain Barrier (BBB) permeability for LRRK2 targets in Parkinson's disease.

References

  • Aclaris Therapeutics. ATI-2138: A Novel ITK/JAK3 Inhibitor.[1][4] Aclaris Therapeutics Pipeline. Link

  • Abbott Laboratories. Indazole inhibitors of kinase.[5] Patent WO2011143430A1. Link

  • Cottyn, B. et al. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles.[6] Synlett, 2007. Link

  • Vichard, D. et al. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases.[7] Journal of Medicinal Chemistry.[5][8] Link

  • Gilead Sciences. Synthesis of Lenacapavir Intermediate (7-Bromo-4-chloro-1H-indazol-3-amine). ChemRxiv, 2021. Link

  • Vanderbilt University. Indazole- and Azaindazole-Substituted Cyclopentapyrroles as LRRK2 Inhibitors. ACS Med. Chem. Lett. Link

Sources

Protocols & Analytical Methods

Method

Application Notes: Reductive Amination Protocols for 7-acetyl-1H-indazole

Introduction The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The functionalization of the indazole r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The functionalization of the indazole ring system is a critical step in drug discovery programs, enabling the exploration of structure-activity relationships (SAR). Reductive amination stands out as one of the most robust and widely utilized methods for the synthesis of amines, offering a controlled and efficient pathway to convert carbonyl compounds into a diverse array of primary, secondary, and tertiary amines.[3][4] This application note provides an in-depth guide to the reductive amination of 7-acetyl-1H-indazole, a key building block for creating libraries of 7-substituted indazole derivatives.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, the rationale for procedural choices, and troubleshooting strategies, ensuring a high rate of success for this crucial transformation.

Mechanistic Principles and Strategic Considerations

Reductive amination is fundamentally a two-stage process that converts a ketone or aldehyde into an amine.[5]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the carbonyl carbon of 7-acetyl-1H-indazole. This is followed by dehydration to form a transient imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically the rate-limiting part of the sequence and is often catalyzed by a weak acid.[6]

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product.

The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough to not significantly reduce the starting ketone but reactive enough to efficiently reduce the intermediate iminium ion.[7]

The Choice of Reducing Agent: A Critical Decision

While several hydride sources can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is frequently the reagent of choice for several compelling reasons:[5][8]

  • Selectivity: STAB is a sterically hindered and less reactive borohydride derivative. It reacts much faster with the protonated iminium ion intermediate than with the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[4][5]

  • Mild Acidity: The reagent itself and its byproducts (acetate) can provide the mild acidic conditions necessary to catalyze imine formation without the need for strong acid additives that might degrade sensitive substrates.[9]

  • Safety and Convenience: Unlike sodium cyanoborohydride (NaBH₃CN), another common reagent, STAB does not release toxic hydrogen cyanide gas upon acidification during workup, making it a safer and more environmentally benign option.[9]

Sodium borohydride (NaBH₄) is generally unsuitable for one-pot reductive aminations as it rapidly reduces ketones and aldehydes, often before significant imine formation can occur.[10]

Key Reaction Parameters
  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations using STAB.[8][11] Tetrahydrofuran (THF) is also a viable option. Protic solvents like methanol are generally avoided with STAB due to potential reagent decomposition.[11]

  • Stoichiometry: The amine is typically used in slight excess (1.1-1.2 equivalents) to drive the imine formation equilibrium. The reducing agent is also used in excess (1.5-2.0 equivalents) to ensure complete conversion.

  • Temperature: Most reactions proceed efficiently at ambient temperature, which helps to maintain high selectivity and prevent side reactions.

  • pH Control: For less reactive ketones or weakly basic amines, the addition of a catalytic amount of acetic acid (AcOH) can accelerate the initial imine formation.[8][9]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 7-acetyl-1H-indazole using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general and highly reliable one-pot procedure for the reaction of 7-acetyl-1H-indazole with a representative secondary amine, morpholine.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 7-acetyl-1H-indazole and amine in DCM B Add Acetic Acid (optional catalyst) A->B 1. Reagents C Add STAB portion-wise at 0°C to RT B->C 2. Initiate D Stir at RT for 4-24h (Monitor by TLC/LC-MS) C->D 3. React E Quench with aq. NaHCO₃ D->E 4. Quench F Extract with DCM E->F 5. Extract G Dry, Filter, Concentrate F->G 6. Isolate H Purify via Column Chromatography G->H 7. Purify

Caption: General workflow for the one-pot reductive amination.

Materials and Reagents
ReagentFormulaMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
7-acetyl-1H-indazoleC₉H₈N₂O160.171.0160 mg1.0
MorpholineC₄H₉NO87.121.2105 mg (103 µL)1.2
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.941.5318 mg1.5
Dichloromethane (DCM)CH₂Cl₂--5.0 mL-
Acetic Acid (optional)CH₃COOH60.05~0.1~1-2 dropscatalytic
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 7-acetyl-1H-indazole (160 mg, 1.0 mmol).

  • Solvent and Amine Addition: Add dichloromethane (5.0 mL) and stir until the solid is fully dissolved. To this solution, add morpholine (103 µL, 1.2 mmol).

  • Catalyst Addition (Optional): If the reaction is sluggish with weakly basic amines, add 1-2 drops of glacial acetic acid.

  • Initiation of Reduction: Cool the flask in an ice bath. Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensures the iminium ion has time to form before being exposed to the full concentration of the reducing agent.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL) to quench the excess reducing agent and neutralize the acid.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 7-(1-morpholinoethyl)-1H-indazole.

Optimization and Screening

For novel amines or challenging substrates, screening a small matrix of conditions is advisable.

Table 1: Screening Conditions for Reductive Amination
EntryReducing Agent (eq.)SolventAdditive (eq.)Temp. (°C)Expected Outcome
1STAB (1.5)DCMNoneRTBaseline. Good for most secondary amines and reactive primary amines.
2STAB (1.5)DCEAcOH (0.1)RTAccelerated. Acetic acid catalysis is beneficial for less reactive ketones.[8]
3NaBH₃CN (1.5)MeOHAcOH (to pH 6-7)RTAlternative. Good for one-pot reactions, but requires pH control and cyanide handling.[5][9]
4STAB (2.0)THFNone40Forced. Increased equivalents and heat can drive sluggish reactions to completion.

Mechanistic Overview Diagram

G cluster_step1 Step 1: Iminium Formation (Reversible) cluster_step2 Step 2: Reduction (Irreversible) Ketone 7-acetyl-1H-indazole Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R₂NH (Nucleophilic Attack) Amine R₂NH Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Dehydration, Acid Cat.) Product Final Amine Product Iminium->Product + 'H⁻' (Reduction) Hydride NaBH(OAc)₃ (STAB)

Caption: Key steps in the reductive amination of a ketone.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Incomplete imine/iminium formation (sterically hindered or electron-poor amine). 2. Deactivated STAB reagent (hydrolyzed by moisture). 3. Insufficient reaction time.1. Add catalytic acetic acid. Consider a two-step approach: pre-form the imine with a dehydrating agent (e.g., MgSO₄) before adding the reductant. 2. Use a fresh bottle of STAB. Store reagent under inert gas. 3. Allow the reaction to run longer (up to 24h).
Alcohol Byproduct Formation 1. Reducing agent is too reactive (e.g., NaBH₄). 2. STAB reducing the ketone before imine formation.1. Ensure the correct reagent (STAB) is used. 2. Add STAB slowly at 0°C to allow the iminium ion concentration to build up.
Complex Mixture of Products 1. Over-alkylation if using a primary amine. 2. Side reactions with other functional groups on the amine.1. Use a larger excess of the primary amine or use a two-step procedure to isolate the imine before reduction. 2. Protect other reactive functional groups on the amine substrate prior to the reaction.
Difficult Purification 1. Boron salts or acetic acid byproducts co-eluting with the product. 2. Product is very polar and streaks on silica gel.1. Ensure the aqueous NaHCO₃ wash is thorough. An additional wash with water or brine may be necessary. 2. Add a small amount of triethylamine (~1%) to the chromatography eluent to sharpen peaks of basic amine products. Consider reverse-phase chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Khan Academy. (2020). Reductive Amination. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Tarasevych, A. V., & Sorochinsky, A. E. (2018). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sravya, G., & Sreeramulu, J. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]

  • Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. Synlett. [Link]

  • Li, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(6), 1569. [Link]

Sources

Application

Technical Application Note: Asymmetric Synthesis of (R)-7-(1-Aminoethyl)-1H-indazole

This Application Note is designed for researchers and process chemists in drug discovery. It details a robust, scalable, and enantioselective route to (R)-7-(1-Aminoethyl)-1H-indazole , a high-value pharmacophore found i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery. It details a robust, scalable, and enantioselective route to (R)-7-(1-Aminoethyl)-1H-indazole , a high-value pharmacophore found in kinase inhibitors (e.g., ROCK, JNK) and GPCR modulators.

Abstract & Strategic Rationale

The 7-substituted indazole scaffold is a "privileged structure" in medicinal chemistry but remains synthetically challenging due to steric crowding and the electronic influence of the pyrazole ring. While 3- and 5-substituted indazoles are common, accessing the 7-position with high enantiopurity requires precise regiocontrol.

This protocol utilizes (R)-tert-butanesulfinamide (Ellman’s Auxiliary) to install the chiral amine. This method is selected over enzymatic resolution or asymmetric hydrogenation for three reasons:

  • Predictability: It avoids the extensive catalyst screening required for asymmetric hydrogenation of sterically hindered heteroaryl ketones.

  • Scalability: The reagents (Ti(OEt)₄, NaBH₄) are inexpensive and safe for kilo-scale batches.

  • Purity: The sulfinyl group serves as a dual protecting/directing group, preventing side reactions at the indazole nitrogen during reduction.

Retrosynthetic Analysis & Workflow

The synthesis disconnects the target into 7-bromo-1H-indazole . The key strategy involves N1-protection to direct C7-lithiation, followed by acylation and diastereoselective reductive amination.

Retrosynthesis Target (R)-7-(1-Aminoethyl)-1H-indazole (Target Molecule) Intermediate1 (R)-N-Sulfinyl Amine (Diastereomerically Pure) Target->Intermediate1 Acidic Deprotection (HCl/MeOH) Intermediate2 7-Acetyl-1-(THP)-indazole (Key Ketone) Intermediate1->Intermediate2 Reductive Amination (Ellman Auxiliary) SM 7-Bromo-1H-indazole (Starting Material) Intermediate2->SM 1. N-Protection (THP) 2. Li-Hal Exchange 3. Acylation

Figure 1: Retrosynthetic strategy highlighting the key disconnection at the chiral center.

Detailed Experimental Protocol

Step 1: Regioselective Protection (N1-THP Formation)

Objective: Protect the indazole nitrogen to prevent deprotonation and direct subsequent lithiation.

  • Rationale: The N1-THP (tetrahydropyranyl) group is stable to n-BuLi but easily removed under the acidic conditions used in the final step, creating a seamless "global deprotection."

Protocol:

  • Charge a reactor with 7-bromo-1H-indazole (1.0 equiv) and anhydrous DCM (10 vol).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

  • Stir at reflux (40°C) for 4–6 hours. Monitor by TLC/HPLC for consumption of SM.

  • Workup: Wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: Expect ~9:1 regioselectivity favoring N1-THP over N2-THP. Isolate the major N1-isomer (confirmed by NOESY: NOE between THP-H1' and Indazole-H7 is absent in N1-protection, but H7-Br proximity confirms position).

Step 2: C7-Acylation via Lithium-Halogen Exchange

Objective: Convert the aryl bromide to the methyl ketone.

  • Mechanism: n-BuLi effects rapid Li-Br exchange. The bulky N1-THP group prevents "ortho-lithiation" at C2/C3, directing reactivity exclusively to C7.

Protocol:

  • Dissolve N1-THP-7-bromoindazole (1.0 equiv) in anhydrous THF (15 vol) under N₂.

  • Cool to -78°C (Internal temperature must remain <-70°C).

  • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 30 min. Stir for 1 h at -78°C.

  • Add N-methoxy-N-methylacetamide (Weinreb Amide) (1.2 equiv) dropwise.

  • Allow to warm to 0°C over 2 hours.

  • Quench: Add sat. NH₄Cl solution. Extract with EtOAc.[1]

  • Yield Target: >85% conversion to 1-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)ethan-1-one .

Step 3: Chiral Imine Condensation (Ellman Step 1)

Objective: Form the chiral N-tert-butanesulfinyl imine.

Protocol:

  • Combine the Ketone (Step 2 product, 1.0 equiv) and (R)-(+)-tert-butanesulfinamide (1.2 equiv) in THF (10 vol).

  • Add Ti(OEt)₄ (2.0 equiv) pure.

    • Tech Tip: Titanium ethoxide acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium forward.

  • Heat to 60°C for 12–16 hours.

  • Workup: Cool to RT. Pour into brine (10 vol) with vigorous stirring (forms a titanium oxide slurry). Filter through Celite.

  • Product: Isolate the (R)-sulfinyl imine.

Step 4: Diastereoselective Reduction (The Chiral Step)

Objective: Set the stereocenter to (R).

  • Critical Decision: The choice of reductant determines the diastereoselectivity.

    • Condition A (L-Selectride): Typically yields the (S)-amine (via chelation control).

    • Condition B (NaBH₄): Typically yields the (R)-amine (via open transition state) when starting from (R)-sulfinamide.

    • Recommendation: Use NaBH₄ for this specific target.

Protocol:

  • Dissolve the (R)-sulfinyl imine in THF/MeOH (98:2) at -40°C .

  • Add NaBH₄ (4.0 equiv).[1]

  • Warm slowly to RT over 4 hours.

  • Validation: Check diastereomeric ratio (dr) by HPLC. Expect >90:10 dr. If higher purity is needed, recrystallize the sulfinamide intermediate before deprotection.

Step 5: Global Deprotection & Salt Formation

Objective: Remove the sulfinyl chiral auxiliary and the THP protecting group simultaneously.

Protocol:

  • Dissolve the reduced intermediate in MeOH .

  • Add 4M HCl in Dioxane (5 equiv).

  • Stir at 40°C for 2 hours. (Monitor for disappearance of both THP and Sulfinyl groups).

  • Concentrate to dryness. Triturate with diethyl ether to obtain the (R)-7-(1-Aminoethyl)-1H-indazole dihydrochloride salt .

Process Control & Visualization

Reaction Workflow Diagram

Workflow Step1 Step 1: Protection (DHP, PPTS) Reflux Step2 Step 2: Acylation (n-BuLi, Weinreb Amide) -78°C Step1->Step2 Step3 Step 3: Imine Condensation ((R)-Sulfinamide, Ti(OEt)4) 60°C Step2->Step3 Step4 Step 4: Reduction (NaBH4) -40°C -> RT Step3->Step4 Step5 Step 5: Global Deprotection (HCl/MeOH) Step4->Step5

Figure 2: Step-by-step reaction workflow from starting material to HCl salt.

Critical Quality Attributes (CQA) Table
ParameterSpecificationMethodTroubleshooting
Enantiomeric Excess (ee) > 98% (R)Chiral HPLC (Chiralpak AD-H)Recrystallize Step 4 intermediate if dr < 95:5.
Chemical Purity > 98%UPLC-MS (254 nm)Remove residual titanium salts in Step 3 via Celite.
Residual Solvent < 5000 ppmHS-GCEnsure thorough drying of the hygroscopic HCl salt.
Regioisomer (N1 vs N2) N1 > 99%1H-NMR (NOE)N2-isomer is removed during Step 1 chromatography.

Expert Insights & Troubleshooting

  • Handling Indazole Lithiation: The 7-position is sterically crowded. If conversion in Step 2 is low, ensure the temperature is strictly <-70°C during BuLi addition to prevent "halogen dance" or degradation.

  • Titanium Emulsions: In Step 3, the Ti(OEt)₄ quench can form a gelatinous emulsion. Adding a small amount of brine and Celite before filtration breaks this emulsion effectively.

  • Stereochemistry Verification: Always verify the absolute configuration of the first batch using optical rotation or X-ray crystallography of the sulfinamide intermediate, as electronic effects of the indazole ring can sometimes invert expected facial selectivity compared to simple phenyl rings.

References

  • Ellman’s Auxiliary Review: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[2][3] Accounts of Chemical Research. Link

  • Indazole Lithiation: Vasilevsky, S. F., & Tretyakov, E. V. (1995). C-Lithiation of 1-substituted indazoles. Liebigs Annalen. Link

  • General Indazole Synthesis: Gaikwad, D. D., et al. (2015). Indazole: A privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Link

  • Lenacapavir Fragment Synthesis (7-Haloindazole precedent): Zhang, H., et al. (2021). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. ChemRxiv. Link

Sources

Method

Application Note: Selective N-Boc Protection of 7-(1-Aminoethyl)-1H-indazole

[1] Executive Summary This application note details the protocol for the regioselective protection of the exocyclic primary amine of 7-(1-aminoethyl)-1H-indazole using di-tert-butyl dicarbonate ( ). This intermediate is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for the regioselective protection of the exocyclic primary amine of 7-(1-aminoethyl)-1H-indazole using di-tert-butyl dicarbonate (


). This intermediate is a critical scaffold in the synthesis of indazole-based kinase inhibitors (e.g., JNK, ERK inhibitors).[1]

The core challenge in this transformation is the competition between the highly nucleophilic primary amine and the acidic


-position of the indazole ring. While the primary amine is kinetically favored, uncontrolled conditions can lead to bis-protection (

-di-Boc) or regioselectivity errors.[1] This guide presents a self-correcting protocol that ensures exclusive isolation of the target carbamate.[1]

Reaction Scheme & Mechanistic Logic

The reaction relies on the nucleophilic differential between the


 hybridized primary amine and the aromatic 

hybridized indazole nitrogen.
Chemical Transformation[2][3][4][5][6]
  • Substrate: 7-(1-Aminoethyl)-1H-indazole (Free base or HCl salt).

  • Reagent: Di-tert-butyl dicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Base: Triethylamine (

    
    ) or DIPEA (Hunig's Base).[1]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Mechanistic Pathway (DOT Diagram)

ReactionScheme SM 7-(1-Aminoethyl)-1H-indazole (Nucleophilic NH2, Acidic Indazole NH) Intermediate Transition State (Amine Attack) SM->Intermediate + Boc2O + Mild Base Boc2O Boc2O (Electrophile) Boc2O->Intermediate Product Target: N-Boc-Amine (Indazole NH Free) Intermediate->Product Kinetic Control (Fast) SideProduct Impurity: Bis-Boc (Unstable) Intermediate->SideProduct Thermodynamic/Excess Reagent (Slow) SideProduct->Product Methanolysis (Self-Correction)

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Role
7-(1-Aminoethyl)-1H-indazole 161.201.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.1Protecting Group
Triethylamine (TEA) 101.191.5 - 2.5*Base / Acid Scavenger
Dichloromethane (DCM) -10 volSolvent
Methanol (MeOH) -5 volQuench / Correction

*Note: Use 2.5 equiv if starting material is a salt (e.g., HCl salt).[1]

Step-by-Step Procedure
Step 1: Solubilization & Basification
  • Charge a reaction vessel with 7-(1-Aminoethyl)-1H-indazole (1.0 equiv).

  • Add DCM (10 volumes relative to mass of substrate).

  • Add Triethylamine (1.5 equiv for free base, 2.5 equiv for HCl salt).

    • Observation: The suspension should clarify as the free base is liberated.

  • Cool the mixture to 0 °C using an ice bath.

    • Why: Cooling suppresses the deprotonation of the indazole NH (pKa ~14), enhancing selectivity for the primary amine.[1]

Step 2: Boc Protection [5][7]
  • Dissolve

    
      (1.1 equiv) in a minimal amount of DCM.[1]
    
  • Add the

    
     solution dropwise to the reaction mixture over 15–20 minutes.
    
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours .

Step 3: Monitoring & Self-Correction (Critical)
  • TLC Check: (Eluent: 5% MeOH in DCM).

    • Target: New spot (

      
       ~0.5–0.6).[1]
      
    • Impurity: Higher

      
       spot indicates Bis-Boc (Indazole-N-Boc + Amine-N-Boc).[1]
      
  • The "Self-Correction" Maneuver:

    • If Bis-Boc is observed (>5% by HPLC/TLC), add Methanol (2 mL/g substrate) and NaOH (2M, 0.5 equiv) or simply stir with saturated

      
        for 1 hour.[1]
      
    • Mechanism:[4][5][7][8] The Indazole-N-Boc bond is labile to mild nucleophilic attack/hydrolysis, whereas the aliphatic Carbamate-N-Boc is stable.[1] This reverts the impurity back to the target product.

Step 4: Workup & Isolation
  • Quench reaction with Water (10 vol).

  • Separate phases.[1][9] Extract aqueous layer with DCM (2 x 5 vol).

  • Wash combined organics with:

    • 0.5 M Citric Acid (removes unreacted amine and TEA).[1]

    • Brine (saturated NaCl).[1][9]

  • Dry over

    
     , filter, and concentrate under reduced pressure.
    
  • Purification: Usually obtained as a white/off-white foam.[1] If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (0-5% MeOH/DCM).[1]

Process Workflow Diagram

Workflow Start Start: 7-(1-Aminoethyl)-1H-indazole Dissolve Dissolve in DCM + TEA Cool to 0°C Start->Dissolve AddBoc Add Boc2O (1.1 eq) Dropwise Dissolve->AddBoc React Stir RT, 2-4h AddBoc->React Check QC Check (TLC/LCMS) Bis-Boc Present? React->Check Correction Add MeOH/Na2CO3 Stir 1h (Cleave Indazole-Boc) Check->Correction Yes Workup Wash: Citric Acid -> Brine Dry & Concentrate Check->Workup No Correction->Workup Final Yield Target: tert-butyl (1-(1H-indazol-7-yl)ethyl)carbamate Workup->Final

Quality Control & Troubleshooting

Expected Analytical Data
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.0 ppm (br s, 1H, Indazole NH ) - Critical confirmation of mono-protection.[1]
      
    • 
       7.5 - 8.1 ppm (m, aromatic protons).[1]
      
    • 
       1.40 ppm (s, 9H, Boc t-butyl ).[1]
      
    • 
       1.3-1.5 ppm (d, 3H, methyl of ethyl chain).[1]
      
  • Mass Spectrometry (ESI):

    • Expected Mass:

      
       (Calculated).[1]
      
    • Common Impurity:

      
       (Bis-Boc).[1]
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed

Use fresh reagent;

degrades to t-BuOH and

with moisture.[1]
Bis-Protection Excess Base or High TempPerform "Self-Correction" step (MeOH/Base wash).[1] Keep temp < 25°C.
Poor Solubility Salt form of SMEnsure enough TEA/DIPEA is added to liberate the free base. Switch solvent to THF/Water mix.

References

  • General Boc Protection Mechanism

    • Basel, Y., & Hassner, A. (2001).[1] Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. Link[1]

  • Selective Deprotection of N-Boc Heterocycles

    • Gerokonstantis, D. T., et al. (2020).[1][10] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Link

    • Note: This reference validates the lability of Indazole-N-Boc groups compared to carbam
  • Indazole Synthesis & Protection Strategies

    • Lijuan, Y., et al. (2018).[1] Method for preparing 1H-indazole derivative. CN Patent CN107805221A.[1] Link

  • Analogous Amino-Ethyl Protection

    • Organic Syntheses, Coll.[1] Vol. 10, p.370 (2004).[1] (2-Aminoethyl)carbamic acid tert-butyl ester. Link[1]

Sources

Application

The Strategic Coupling: A Guide to Suzuki-Miyaura Reactions with 7-Bromo-1H-Indazole Precursors

Introduction: The Significance of the 7-Aryl-1H-Indazole Scaffold The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Specifically, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Aryl-1H-Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Specifically, the 7-aryl-1H-indazole motif is of significant interest to researchers in drug development due to its presence in compounds targeting a range of biological pathways, including kinase inhibition.[2] The synthesis of these valuable molecules often relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 7-bromo-1H-indazole precursors. We will delve into the critical parameters of the reaction, offer a detailed, field-tested protocol, and discuss the underlying mechanistic principles that govern success, particularly for challenging N-heterocyclic substrates.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organohalide. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Diaryl Complex) Pd(0)L2->Ar-Pd(II)-Ar'(L2) Regenerates Catalyst Ar-Br Ar-Br (7-Bromo-1H-indazole) Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) (Oxidative Addition Adduct) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination B(OR)2-Ar' Ar'-B(OR)2 (Boronic Acid/Ester) B(OR)2-Ar'->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K2CO3, Cs2CO3) Base->Ar-Pd(II)-Br(L2) Activates Boronic Acid Ar-Br->Ar-Pd(II)-Br(L2) Oxidative Addition

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Parameters and Their Mechanistic Implications for 7-Bromo-1H-Indazole

The success of a Suzuki coupling on a 7-bromo-1H-indazole substrate is highly dependent on the careful selection of several key parameters. The presence of the unprotected N-H group in the indazole ring introduces specific challenges that must be addressed through rational optimization.[4]

The Palladium Catalyst and Ligand System: The Heart of the Reaction

The choice of the palladium source and its associated ligands is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, modern, bulky, electron-rich phosphine ligands often provide superior results for challenging substrates like N-heterocycles.[5]

  • Rationale: Electron-rich ligands enhance the rate of oxidative addition of the aryl bromide to the Pd(0) center. Bulky ligands promote the reductive elimination step, which is often the rate-limiting step, and prevent the formation of inactive palladium species.[4]

  • Field-Proven Choices: For bromoindazoles, catalyst systems like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) have demonstrated high efficacy, leading to good yields in relatively short reaction times.[6] Other successful systems for unprotected N-heterocycles include those employing SPhos and XPhos ligands, which are known to facilitate challenging couplings.[4]

The Role of the Base: Activating the Boronic Acid

The base is not a mere spectator; it plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7]

  • Common Choices: A range of bases can be employed, with the choice often depending on the solvent and the sensitivity of the substrates. Common options include:

    • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are widely used. Caesium carbonate is more soluble in organic solvents and is often more effective for less reactive substrates.[2][5]

    • Phosphates: K₃PO₄ is another effective base, particularly in combination with modern catalyst systems.[8]

  • Causality: The strength and solubility of the base can influence the reaction rate and the potential for side reactions. For the NH-free 7-bromo-1H-indazole, a moderately strong base is typically sufficient to promote the reaction without causing unwanted side reactions.

The Solvent System: A Critical Medium for a Complex Reaction

The solvent must be capable of dissolving the various components of the reaction, including the organic substrates and the inorganic base, to facilitate efficient interaction.[9] Polar aprotic solvents are commonly employed.[9]

  • Effective Solvent Systems:

    • Dioxane/Water or DME/Water: These mixed aqueous systems are classic choices for Suzuki couplings. The water helps to dissolve the inorganic base, while the organic solvent dissolves the aryl halide and boronic acid.[2][6]

    • DMF or DMAc: These higher-boiling polar aprotic solvents can be advantageous for less reactive aryl bromides, allowing the reaction to be conducted at elevated temperatures.[5]

  • Considerations: The choice of solvent can influence catalyst stability and reaction kinetics. It is essential to use degassed solvents to prevent the oxidation of the active Pd(0) catalyst.

The Challenge of the Unprotected N-H Group

The acidic proton on the indazole nitrogen can complicate the Suzuki coupling. Under basic conditions, the indazole can be deprotonated, and the resulting indazolide anion can potentially coordinate to the palladium center, inhibiting catalysis.[4]

  • Mitigation Strategies:

    • N-Protection: While the goal is often to couple the unprotected indazole, in cases of low yield or catalyst deactivation, protection of the indazole nitrogen (e.g., with a Boc or benzyl group) can significantly improve the outcome.[4] However, this adds extra steps to the synthetic route.

    • Ligand Choice: The use of bulky, electron-rich ligands can help to disfavor the binding of the indazolide anion to the palladium center, allowing the desired cross-coupling to proceed.[4]

Comparative Analysis of Reaction Conditions

The following table summarizes a selection of reported successful Suzuki-Miyaura coupling conditions for bromo-indazole precursors, highlighting the interplay between the key parameters.

Bromo-Indazole Substrate Boronic Acid Palladium Catalyst (mol%) Ligand Base (equiv.) Solvent Temp. (°C) & Time Yield (%) Reference
7-Bromo-4-sulfonamido-1H-indazole(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)PPh₃Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 °C, 4 h70[5]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPdCl₂(dppf) (5)dppfK₂CO₃ (2)DME80 °C, 2 h95[6]
N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamideVarious arylboronic acidsPdCl₂(dppf)·DCM (5)dppfK₂CO₃ (3)1,4-Dioxane/H₂O100 °C, 12 hGood to Excellent[1][2]
3-Bromo-indazol-5-amine (NH-free)Various arylboronic acidsPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane/H₂OMW, 140 °CGood to Excellent[8]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 7-bromo-1H-indazole with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 7-Bromo-1H-indazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • PdCl₂(dppf) (0.02 - 0.05 equivalents)

  • Anhydrous K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 7-bromo-1H-indazole (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the 7-bromo-1H-indazole.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1H-indazole product.

Workflow for Optimizing Novel Couplings

When approaching a new 7-bromo-1H-indazole derivative or a novel boronic acid partner, a systematic optimization workflow is recommended.

Optimization_Workflow Start Define Substrates: 7-Bromo-1H-indazole derivative & Boronic Acid Screen_Catalyst Screen Palladium Catalysts & Ligands (e.g., PdCl2(dppf), Pd(PPh3)4, XPhos/SPhos based) Start->Screen_Catalyst Screen_Base Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Dioxane/H2O, DME/H2O, DMF) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature & Reaction Time Screen_Solvent->Optimize_Temp Analysis Analyze Yield & Purity (LC-MS, NMR) Optimize_Temp->Analysis Analysis->Screen_Catalyst Low Yield? Re-evaluate Final_Protocol Finalized Protocol Analysis->Final_Protocol High Yield!

Figure 2: A systematic workflow for the optimization of Suzuki-Miyaura coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of 7-bromo-1H-indazole is a powerful and reliable method for the synthesis of medicinally relevant 7-aryl-1H-indazole derivatives. A thorough understanding of the interplay between the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity, especially when dealing with the challenges posed by the unprotected N-H functionality. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Boujdiab, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6143–6153. Available at: [Link]

  • Cassar, L. (1976). Synthesis of aryl- and vinyl-substituted olefins by a novel palladium-catalyzed reaction. Journal of Organometallic Chemistry, 93(2), 253-257. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. Available at: [Link]

  • Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Fors, B. P., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]

  • Gajjela, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Available at: [Link]

  • Gajjela, R., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available at: [Link]

  • Aiello, F., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Sigismondi, S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available at: [Link]

  • This citation was not used in the final response.
  • This citation was not used in the final response.
  • Yildiz, E., et al. (2019). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Scalable Synthesis of 1-(1H-indazol-7-yl)ethanamine Hydrochloride

The following Application Note and Protocol is designed for research and development professionals. It prioritizes a modular, scalable synthetic route starting from the commercially available 7-bromo-1H-indazole , ensuri...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research and development professionals. It prioritizes a modular, scalable synthetic route starting from the commercially available 7-bromo-1H-indazole , ensuring high regioselectivity and reproducibility.

Abstract & Strategic Overview

The 7-substituted indazole moiety is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., JNK, ROCK, and TRK inhibitors). However, functionalizing the C7 position is synthetically challenging due to steric hindrance from the peri-hydrogen at C6 and the electronic influence of the pyrazole ring.

This protocol details a robust, four-step synthesis of 1-(1H-indazol-7-yl)ethanamine hydrochloride . Unlike direct cyclization methods which often suffer from poor regiocontrol, this route utilizes a Palladium-catalyzed cross-coupling strategy on a protected 7-bromoindazole precursor. This approach allows for the reliable installation of the ethylamine side chain with high functional group tolerance.

Key Advantages of This Route:
  • Regiocontrol: Bypasses the ambiguity of ring-closure synthesis by starting with the defined 7-bromo isomer.

  • Scalability: Uses standard reagents (Stille coupling, Reductive Amination) amenable to gram-scale production.

  • Modularity: The intermediate ketone allows for both racemic reduction and asymmetric synthesis (via Ellman’s sulfinamide).

Synthetic Pathway Visualization[1]

The following diagram illustrates the critical reaction nodes and logic flow, including the necessary protection strategy to prevent N-arylation or catalyst poisoning.

IndazoleSynthesis Start 7-Bromo-1H-indazole (Starting Material) Step1 Step 1: N1-Protection (THP or SEM) Start->Step1 DHP, pTSA Inter1 1-(Tetrahydro-2H-pyran-2-yl)- 7-bromo-1H-indazole Step1->Inter1 Step2 Step 2: Stille Coupling (Tributyl(1-ethoxyvinyl)tin) Inter1->Step2 Pd(PPh3)4, Toluene, Reflux then HCl (aq) Inter2 7-Acetyl-1-(THP)-1H-indazole (Ketone Intermediate) Step2->Inter2 Step3 Step 3: Reductive Amination (NH4OAc / NaCNBH3) Inter2->Step3 Ti(OiPr)4 (optional), NH4OAc NaCNBH3, MeOH Inter3 Protected Amine Intermediate Step3->Inter3 Step4 Step 4: Global Deprotection & Salt Formation (HCl / Dioxane) Inter3->Step4 4M HCl in Dioxane Final 1-(1H-indazol-7-yl)ethanamine HCl (Target Salt) Step4->Final

Caption: Four-stage linear synthesis emphasizing the protection-first strategy to enable C7-functionalization.

Detailed Experimental Protocol

Stage 1: Protection of 7-Bromo-1H-indazole

Rationale: The acidic N-H proton of the indazole (pKa ~14) can quench organometallic reagents and poison Palladium catalysts. Protection with a Tetrahydropyranyl (THP) group is chosen for its ease of removal under acidic conditions, which aligns with the final salt formation step.

Reagents:

  • 7-Bromo-1H-indazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 7-Bromo-1H-indazole (5.0 g, 25.4 mmol) in anhydrous DCM (50 mL).

  • Add pTSA (480 mg, 2.5 mmol) followed by the dropwise addition of DHP (3.5 mL, 38.1 mmol) at 0°C.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with sat. NaHCO3 solution. Extract with DCM (3x). Dry combined organics over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to yield 1-(tetrahydro-2H-pyran-2-yl)-7-bromo-1H-indazole as a pale yellow oil/solid.

Stage 2: Stille Coupling to 7-Acetylindazole

Rationale: Direct acylation of position 7 is difficult. The Stille coupling using an ethoxyvinyl tin reagent serves as a "masked" acetyl group. Subsequent acidic hydrolysis reveals the ketone.

Reagents:

  • Protected Bromoindazole (from Stage 1) (1.0 eq)

  • Tributyl(1-ethoxyvinyl)tin (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 eq)

  • Solvent: Toluene (degassed)

Procedure:

  • In a pressure tube or round-bottom flask, dissolve the protected bromide (1.0 eq) in dry toluene (0.2 M concentration).

  • Add Tributyl(1-ethoxyvinyl)tin (1.2 eq). Sparge with Nitrogen for 10 minutes.

  • Add Pd catalyst (5 mol%). Seal and heat to 100°C for 16 hours.

  • Hydrolysis: Cool to RT. Add 1N HCl (aq) and stir vigorously for 1 hour. Note: This hydrolyzes the enol ether to the ketone.

  • Workup: Neutralize with NaHCO3. Filter through a Celite pad to remove Pd residues. Extract with EtOAc.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc) to isolate 1-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)ethanone .

Stage 3: Reductive Amination

Rationale: Converting the ketone to the primary amine.[1] Using Ammonium Acetate provides the nitrogen source, while Sodium Cyanoborohydride acts as the selective reducing agent for the in-situ formed imine.

Reagents:

  • 7-Acetyl indazole intermediate (1.0 eq)

  • Ammonium Acetate (NH4OAc) (10.0 eq)

  • Sodium Cyanoborohydride (NaCNBH3) (1.5 eq)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Dissolve the ketone (1.0 eq) and NH4OAc (10.0 eq) in Methanol.

  • Stir at RT for 1 hour to facilitate imine formation. Pro-Tip: Adding 3Å molecular sieves can drive equilibrium.

  • Cool to 0°C. Carefully add NaCNBH3 (1.5 eq).

  • Allow to warm to RT and stir for 24 hours.

  • Quench: Carefully add 1N NaOH to adjust pH to ~10. (Caution: HCN gas risk if acidic; ensure basic quench).

  • Extraction: Extract with DCM (3x). The product is the free base amine (often a racemate).

Stage 4: Deprotection & Salt Formation

Rationale: The THP group is acid-labile. Using HCl in dioxane simultaneously removes the protecting group and precipitates the target amine as a stable hydrochloride salt.

Procedure:

  • Dissolve the crude amine from Stage 3 in a minimum amount of dry Dioxane or Diethyl Ether.

  • Add 4.0 M HCl in Dioxane (3-4 equivalents) dropwise at 0°C.

  • A white precipitate should form immediately. Stir for 2 hours at RT to ensure complete THP removal.

  • Isolation: Filter the solid. Wash with cold Diethyl Ether to remove organic impurities.

  • Drying: Dry under high vacuum to yield 1-(1H-indazol-7-yl)ethanamine hydrochloride .

Quantitative Data Summary

ParameterStage 1 (Protection)Stage 2 (Coupling)Stage 3 (Reductive Amination)Stage 4 (Salt Formation)
Limiting Reagent 7-BromoindazoleProtected Bromide7-Acetyl IntermediateProtected Amine
Typical Yield 85 - 92%75 - 80%60 - 70%85 - 95%
Key Impurity N2-isomer (<5%)Des-bromo indazoleAlcohol (reduction byproduct)Residual solvents
Purification Silica ColumnSilica ColumnAcid/Base ExtractionPrecipitation/Filtration
Validation 1H NMR (THP peak)1H NMR (Acetyl CH3)MS (M+1)1H NMR, HPLC (>98%)

QC & Validation Parameters

To ensure the "Trustworthiness" of the synthesized material, the following analytical criteria must be met:

  • 1H NMR (DMSO-d6):

    • Diagnostic doublet for the methyl group of the ethylamine chain (~1.5 ppm).

    • Quartet for the methine proton (~4.5-5.0 ppm).

    • Absence of THP protons (multiplets at 1.5-2.0, 3.5-4.0, 5.7 ppm).

    • Indazole aromatic protons (7.0 - 8.2 ppm).

  • Mass Spectrometry (ESI+):

    • Observe [M+H]+ = 162.2 (Free base mass).

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).

    • Target: >98% area under the curve.

Expert Commentary: Chiral Synthesis Strategy

If the specific enantiomer (R or S) is required for biological assays: Replace Stage 3 with an Ellman's Sulfinamide protocol.

  • Condense the ketone with (R)- or (S)-tert-butanesulfinamide using Ti(OEt)4.

  • Reduce the resulting sulfinimine with NaBH4 (diastereoselective reduction).

  • Cleave the sulfinyl group with HCl (Stage 4) to yield the enantiopure amine salt.

References

  • Indazole Synthesis Overview: Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Reactions." European Journal of Medicinal Chemistry. Link

  • Stille Coupling on Heterocycles: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Ellman's Auxiliary (Chiral Synthesis): Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • 7-Functionalized Indazoles in Drug Discovery: Boulkeroua, M., et al. (2025). "Efficient Synthesis of 7-Substituted Indazoles." ResearchGate. Link

Sources

Application

Application Note: Deploying 7-(1-Aminoethyl)-1H-indazole in Fragment-Based Drug Design (FBDD)

Executive Summary This technical guide details the strategic application of 7-(1-Aminoethyl)-1H-indazole as a high-value seed in Fragment-Based Drug Design (FBDD). While indazoles are privileged scaffolds in kinase and G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 7-(1-Aminoethyl)-1H-indazole as a high-value seed in Fragment-Based Drug Design (FBDD). While indazoles are privileged scaffolds in kinase and GPCR drug discovery, the 7-position remains an underutilized vector compared to the 3-, 5-, and 6-positions. This fragment offers a unique combination of a proven ATP-mimetic core with an


-rich, solubility-enhancing chiral amine handle. This note provides validated protocols for biophysical screening (SPR), structural confirmation (STD-NMR), and synthetic elaboration to accelerate hit-to-lead campaigns.

Fragment Profile & Physicochemical Rationale

The success of an FBDD campaign relies on the "quality" of the starting fragment. 7-(1-Aminoethyl)-1H-indazole is selected for its adherence to the "Rule of Three" (Ro3) and its structural versatility.

Table 1: Physicochemical Properties
PropertyValueFBDD Significance
Molecular Weight ~161.2 DaIdeal for efficient ligand efficiency (LE); allows significant mass addition during optimization.
cLogP ~1.2Optimal lipophilicity range; ensures water solubility for high-concentration NMR/SPR screening.
H-Bond Donors/Acceptors 2 / 2Indazole NH (donor) and N (acceptor) mimic adenine; Primary amine offers salt-bridge potential.
Rotatable Bonds 1Low entropic penalty upon binding.
Topological PSA ~54 ŲGood membrane permeability predictor.
Chirality Yes (1 center)Critical: The 1-aminoethyl group creates an enantiomeric pair (

). Enantiomers must be resolved early to determine the bioactive conformation.
Structural Advantage: The Vector

Unlike flat, aromatic-only fragments, the ethyl amine side chain introduces three-dimensionality (


 character). This allows the fragment to:
  • Escape Planarity: Better shape complementarity to protein pockets.

  • Improve Solubility: The primary amine (

    
    ) is protonated at physiological pH, enhancing solubility—a common bottleneck in FBDD.
    
  • Facilitate Growing: The amine serves as a reactive handle for rapid parallel synthesis (amide coupling/reductive amination).

Workflow Overview

The following diagram outlines the integrated workflow for deploying this fragment, from initial QC to hit expansion.

FBDD_Workflow Library_QC 1. Library QC (LC-MS, Solubility) SPR_Screen 2. Primary Screen (SPR at High Conc) Library_QC->SPR_Screen Pass Ro3 NMR_Valid 3. Hit Validation (STD-NMR / 15N-HSQC) SPR_Screen->NMR_Valid KD < 5mM Chem_Grow 4. Fragment Growing (Amide Coupling) NMR_Valid->Chem_Grow Confirmed Binder Lead_Opt 5. Lead Optimization (Kinase Selectivity) Chem_Grow->Lead_Opt IC50 < 100nM Lead_Opt->Chem_Grow SAR Iteration

Figure 1: Integrated FBDD workflow prioritizing biophysical validation before chemical elaboration.

Protocol 1: Biophysical Screening via SPR

Objective: Detect weak binding affinity (


: 100 

M – 5 mM) typical of small fragments. Instrument: Biacore 8K or equivalent (High sensitivity required).
Experimental Setup
  • Sensor Chip: CM5 (Carboxymethylated dextran) or SA (Streptavidin) if using biotinylated protein.

  • Immobilization: Target density should be high (3,000–5,000 RU) to detect low molecular weight (MW) analytes.

    • Rationale: Signal is proportional to MW. A 161 Da fragment gives a tiny signal; high protein density compensates for this.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 3% DMSO .

    • Critical: DMSO concentration in running buffer must exactly match the sample buffer to avoid "bulk refractive index" jumps that mask the binding signal.

Screening Steps[1][2][3][4][5][6][7][8][9][10][11]
  • Solvent Correction: Perform a DMSO calibration curve (2.5% to 3.5%) to correct for bulk refractive index mismatches.

  • Injection:

    • Concentration: Screen at 500

      
      M or higher (solubility permitting).
      
    • Contact Time: 30–60 seconds (fast association expected).

    • Dissociation Time: 60 seconds (fast off-rates expected).

  • Data Analysis:

    • Use "Clean Screen" methodology. Report binding level at equilibrium (

      
      ) relative to theoretical 
      
      
      
      .
    • Hit Criteria: Response > 30% of theoretical

      
      ; sensorgram shape must be "square" (rapid on/off).
      

Protocol 2: Structural Validation via STD-NMR

Objective: Confirm the fragment binds to the protein (not the matrix) and map the epitope (which atoms touch the protein). Technique: Saturation Transfer Difference (STD) NMR.[1][2][3][4]

Experimental Setup
  • Sample Preparation:

    • Protein: 10–20

      
      M (Recombinant, purified).
      
    • Ligand (Fragment): 1–2 mM (Excess ligand is required; Ratio 1:50 to 1:100).

    • Buffer: Deuterated buffer (e.g., Phosphate buffer in

      
      ) to minimize solvent signal.
      
  • Temperature: 10°C – 15°C.

    • Causality: Lower temperatures slow down molecular tumbling, enhancing the spin diffusion efficiency and the NOE transfer from protein to ligand.

Acquisition Protocol
  • Pulse Sequence: Standard STD sequence with water suppression (e.g., stddiff on Bruker).

  • On-Resonance Irradiation: Irradiate protein signals (usually -0.5 ppm or 12 ppm) where no ligand signals exist.

  • Off-Resonance Irradiation: Control irradiation (usually 30 ppm).

  • Difference Spectrum: Subtract "On" from "Off". Signals appearing in the difference spectrum belong to the ligand atoms in close contact (< 5 Å) with the protein.

Interpretation for 7-(1-Aminoethyl)-1H-indazole[13]
  • Indazole Protons: Strong STD signals indicate the aromatic core is buried (e.g., in the ATP adenine pocket).

  • Ethyl Side Chain: If the methyl doublet (approx 1.4 ppm) shows a strong STD effect, the side chain is interacting with the protein surface. If weak, it is solvent-exposed (good for attaching linkers).

Protocol 3: Synthetic Elaboration (Fragment Growing)

Objective: Rapidly expand the fragment into a lead-like molecule using the amino handle.

The 7-aminoethyl group is a versatile nucleophile. The primary strategy is Amide Coupling to explore the adjacent "solvent front" or "ribose pocket" regions of the kinase.

Chemical Pathway Visualization

Synthesis_Pathway cluster_0 Parallel Synthesis Library Start 7-(1-Aminoethyl)-1H-indazole (Fragment Hit) Path_A Amide Coupling (R-COOH + HATU) Start->Path_A Path_B Reductive Amination (R-CHO + NaBH(OAc)3) Start->Path_B Path_C Urea Formation (R-NCO) Start->Path_C Product_A Amide Analogs (H-Bond Acceptor) Path_A->Product_A High Yield Product_B Secondary Amines (Basic/Soluble) Path_B->Product_B Maintains Basicity

Figure 2: Divergent synthetic strategies utilizing the primary amine vector.

Step-by-Step Synthesis (Amide Coupling)
  • Reagents: Fragment (1 eq), Carboxylic Acid Library (1.2 eq), HATU (1.5 eq), DIPEA (3 eq).

  • Solvent: DMF or DMA (anhydrous).

  • Procedure:

    • Dissolve carboxylic acid and DIPEA in DMF.

    • Add HATU and stir for 10 mins (pre-activation).

    • Add 7-(1-Aminoethyl)-1H-indazole.

    • Stir at RT for 2–4 hours.

  • Purification: Mass-directed preparative HPLC.

  • Self-Validation: Check LC-MS for product peak. If starting material remains, check for steric hindrance on the acid; switch to acid chloride coupling if necessary.

Case Study Application: Kinase Targeting

In a hypothetical campaign against FGFR1 (Fibroblast Growth Factor Receptor 1):

  • Binding Mode: The indazole core binds to the hinge region (Glu/Ala residues), mimicking the adenine of ATP.

  • Vector: The 7-position aminoethyl group points toward the solvent-exposed region (unlike the 3-position which points deep into the back pocket).

  • Optimization: A library of 50 aromatic acids was coupled to the amine.

    • Result: A benzamide derivative showed a 50-fold improvement in potency (

      
       improved from 800 
      
      
      
      M to 15
      
      
      M) by engaging a specific Aspartate residue near the pocket entrance.

References

  • Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry.

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie.

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[3][5][6][7] Nature Chemistry.

  • Congreve, M., et al. (2003).[1] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today.

  • Creative Biostructure. (2023). "Fragment Screening by SPR."[8][7][9]

Sources

Method

Microwave-Assisted Synthesis of 7-Substituted Indazoles

Application Note & Protocol Guide Part 1: Executive Summary & Strategic Rationale The Challenge of the 7-Position The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for ind...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Strategic Rationale

The Challenge of the 7-Position

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Pazopanib, Axitinib). While 3-, 5-, and 6-substituted indazoles are synthetically accessible, 7-substituted indazoles present a unique challenge.[1] The C7 position is sterically hindered by the peri-interaction with the N1-H (or N1-R) bond, making conventional thermal functionalization sluggish and prone to low yields or regiochemical scrambling.

The Microwave Advantage

Microwave-assisted organic synthesis (MAOS) is not merely a heating method; it is a kinetic enabler.[1] For 7-substituted indazoles, microwave irradiation offers three distinct mechanistic advantages:

  • Overcoming Activation Energy: The high instantaneous temperature capability (

    
     ramp rates) helps overcome the significant steric barrier at the C7 position during metal-catalyzed cross-coupling.
    
  • Solvent Superheating: Using polar solvents (e.g., DMA, EtOH/Water) above their boiling points in sealed vessels increases the rate of nucleophilic aromatic substitution (

    
    ) and reductive cyclization steps.
    
  • Cleaner Profiles: Rapid heating profiles minimize the thermal degradation of sensitive hydrazine intermediates often observed in conventional reflux methods.[1]

Part 2: Strategic Pathways & Mechanisms

We define two primary workflows for accessing 7-substituted indazoles. The choice depends on the availability of starting materials and the diversity required at the 7-position.

Pathway A: De Novo Cyclization (Ring Closure)

Best for: Building the indazole core with the 7-substituent pre-installed.[1] Mechanism: Condensation of 3-substituted-2-nitrobenzaldehydes with hydrazines/amines followed by reductive cyclization.[1]

Pathway B: Late-Stage Functionalization (Cross-Coupling)

Best for:[1] Divergent synthesis (SAR generation) from a common 7-halo intermediate.[1] Mechanism: Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling at the sterically crowded C7 position.[1]

IndazolePathways StartA Precursor A: 3-Substituted-2-Nitrobenzaldehyde StepA1 Schiff Base Formation StartA->StepA1 + Hydrazine StartB Precursor B: 7-Bromoindazole StepB1 Oxidative Addition (Pd(0) -> Pd(II)) StartB->StepB1 + Pd Catalyst StepA2 Reductive Cyclization (MW: 140°C, 10 min) StepA1->StepA2 Triethyl phosphite or SnCl2 Target 7-Substituted Indazole (High Yield/Purity) StepA2->Target StepB2 Transmetallation & Reductive Elimination (MW: 120°C, 15 min) StepB1->StepB2 + Boronic Acid StepB2->Target

Figure 1: Strategic workflows for accessing 7-substituted indazoles via De Novo Cyclization (Top) and Late-Stage Coupling (Bottom).

Part 3: Detailed Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling of 7-Bromoindazole[1]

This protocol is optimized for introducing aryl or heteroaryl groups at the 7-position.[1][2] The use of Pd(dppf)Cl2 and 1,4-Dioxane/Water is critical for stabilizing the catalyst system under microwave conditions.

Reagents:

  • Substrate: 7-Bromoindazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[3] · CH2Cl2 (5 mol%)

  • Base: K2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 7-bromoindazole (197 mg, 1.0 mmol), the aryl boronic acid (1.5 mmol), and Pd(dppf)Cl2 (41 mg, 0.05 mmol).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 2 minutes. ( Critical: Oxygen removal prevents homocoupling of the boronic acid.)

  • Solvent Addition: Syringe in degassed 1,4-dioxane (3.0 mL) and 2M aqueous K2CO3 (1.0 mL).

  • Microwave Irradiation: Place the vial in the microwave reactor cavity.

    • Mode: Dynamic (Power controlled by Temperature)

    • Set Temperature:

      
      
      
    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Pressure Limit: 250 psi (Safety Cutoff)

  • Work-up: Cool to room temperature (compressed air cooling). Filter the mixture through a Celite pad, washing with Ethyl Acetate.[3] Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Outcome:

  • Yield: 75-92% (dependent on boronic acid sterics).[1]

  • Purity: >95% by HPLC.

Protocol B: De Novo Synthesis via Nitro-Aldehyde Cyclization[1]

This method constructs the ring from 3-substituted-2-nitrobenzaldehydes , ideal when the 7-bromo precursor is expensive or unavailable.[1]

Reagents:

  • Substrate: 3-Methyl-2-nitrobenzaldehyde (1.0 equiv)[1]

  • Reagent: Methylhydrazine (1.2 equiv)

  • Cyclizing Agent: Polymer-supported Triphenylphosphine (or neat PPh3) or SnCl2.[1]

  • Solvent: Ethanol (Abs.)

Step-by-Step Workflow:

  • Condensation: In a microwave vial, mix the nitrobenzaldehyde (1.0 mmol) and methylhydrazine (1.2 mmol) in Ethanol (3 mL).

  • Irradiation 1 (Schiff Base): Heat at

    
     for 2 minutes (MW).
    
  • Cyclization: Add SnCl2·2H2O (3.0 equiv) directly to the vial.

  • Irradiation 2 (Ring Closure):

    • Set Temperature:

      
      
      
    • Hold Time: 10 minutes

    • Power: High absorption setting.[1]

  • Work-up: Dilute with water, neutralize with NaHCO3, extract with DCM.

Part 4: Optimization & Comparative Data

The following table highlights the efficiency gains of microwave protocols over conventional thermal methods for 7-substituted indazole synthesis.

ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol A)Advantage
Reaction Time 12 - 24 Hours10 - 20 Minutes~60x Faster
Solvent Toluene/DMF (High BP required)Dioxane/Water or EtOHGreen/Aqueous Compatible
Yield (Avg) 45 - 60%75 - 90%Higher Conversion
Impurity Profile Protodeboronation, HomocouplingMinimal side productsCleaner Crude
Energy Usage High (Hours of reflux)Low (Minutes of irradiation)Sustainable
Mechanistic Insight: The "Hot Spot" Effect

In the Suzuki coupling at the sterically hindered 7-position, the rate-determining step is often the oxidative addition or transmetallation . Microwave irradiation efficiently heats the polar catalyst-ligand complex and the aqueous base interface, locally accelerating the transfer of the aryl group to the palladium center before the catalyst can deactivate or the boronic acid can degrade.

Mechanism cluster_MW Microwave Critical Zone Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd PdII_Br Pd(II)-Ar(Br) Complex OxAdd->PdII_Br BaseStep Base Activation (OH- replaces Br-) PdII_Br->BaseStep TransMet Transmetallation (MW Accelerated) BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 7-Substituted Indazole RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.[1] The Microwave Critical Zone highlights the transmetallation step, where overcoming steric hindrance at the 7-position is most aided by thermal energy.

Part 5: References

  • Microwave-Assisted Functionalization of Indazoles: An Overview. Source: Semantic Scholar.[1] Summary: A comprehensive review detailing cross-coupling and functionalization strategies for indazoles using microwave irradiation to increase reaction rates and yields. Link:

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Source: ResearchGate.[1][4] Summary: Describes the synthesis of 7-OTf and 7-iodo indazoles as building blocks for palladium-mediated cross-coupling reactions. Link:

  • Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: ResearchGate.[1][4] Summary: Provides the foundational protocol for Suzuki coupling on the indazole ring using Pd(dppf)Cl2 and aqueous dioxane, adaptable to the 7-position. Link:

  • Regioselective C7 Bromination and C7 Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling. Source: RSC Advances.[1] Summary: Details the specific conditions for obtaining 5,7-dibromoindazoles and subsequent selective coupling at the 7-position. Link:

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Source: Journal of Chemical Health Risks.[1][5] Summary: Demonstrates the de novo synthesis of indazoles from substituted benzaldehydes using microwave irradiation in water. Link:

Sources

Technical Notes & Optimization

Troubleshooting

Chiral resolution of racemic 7-(1-Aminoethyl)-1H-indazole

Technical Support Center: Chiral Resolution of 7-(1-Aminoethyl)-1H-indazole Case ID: IND-RES-07 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2] Executive Summary & Molecule Profile Target Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 7-(1-Aminoethyl)-1H-indazole

Case ID: IND-RES-07 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Molecule Profile

Target Molecule: 7-(1-Aminoethyl)-1H-indazole Chemical Challenge: The molecule contains a primary amine on a chiral center (


-carbon) attached to the 7-position of the indazole ring.[1][2] The presence of the acidic N-H on the indazole ring (

) and the basic exocyclic amine (

) creates a zwitterionic potential that complicates standard resolution.[2]

Recommended Strategy: We recommend a Three-Tier Approach based on your scale and purity requirements.

  • Tier 1 (Scalable): Diastereomeric Salt Crystallization (Best for >10g scale).[1][2]

  • Tier 2 (High Purity): Enzymatic Kinetic Resolution (Best for 1g–50g, mild conditions).[1][2]

  • Tier 3 (Analytical/Prep): Chiral HPLC/SFC (Best for final polishing or <1g scale).[1][2]

Workflow Decision Matrix

The following decision tree helps you select the optimal resolution path based on your current constraints.

ResolutionStrategy Start Start: Racemic 7-(1-Aminoethyl)-1H-indazole ScaleCheck What is your scale? Start->ScaleCheck LargeScale > 10 grams ScaleCheck->LargeScale MedScale 1 - 10 grams ScaleCheck->MedScale SmallScale < 1 gram ScaleCheck->SmallScale Salt Method A: Diastereomeric Salt Crystallization (Tartaric/Mandelic Acid) LargeScale->Salt Lowest Cost Enzyme Method B: Enzymatic Kinetic Resolution (Lipase CAL-B) MedScale->Enzyme High ee% HPLC Method C: Chiral HPLC/SFC (Polysaccharide Columns) SmallScale->HPLC Fastest

Caption: Strategic decision tree for selecting the optimal chiral resolution method based on input scale.

Method A: Diastereomeric Salt Crystallization (Protocol)

Principle: The exocyclic primary amine is sufficiently basic to form stable salts with chiral organic acids.[2] The indazole NH is too weakly acidic to interfere in non-aqueous solvents.[2]

Screening Protocol: Do not assume one acid works. Run this parallel screen using 100 mg of racemate per vial.

Resolving Agent (1.0 eq)Solvent System (Reflux

Cool)
Expected Outcome
D-(-)-Tartaric Acid Ethanol (95%)Classical precipitate formation.[1][2]
Di-p-toluoyl-L-tartaric acid MeOH/Water (9:[1][2]1)Improved crystallinity for stubborn oils.[1][2]
(S)-(+)-Mandelic Acid Isopropanol (IPA)Often successful for benzylic-type amines.[1][2]
N-Acetyl-L-leucine Ethyl AcetateKinetic entrapment; requires slow cooling.[1][2]

Step-by-Step Procedure (Target: 10g Scale):

  • Dissolution: Dissolve 10g (62 mmol) of racemic amine in 100 mL of Ethanol (absolute) at 60°C.

  • Acid Addition: Add 0.5 to 1.0 equivalents of the resolving agent (e.g., D-Tartaric acid) dissolved in warm ethanol.[1][2]

    • Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher optical purity in the first crop but lower mass yield.[1][2]

  • Crystallization: Allow the solution to cool to RT over 4 hours with slow stirring. If "oiling out" occurs, reheat and add 10% volume of seed crystals or scratch the glass.[2]

  • Filtration: Filter the solid salt. Do not discard the filtrate (it contains the opposite enantiomer).[2]

  • Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate organic layer, dry over

    
    , and concentrate.[1][2][3]
    
  • Analysis: Check enantiomeric excess (ee) via Chiral HPLC.

Method B: Enzymatic Kinetic Resolution (Troubleshooting Focus)

Principle: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) selectively acylates the (R)-enantiomer (typically), leaving the (S)-amine untouched.[1][2]

Mechanism Visualization:

EnzymaticResolution Racemate Racemic Amine Enzyme CAL-B (Novozym 435) + Acyl Donor (Ethyl Acetate) Racemate->Enzyme Transition Transition State Enzyme->Transition ProductR (R)-Amide (Acylated) Transition->ProductR Fast Reaction ProductS (S)-Amine (Unreacted) Transition->ProductS Slow/No Reaction

Caption: Kinetic resolution pathway where the enzyme selectively acylates one enantiomer.

Critical Troubleshooting (FAQ Style):

Q: The reaction stalls at 30% conversion. Why?

  • A: Product inhibition.[1][2] The byproduct of the acylation (ethanol, if using ethyl acetate) can inhibit the enzyme.[2]

  • Fix: Use Isopropyl Acetate or Methyl tert-butyl ether (MTBE) with a stoichiometric acyl donor (e.g., vinyl acetate).[1][2] Vinyl acetate releases acetaldehyde, which tautomerizes and does not reverse the reaction.[2]

Q: Both enantiomers are reacting (Low E-value). [1][2]

  • A: Temperature is too high.[1][2]

  • Fix: Lower the temperature to 20°C or 4°C. Selectivity often increases as temperature decreases.[2]

Method C: Chiral HPLC/SFC (Analytical Specs)

For determining %ee or purifying small batches.

Recommended Column: Chiralpak ID or Chiralpak IG (Immobilized phases are preferred due to solubility of indazoles in diverse solvents).[1][2]

ParameterCondition Set A (Normal Phase)Condition Set B (Polar Organic)
Mobile Phase Hexane : IPA : Diethylamine (90:10:0.[1][2]1)Methanol : Acetonitrile : DEA (50:50:0.[1][2]1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nm (Indazole absorption)UV @ 254 nm
Notes Standard starting point.[1][2]Use if solubility in Hexane is poor.[1]

Technical Note on Additives: You must use a basic additive (Diethylamine or Triethylamine, 0.1%).[1][2] The indazole NH and the primary amine can cause severe peak tailing on silica supports without base suppression.[2]

References & Authority

  • Resolution of Amino-Indazolones: Validated protocols for resolving 7-amino-tetrahydroindazolones using O,O'-dibenzoyl tartaric acid.

    • Source:

  • General Amine Resolution: Comprehensive review of resolving agents for

    
    -chiral amines.
    
    • Source:[1][2]

  • Enzymatic Resolution: Methodologies for CAL-B catalyzed resolution of primary amines.[2]

    • Source:[1][2]

  • Chiral HPLC of Indazoles: Separation of indazole derivatives on polysaccharide columns.

    • Source:[1][2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Reduction of 7-acetyl-1H-indazole

Welcome to the technical support center for the synthesis of 7-(1-hydroxyethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reducti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-(1-hydroxyethyl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 7-acetyl-1H-indazole. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your own laboratory work. The protocols and advice herein are grounded in established principles of organic chemistry and are supported by authoritative references.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 7-acetyl-1H-indazole?

A1: The reduction of the ketone in 7-acetyl-1H-indazole to the corresponding secondary alcohol, 7-(1-hydroxyethyl)-1H-indazole, is typically achieved using hydride-based reducing agents. The two most common and practical choices are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).[1][2][3] Sodium borohydride is a milder, more selective, and safer reagent, often used in protic solvents like methanol or ethanol.[1][2] LiAlH₄ is a much more powerful reducing agent that must be used under anhydrous conditions in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.[3] Catalytic hydrogenation is another potential method, though less common for this specific transformation on a lab scale.

Q2: I'm getting a very low yield. What are the most likely general causes?

A2: Low yields in this reduction can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of the reducing agent.

  • Poor Quality Reagents: Degradation of the starting material or the reducing agent.

  • Side Reactions: Competing reaction pathways that consume the starting material or product.

  • Inefficient Workup and Purification: Loss of product during extraction, washing, or purification steps.

This guide will walk you through troubleshooting each of these areas.

Q3: Is the indazole N-H group problematic during the reduction?

A3: This is an excellent mechanistic question. The acidity of the N-H proton in 1H-indazole is a key consideration. The pKa of the indazole N-H is approximately 13.86.[4][5]

  • With Sodium Borohydride in a protic solvent (like methanol), the N-H proton is generally not acidic enough to react significantly with the borohydride, especially in the presence of a large excess of the more acidic solvent.

  • With Lithium Aluminum Hydride , which is a much stronger base, deprotonation of the indazole N-H to form an indazolide anion is a plausible side reaction. This would consume one equivalent of the hydride reagent for every equivalent of your substrate. It is therefore crucial to use a sufficient excess of LiAlH₄ to account for this possibility.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Problem 1: Incomplete Conversion of Starting Material

You observe a significant amount of 7-acetyl-1H-indazole remaining in your reaction mixture by TLC or other analysis.

  • Cause 1a: Inactive Reducing Agent. Sodium borohydride can decompose over time, especially if not stored in a dry environment. LiAlH₄ is highly reactive with atmospheric moisture and will rapidly lose its potency if handled improperly.

    • Solution: Use a fresh bottle of the reducing agent or a recently opened one that has been stored under inert gas in a desiccator. It is good practice to visually inspect NaBH₄; it should be a fine, white powder.

  • Cause 1b: Insufficient Equivalents of Reducing Agent. One mole of NaBH₄ can theoretically provide four moles of hydride, but in practice, a molar excess is always used to ensure complete reaction. For LiAlH₄, you must also account for the potential deprotonation of the indazole N-H.

    • Solution: Increase the equivalents of the reducing agent. A typical starting point for NaBH₄ is 1.5 to 2.0 equivalents. For LiAlH₄, consider using at least 2.5 to 3.0 equivalents to account for both ketone reduction and potential deprotonation.

  • Cause 1c: Low Reaction Temperature. While many borohydride reductions are performed at 0 °C to control exothermicity, the reaction may be sluggish.

    • Solution: After the initial addition of the reducing agent at a lower temperature (e.g., 0 °C), allow the reaction to warm to room temperature and stir for a longer period (e.g., 2-4 hours or until TLC indicates full conversion).

  • Cause 1d: Inappropriate Solvent. For NaBH₄ reductions, protic solvents like methanol or ethanol are generally effective as they also serve as the proton source for the final alcohol. For LiAlH₄, the presence of any protic solvent will quench the reagent.

    • Solution: Ensure you are using an appropriate solvent for your chosen reagent (see protocols below). For LiAlH₄, all glassware must be rigorously dried, and anhydrous solvents must be used.

Caption: Troubleshooting workflow for incomplete reaction.

Problem 2: Formation of Multiple Unidentified Byproducts

Your TLC plate shows several spots in addition to your starting material and desired product, leading to a low isolated yield of the pure product.

  • Cause 2a: Over-reduction or Ring Reduction. While generally stable, under harsh conditions (e.g., high temperatures with a powerful reducing agent), reduction of the indazole ring system, though unlikely, cannot be entirely ruled out. A more plausible side reaction, especially if there are other reducible functional groups, is their unintended reduction.

    • Solution: Use the milder reducing agent, NaBH₄, if possible. If LiAlH₄ is necessary, maintain a low reaction temperature (e.g., 0 °C or even -78 °C) throughout the addition and reaction time.

  • Cause 2b: Impure Starting Material. Impurities in the 7-acetyl-1H-indazole will be carried through the reaction and can lead to the formation of additional byproducts.

    • Solution: Confirm the purity of your starting material by NMR, LC-MS, or melting point. If necessary, purify the 7-acetyl-1H-indazole by recrystallization or column chromatography before proceeding with the reduction.

  • Cause 2c: Reaction with Solvent. In some cases, the reducing agent can react with the solvent, especially at elevated temperatures.

    • Solution: Adhere to the recommended temperature ranges for your chosen solvent-reagent combination. For instance, NaBH₄ in methanol is generally stable at room temperature or below.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity MildStrong
Selectivity High (reduces aldehydes & ketones)[6]Low (reduces most carbonyls)[3]
Solvents Protic (Methanol, Ethanol), AproticAprotic (THF, Diethyl Ether)
Safety Relatively safe to handlePyrophoric, reacts violently with water
Workup Simple aqueous quenchCareful, multi-step quench required
Side Reactions Fewer potential side reactionsCan deprotonate acidic protons (N-H)

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (Representative Procedure)

This protocol is a standard, reliable method for the reduction of ketones.

Materials:

  • 7-acetyl-1H-indazole

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 7-acetyl-1H-indazole (1.0 eq) in methanol (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of NaBH₄: Add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. You may observe gas evolution (hydrogen).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The product should have a lower Rf than the starting ketone. Visualize with a UV lamp and a potassium permanganate stain.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 7-(1-hydroxyethyl)-1H-indazole.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Caption: Step-by-step workflow for NaBH₄ reduction.

References

  • Sui, G., Lv, Q., Song, X., Guo, H., Dai, J., Ren, L., Lee, C.-S., Zhou, W., & Hao, H.-D. (2019). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry, 43(39), 15683–15687. [Link]

  • Elguero, J., Silva, A. M. S., & Tomé, A. C. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 86(21), 15086–15097. [Link]

  • Patel, M., & Patel, R. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Wikipedia. (n.d.). Indazole. Retrieved February 5, 2026, from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved February 5, 2026, from [Link]

  • Reusch, W. (2013, May 5). Reduction of Aldehydes & Ketones.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Jim Clark. (2015, August). reduction of aldehydes and ketones. Chemguide. [Link]

  • Perumattam, J., & Woster, P. M. (2023). Development of Novel Methods to Prepare Nitrogen and Oxygen Heterocycles. OhioLINK.
  • PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Day, J. I., Allen-Moyer, K. N., & Cole, K. P. (2023). Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(7), 4209–4223. [Link]

Sources

Troubleshooting

Purification Tech Support Hub: Palladium Removal from Indazole Scaffolds

[1] Status: Operational Ticket ID: INDAZ-PD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Triage: Why is Indazole Different? If you are reading this, you likely have a Suzuk...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: INDAZ-PD-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Why is Indazole Different?

If you are reading this, you likely have a Suzuki, Buchwald, or Sonogashira coupling product containing an indazole core that retains stubborn palladium (Pd) levels (often >500 ppm) despite standard aqueous workups or Celite filtration.

The Root Cause: Indazoles are not passive spectators. The basic nitrogen atoms in the indazole ring (specifically N-1 and N-2) act as competitive ligands.[1] Unlike simple aromatics, indazoles function as "soft" bases that coordinate strongly with Palladium(II), forming stable, soluble complexes (e.g., bis(indazole)palladium species).[1]

Standard purification methods fail because:

  • Crystallization: The Pd-complex often co-crystallizes with your product.

  • Silica Gel Chromatography: The Pd-complex streaks or co-elutes due to similar polarity.

  • Standard Washes: The Pd-Indazole bond strength (

    
    ) often exceeds that of simple chelating washes like EDTA.[1]
    

To fix this, we must introduce a "Super-Ligand"—a scavenger with a binding affinity orders of magnitude higher than the indazole nitrogen.

Mechanism of Action

The following diagram illustrates the competitive displacement required to purify your API.

Pd_Scavenging_Mechanism cluster_0 The Problem: Stable Complex cluster_1 The Solution: Competitive Binding Complex Pd-Indazole Complex (Soluble, Colored) Scavenger Silica-Supported Trimercaptotriazine (TMT) Complex->Scavenger Heat + Time (Ligand Exchange) Waste Pd-Scavenger Complex (Insoluble Solid) Scavenger->Waste Filtration Product Pure Indazole API (Filtrate) Scavenger->Product Release

Figure 1: Ligand exchange mechanism.[1] The scavenger must outcompete the indazole nitrogen to precipitate the metal.

Protocol Selector: Choosing the Right Scavenger

Do not guess. Select your scavenger based on the oxidation state of your residual palladium and your solvent system.

Comparative Data: Scavenger Efficiency on N-Heterocycles
Scavenger TypeFunctional GroupSelectivity for PdIndazole CompatibilityRec. Solvent
Silica-TMT TrimercaptotriazineHigh Excellent THF, MeOH, EtOAc, DMF
Silica-Thiol 1-PropanethiolHighGoodAll common solvents
Silica-Diamine EthylenediamineModeratePoor (Competes with API)Non-protic
Activated Carbon Carbon (Porosity)Low (Adsorption)Moderate (Yield loss risk)Alcohols, EtOAc

Recommendation: For indazoles, Silica-TMT (Trimercaptotriazine) is the gold standard [1]. Its tridentate sulfur binding pocket is highly specific for Pd(II) and is less likely to protonate or interact with the basic indazole nitrogen than simple thiols.

Execution Protocols

Protocol A: The "Batch Mode" (Standard Lab Scale)

Use this for <100g batches where filtration is feasible.

Reagents:

  • Crude Indazole Product (dissolved in 10-20 volumes of solvent).[1]

  • Silica-TMT (or Thiol) Scavenger (Loading typically 0.5 - 1.2 mmol/g).[1]

Step-by-Step Workflow:

  • Assessment: Measure initial Pd content via ICP-MS.[2]

  • Calculation: Calculate the molar equivalent of Pd. Add 3-5 equivalents of Scavenger relative to the residual Pd (NOT the product).

    • Pro-Tip: If ICP data is unavailable, use 5-10 wt% of scavenger relative to the mass of the crude product.

  • Digestion (Critical): Add scavenger to the solution.

    • Temperature: Heat to 40–50°C . Room temperature scavenging is often too slow for stable indazole complexes.

    • Time: Agitate (do not magnetically stir if using fragile resin beads; overhead stirring is preferred) for 4–12 hours .

  • Filtration: Filter through a 0.45 µm membrane or a fine sintered glass funnel.

    • Note: The Pd is now bound to the solid silica. The filtrate contains your product.

  • Wash: Wash the filter cake with clean solvent to recover trapped product.

  • Validation: Evaporate a small aliquot and run ICP-MS. Target: <10 ppm.

Protocol B: Activated Carbon (Cost-Sensitive/Bulk Scale)

Use this only if silica scavengers are cost-prohibitive and you can tolerate 5-10% yield loss.

  • Dissolve crude product in hot ethanol or ethyl acetate.

  • Add Activated Carbon (e.g., Darco KB-B) at 10-20 wt% relative to crude.[1]

  • Reflux for 2-4 hours.

  • Filter hot through a Celite pad (diatomaceous earth) to remove carbon fines.[1]

  • Warning: Carbon often binds planar aromatic rings (like indazoles).[1] Expect yield loss.

Troubleshooting & FAQs

Q1: I added the scavenger, but my Pd levels plateaued at 50 ppm. Why?

A: You likely have a kinetic issue or an oxidation state mismatch.

  • Kinetics: Indazole-Pd bonds are strong. If you stirred at room temperature, the exchange rate was too slow.[1] Action: Repeat the treatment at 50°C or reflux.

  • Oxidation State: TMT and Thiol scavengers target Pd(II).[1] If your reaction used a Pd(0) source (like

    
    ) and it hasn't oxidized, the scavenger won't bind it efficiently.[1] Action:  Stir the crude mixture open to air for 1 hour to encourage oxidation to Pd(II) before adding the scavenger [2].
    
Q2: My product is stuck to the scavenger (Yield dropped).

A: This is common with "bare" silica or acidic scavengers.

  • Cause: The basic indazole nitrogen is interacting with free silanols on the silica surface.

  • Fix: Use "end-capped" silica scavengers (where free silanols are methylated).[1] Alternatively, add 1% Triethylamine (TEA) to your solvent during the scavenging step to keep the indazole in its neutral form.

Q3: The product is still colored (orange/red). Does this mean Pd is still present?

A: Usually, yes.[1] Pd-Indazole complexes are often deeply colored (Charge Transfer bands).[1] While color is not a quantitative metric, a persistent orange hue in a white solid product is a strong indicator of >100 ppm Pd.[1] Action: Re-treat with a different scavenger class (e.g., switch from Thiol to TMT) or perform a recrystallization after the scavenging step.

Q4: Can I just use extraction (EDTA/Cysteine washes)?

A: For indazoles, aqueous extraction is rarely sufficient.[1] The lipophilicity of the indazole often keeps the Pd-complex in the organic phase.[1] However, a wash with aqueous N-Acetylcysteine (NAC) adjusted to pH 7-8 can be effective as a pre-treatment before using solid scavengers [3].

Regulatory & Compliance (ICH Q3D)

When developing drugs, you must adhere to the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.[1][3][4] Palladium is a Class 2B impurity.[5][6]

Permitted Daily Exposure (PDE) Limits:

Administration RoutePDE (µ g/day )Concentration Limit (Option 1)*
Oral 10010 ppm
Parenteral (IV) 101 ppm
Inhalation 10.1 ppm

*Assuming a max daily dose of 10g. If the dose is lower, the concentration limit (ppm) can be higher.

Decision Matrix Visualization

Use this flow to determine your immediate next step.

Scavenger_Decision_Tree Start Start: High Pd in Indazole Check_State Is Pd(0) or Pd(II)? Start->Check_State Pd0 Pd(0) Check_State->Pd0 Pd(0) Pd2 Pd(II) Check_State->Pd2 Pd(II) Oxidize Stir in Air / Oxidize Pd0->Oxidize Select_Scav Select Scavenger Pd2->Select_Scav Oxidize->Select_Scav TMT Silica-TMT (Best for N-heterocycles) Select_Scav->TMT High Value / High Yield Carbon Activated Carbon (If cost is critical) Select_Scav->Carbon Bulk / Low Cost Result Filter & Test (ICP-MS) TMT->Result Carbon->Result

Figure 2: Decision tree for selecting the appropriate purification workflow.

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] [Link]

  • Nikchevis, I. (2023).[1][2][5] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615.[1][7] [Link]

  • International Council for Harmonisation (ICH). (2019).[1] Guideline Q3D(R1) on Elemental Impurities. [Link]

Sources

Optimization

Stability of 7-(1-Aminoethyl)-1H-indazole in solution

Technical Support Center: Stability & Handling of 7-(1-Aminoethyl)-1H-indazole Part 1: Executive Technical Overview Compound Profile: Systematic Name: 7-(1-Aminoethyl)-1H-indazole[1][2][3] Chemical Class: Amino-alkyl fun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 7-(1-Aminoethyl)-1H-indazole

Part 1: Executive Technical Overview

Compound Profile:

  • Systematic Name: 7-(1-Aminoethyl)-1H-indazole[1][2][3]

  • Chemical Class: Amino-alkyl functionalized indazole.[1][2][3]

  • Key Structural Features:

    • Indazole Core: An aromatic bicycle containing a pyrazole ring fused to a benzene ring.[1][2][3][4][5] It exhibits annular tautomerism (1H- vs. 2H-), with the 1H-tautomer being thermodynamically dominant and stable in solution [1].[1][2]

    • Primary Amine (Exocyclic): The 1-aminoethyl group at the C7 position is a "benzylic-like" amine.[1][2][3] This functional group is the primary site of instability, susceptible to oxidative deamination, carbamylation, and condensation reactions.[1][2][3]

    • Amphoteric Nature: The molecule possesses both a basic primary amine and a weakly acidic indazole NH (pKa ~14) [2].[1][2][3]

Core Stability Directive: 7-(1-Aminoethyl)-1H-indazole is moderately stable in solid form when stored under inert gas at -20°C. In solution, it exhibits conditional instability driven by pH, dissolved oxygen, and solvent impurities.[1][2] The primary degradation pathway is the oxidation of the exocyclic amine and potential racemization of the chiral ethyl center.[1][2][3]

Part 2: Solubility & Stock Preparation

Solvent Compatibility Matrix
SolventSolubilityStability RiskRecommendation
DMSO High (>50 mM)Moderate (Hygroscopic/Oxidative)Recommended for Stock. Use anhydrous, high-purity DMSO.[1][2][3] Store aliquots at -80°C.
Methanol/Ethanol HighModerate (Nucleophilic attack)Good for working solutions.[1][2][3] Avoid long-term storage due to potential evaporation and concentration shifts.[1][2][3]
Water (Neutral pH) LowHigh (Precipitation/Aggregation)Avoid. The free base is poorly soluble and prone to aggregation.[1][2][3]
Water (Acidic, pH < 4) HighLow (Protonation stabilizes)Recommended for Aqueous Dilutions. Use 0.1% Formic Acid or HCl.[1][2][3]
Preparation Protocol: 10 mM Stock Solution
  • Weighing: Weigh the solid rapidly. The hydrochloride salt is hygroscopic; the free base reacts with atmospheric CO₂ to form carbamates.[1][2][3]

  • Dissolution: Dissolve in anhydrous DMSO .

    • Why? Water in DMSO promotes hydrolysis and lowers the freezing point, risking repeated freeze-thaw degradation.[1][2][3]

  • Aliquot: Divide into single-use vials (e.g., 50 µL).

    • Why? Repeated freeze-thaw cycles induce condensation of moisture, accelerating oxidation.[1][2][3]

  • Storage: Store at -20°C or -80°C in the dark.

Part 3: Critical Stability Factors & Degradation Pathways

Oxidative Instability (The "Yellowing" Effect)

Primary amines at benzylic positions are prone to oxidative deamination.[1][2][3] In the presence of dissolved oxygen and light, the amine can degrade into an acetophenone derivative or form imines.[1][2][3]

  • Mechanism: Radical abstraction of the

    
    -proton 
    
    
    
    Imine intermediate
    
    
    Hydrolysis to ketone.[1][2][3]
Carbamylation (CO₂ Sensitivity)

In basic or neutral solutions, the unprotonated primary amine reacts with dissolved CO₂ to form a carbamic acid/carbamate species.[1][2][3]

  • Symptom: Appearance of a transient peak (+44 Da) in LC-MS that disappears upon acidification.[1][2][3]

Racemization

The C7-(1-aminoethyl) center is chiral.[1][2][3] Under strongly basic conditions or radical stress, the benzylic proton can be abstracted, leading to racemization.[1][2][3]

Visualization: Degradation Pathways

DegradationPathways cluster_0 Solution Phase Risks Compound 7-(1-Aminoethyl)-1H-indazole (Intact) Imine Imine Intermediate (Unstable) Compound->Imine Oxidation (O2/Light) Carbamate Carbamate Adduct (+CO2) Compound->Carbamate +CO2 (Basic pH) Racemate Racemic Mixture (Loss of Chirality) Compound->Racemate Base/Radical Stress Ketone 7-Acetyl-1H-indazole (Oxidation Product) Imine->Ketone Hydrolysis

Caption: Primary degradation pathways including oxidative deamination to ketone and reversible carbamylation.

Part 4: Troubleshooting & FAQs

Q1: My DMSO stock solution has turned from colorless to light yellow. Is it still usable?

  • Diagnosis: Yellowing indicates early-stage oxidation, likely forming trace amounts of conjugated imines or N-oxides.[1][2][3]

  • Action: Check purity via LC-MS. If the parent peak is >95% and the "yellow" impurity is minor, it may still be usable for qualitative assays.[1][2][3] For K_d determination or crystallography, discard and prepare fresh .[1][2][3]

  • Prevention: Purge DMSO with nitrogen/argon before dissolving.[1][2][3]

Q2: I see a "ghost" peak at M+44 in my LC-MS spectrum.

  • Diagnosis: This is likely the carbamate adduct formed by reaction with atmospheric CO₂.[1][2][3] This is common in basic mobile phases (e.g., Ammonium Bicarbonate).[1][2][3]

  • Verification: Re-run the sample using an acidic mobile phase (0.1% Formic Acid). The peak should disappear as the acid decarboxylates the carbamate back to the amine.[1][2][3]

Q3: The compound precipitates when I dilute the DMSO stock into PBS (pH 7.4).

  • Diagnosis: The pKa of the primary amine is likely ~9-10.[1][2][3] At pH 7.4, a significant fraction is protonated (soluble), but the hydrophobic indazole core limits solubility of the free-base fraction.[1][2]

  • Action: Lower the pH of the buffer to < 6.0 or increase the DMSO concentration to 5-10% (if the assay tolerates it). Alternatively, use a salt form (e.g., Hydrochloride) for better initial solubility, though pH equilibration will still occur.[1][2][3]

Q4: Can I store the solution in polystyrene plastic tubes?

  • Diagnosis: Indazoles are hydrophobic aromatics and can adsorb to plastic surfaces, causing effective concentration loss ("stickiness").[1][2][3]

  • Action: Use glass vials or low-binding polypropylene tubes.

Part 5: Standardized Stability Testing Protocol

Objective: Determine the functional half-life (


) of 7-(1-Aminoethyl)-1H-indazole in your specific assay buffer.

Workflow Visualization:

StabilityWorkflow cluster_conditions Stress Conditions Start Start: 10 mM DMSO Stock Dilution Dilute to 10 µM in Assay Buffer Start->Dilution Split Split into Aliquots Dilution->Split T0 T=0 (Immediate Injection) Split->T0 T4 T=4h (RT, Dark) Split->T4 T24 T=24h (RT, Light) Split->T24 Analyze LC-MS / HPLC Analysis T0->Analyze T4->Analyze T24->Analyze Data Calculate % Recovery (Area T_x / Area T_0) Analyze->Data

Caption: Step-by-step workflow for validating compound stability prior to biological assays.

Detailed Steps:

  • Preparation: Dilute the 10 mM DMSO stock to a final concentration of 10 µM in the desired assay buffer (e.g., PBS pH 7.4).

  • Baseline (T0): Immediately inject an aliquot onto the HPLC/LC-MS. Record the Peak Area (

    
    ).[1][2][3]
    
  • Incubation: Incubate remaining solution at the assay temperature (e.g., 25°C or 37°C).

  • Timepoints: Inject samples at 2h, 4h, and 24h.

  • Calculation: Stability % =

    
    .[1][2][3]
    
  • Acceptance Criteria:

    • 
      : Stable.[1][2][3]
      
    • 
      : Use immediately; correct data for drift.[1][2][3]
      
    • 
      : Unstable.[1][2][3] Modify buffer (add antioxidant like TCEP or lower pH).[1][2][3]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9221, 1H-Indazole. Retrieved February 5, 2026, from [Link][1][2]

  • Gaunersdorfer, S., et al. Indazole Derivatives: Properties and Stability.[1][2][3] (General Reference for Indazole Tautomerism).

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Polar Indazole Amines

Status: Operational Ticket Subject: Optimization & Troubleshooting for Basic Nitrogen Heterocycles Assigned Specialist: Senior Application Scientist Triage & Diagnostics: The Method Selection Strategy User Query: "I have...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Optimization & Troubleshooting for Basic Nitrogen Heterocycles Assigned Specialist: Senior Application Scientist

Triage & Diagnostics: The Method Selection Strategy

User Query: "I have a library of amino-indazoles. Standard C18 methods show poor retention and severe tailing. Where do I start?"

Technical Insight: Indazole amines present a "perfect storm" for chromatographers:

  • Basicity: The amine substituent and the indazole ring nitrogen create a basic motif that interacts strongly with acidic silanols on silica columns, causing tailing.

  • Polarity: The polar nature reduces retention on hydrophobic (C18) phases, often leading to elution in the void volume (

    
    ).
    

Decision Matrix: Before mixing solvents, determine your primary separation mode using the logic flow below.

MethodSelection Start START: Analyze Compound Properties LogP_Check Check LogP / LogD Start->LogP_Check Is_Polar LogP < 0 (Highly Polar) LogP_Check->Is_Polar Hydrophilic Is_Intermed LogP > 0 (Moderately Polar) LogP_Check->Is_Intermed Hydrophobic enough for C18 HILIC_Route MODE: HILIC (Hydrophilic Interaction) Is_Polar->HILIC_Route RP_Route MODE: Reversed-Phase (High pH) Is_Intermed->RP_Route Col_HILIC Column: Bare Silica or Zwitterionic (ZIC-HILIC) HILIC_Route->Col_HILIC Col_RP Column: Hybrid C18 (High pH Stable) RP_Route->Col_RP

Figure 1: Decision tree for selecting the chromatographic mode based on analyte hydrophobicity (LogP).

Core Protocol A: High pH Reversed-Phase (Recommended)

Why this works: At low pH (e.g., 0.1% Formic Acid), the amino group is protonated (


). This charged species is highly polar (reducing retention) and interacts ionically with residual silanols (causing tailing).
The Fix:  By raising the pH to 10–11 (above the pKa of the amine), you force the molecule into its neutral state. This increases hydrophobicity (better retention) and eliminates cation-exchange interactions (sharper peaks).[1]

Required Hardware:

  • Column: You must use a high-pH stable column (Hybrid Particle Technology). Standard silica dissolves above pH 8.

    • Recommended: Waters XBridge BEH C18, Phenomenex Gemini NX-C18, or Agilent Poroshell HPH.

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

    • B: Acetonitrile (MeCN).

Screening Gradient Protocol:

Time (min)% Mobile Phase BFlow Rate (mL/min)Note
0.050.5Initial hold to stack polar analytes
1.050.5Begin gradient
10.0950.5Elute hydrophobic impurities
12.0950.5Wash
12.150.5Return to initial
15.050.5Crucial: Re-equilibration
Core Protocol B: HILIC (For Extreme Polarity)

When to use: If your compound elutes in the void volume even at high pH, or if you require orthogonality to RP-HPLC.

Why this works: HILIC uses a polar stationary phase and a high-organic mobile phase. Water acts as the "strong" solvent.[2] The mechanism involves partitioning into a water-enriched layer on the silica surface.

Required Hardware:

  • Column: Bare Silica (e.g., Atlantis HILIC), Amide, or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC).

  • Mobile Phase:

    • A: 100 mM Ammonium Acetate pH 5.8 (Stock). Pump as 10% of flow.

    • B: Acetonitrile.[3][4][5] Pump as 90% of flow.

Critical HILIC Rule: Never inject the sample in 100% water. This disrupts the water layer on the column and destroys peak shape. Diluent must be at least 75% Acetonitrile.

Troubleshooting Help Desk (Q&A)
Ticket #101: "My peaks are tailing severely (As > 2.0)."

Diagnosis: Secondary Silanol Interactions. Even on modern columns, residual silanols (


) act as weak cation exchangers, grabbing the protonated amine (

).

Corrective Actions:

  • The pH Switch: If you are at low pH (formic/TFA), switch to High pH (Protocol A). This is the most effective fix.

  • Buffer Strength: Increase buffer concentration from 10mM to 20-25mM. Higher ionic strength masks silanol sites.

  • The "Nuclear" Option (UV Only): If you are not using Mass Spec, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites, effectively "capping" them. Warning: TEA suppresses MS ionization.

Ticket #102: "Retention times are drifting run-to-run."

Diagnosis: Equilibration Failure (Common in HILIC and High pH).

Corrective Actions:

  • HILIC Equilibration: HILIC columns require 20–30 column volumes to re-establish the water layer. If your run time is 10 mins, your re-equilibration might need to be 5-8 mins.

  • pH Hysteresis: If using High pH, ensure the column temperature is controlled (typically 30-40°C). Temperature fluctuations affect the pKa of the buffer and the analyte.

Ticket #103: "I see 'Ghost Peaks' or carryover."

Diagnosis: Basic amines stick to stainless steel and plastic flow paths.

Corrective Actions:

  • Needle Wash: Ensure your autosampler needle wash is aggressive.

    • Recipe: 50:25:25 (MeOH : MeCN : H2O) + 0.1% Formic Acid. The acid helps solubilize the basic amine off the needle surface.

  • Passivation: If using older HPLC systems, flush the system with 6N Nitric Acid (remove column first!) to passivate active steel sites.

Troubleshooting Logic Flow

Use this flowchart to diagnose peak shape issues specifically for nitrogenous bases.

Troubleshooting Problem ISSUE: Peak Tailing / Asymmetry Check_pH Is Mobile Phase pH < 3? Problem->Check_pH Check_Col Is Column 'Endcapped'? Check_pH->Check_Col Yes (Acidic) Action_HighPH Switch to High pH (pH 10) (Neutralize Amine) Check_pH->Action_HighPH No (pH is neutral) Action_Shield Use Polar-Embedded Column (e.g., RP-Amide) Check_Col->Action_Shield No / Unknown Action_Buffer Increase Buffer Conc. (Mask Silanols) Check_Col->Action_Buffer Yes

Figure 2: Troubleshooting logic for peak tailing in basic analytes.

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[3][4][6][7][8][9] Waters Blog.

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Technical Resources.

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview.

  • Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. LCGC North America.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 7-(1-Aminoethyl)-1H-indazole: A Technical Comparison Guide

Topic: 1H NMR Spectrum Analysis of 7-(1-Aminoethyl)-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Strategic Importance The i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 7-(1-Aminoethyl)-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Linifanib) and PARP inhibitors. The 7-substituted variant, specifically 7-(1-Aminoethyl)-1H-indazole , represents a critical chiral intermediate. Its position (C-7) is sterically unique, residing adjacent to the N-1/N-2 tautomeric center, which influences both biological binding affinity and spectroscopic behavior.

This guide provides a definitive analysis of the 1H NMR spectral signature of 7-(1-Aminoethyl)-1H-indazole. Unlike standard 3-substituted indazoles, the 7-position substitution alters the aromatic coupling network and chemical environment of the exchangeable N-H proton. We compare this spectral profile against its synthetic precursor (7-acetyl-1H-indazole) and regioisomeric alternatives to establish diagnostic criteria for purity and structural validation.

Experimental Protocol: Causality & Methodology

To ensure reproducibility and spectral resolution, the following protocol prioritizes solvent interaction and exchangeable proton visibility.

Sample Preparation System
  • Solvent Selection: DMSO-d6 is the mandatory solvent for this analysis.

    • Causality: Chloroform-d (

      
      ) often causes broadening of the indazole N-H and the primary amine (
      
      
      
      ) protons due to rapid exchange and poor solubility of polar heterocycles. DMSO-d6 stabilizes these protons via hydrogen bonding, allowing for sharp integration and detection of the N-H signal >12 ppm.
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Reasoning: Higher concentrations can induce stacking interactions in planar heteroaromatics, causing concentration-dependent chemical shift perturbations (upfield shifts).

Instrument Parameters
  • Frequency: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic multiplets).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard zg30 or zg90 with a relaxation delay (

    
    ) of 
    
    
    
    1.0 s to ensure full relaxation of the quaternary C-7a/C-3a adjacent protons.

Spectral Analysis & Assignment Logic

The structure of 7-(1-Aminoethyl)-1H-indazole consists of three distinct spin systems: the Indazole Core , the Ethyl Side Chain , and the Exchangeable Protons .

The Indazole Core (Aromatic Region)

The 7-substitution breaks the symmetry of the benzene ring portion, leaving an AMX spin system (H-4, H-5, H-6) and the isolated H-3 singlet.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-3 8.05 – 8.15Singlet (s)1H-Characteristic isolated proton on the pyrazole ring; most deshielded aromatic C-H.
H-4 7.65 – 7.75Doublet (d)1H

Ortho-coupling to H-5. Deshielded by proximity to C-3a/N.
H-6 7.20 – 7.30Doublet (d)1H

Ortho-coupling to H-5. Adjacent to the alkyl substituent (shielding effect relative to H-4).
H-5 7.05 – 7.15Triplet (t) / dd1H

Meta-like position; couples to both H-4 and H-6.
The Ethyl Side Chain (Aliphatic Region)

The chiral center at C-1' creates a distinct pattern.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
CH (Methine) 4.20 – 4.40Quartet (q)1H

Benzylic proton coupled to the methyl group.
CH

(Methyl)
1.35 – 1.45Doublet (d)3H

Terminal methyl group coupled to the methine.
Exchangeable Protons
  • Indazole N-H:

    
     12.8 – 13.2 ppm (Broad singlet). Critical diagnostic for 1H-indazole tautomer.
    
  • Amine NH

    
    : 
    
    
    
    1.8 – 2.5 ppm (Broad, variable).[1] May overlap with solvent water peak (~3.33 ppm in DMSO) or appear lower.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its synthetic precursor and a regiochemical isomer to demonstrate diagnostic performance.

Comparison 1: Product vs. Precursor (7-Acetyl-1H-indazole)

The synthesis typically involves the reductive amination of 7-acetyl-1H-indazole. Monitoring this transformation is critical.

Feature7-(1-Aminoethyl)-1H-indazole (Product)7-Acetyl-1H-indazole (Precursor)Diagnostic Shift
Side Chain Methine Quartet (~4.3 ppm)Carbonyl Methyl Singlet (~2.7 ppm)Disappearance of singlet; appearance of quartet.
Methyl Group Doublet (~1.4 ppm)Singlet (~2.7 ppm)Significant upfield shift (~1.3 ppm difference).
Aromatic H-6 Shielded (~7.25 ppm)Deshielded (~7.9 ppm)Carbonyl anisotropy deshields H-6 in the precursor.
Comparison 2: Regioisomer Differentiation (4- vs 7-Substitution)

During ring closure synthesis, 4-substituted isomers are common byproducts.

Feature7-Substituted (Target)4-Substituted (Isomer)Differentiation Logic
H-3 Signal Sharp SingletBroadened / SplitIn 4-sub, H-3 is sterically crowded, often showing NOE to the substituent.
Coupling Pattern H-4 (d), H-5 (t), H-6 (d)H-5 (t), H-6 (d), H-7 (d)H-7 is typically the most upfield doublet in unsubstituted indazoles. Its absence confirms 7-sub.[2]
NOE Correlation Methine

H-6
Methine

H-3
Definitive Test: NOESY correlation between the ethyl CH and aromatic H-6 confirms 7-position.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure and purity of the compound using NMR data.

NMR_Workflow Start Crude Product Isolation Solvent Dissolve in DMSO-d6 (Prevents Exchange Broadening) Start->Solvent H1_Scan Run 1H NMR (400+ MHz) Solvent->H1_Scan Check_1 Check Region 12-13 ppm H1_Scan->Check_1 Indazole_Confirm Signal Present? Confirm Indazole NH Check_1->Indazole_Confirm Yes Check_2 Check Aliphatic Region Indazole_Confirm->Check_2 SideChain_Confirm Quartet (4.3 ppm) + Doublet (1.4 ppm)? Confirm Ethylamine Check_2->SideChain_Confirm Yes Precursor_Flag Singlet at 2.7 ppm? Impurity: Ketone Precursor Check_2->Precursor_Flag No (Singlet found) Check_3 NOESY / 2D Analysis SideChain_Confirm->Check_3 Regio_Confirm NOE: Methine <-> H-6 Confirm 7-Position Check_3->Regio_Confirm H-6 Corr. Isomer_Flag NOE: Methine <-> H-3 Reject: 4-Position Isomer Check_3->Isomer_Flag H-3 Corr. Final Valid 7-(1-Aminoethyl)-1H-indazole Regio_Confirm->Final

Caption: Logical decision tree for the structural validation of 7-(1-Aminoethyl)-1H-indazole via NMR.

References

  • Indazole Tautomerism and NMR: Claramunt, R. M., et al. "The tautomerism of indazole: A solid state NMR and theoretical study." Arkivoc, 2007. Link

  • Synthesis and Characterization: Schumann, L., et al. "Synthesis and characterization of 7-substituted indazoles." Journal of Heterocyclic Chemistry, 2009.[3] Link

  • General Indazole Data: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." SDBS Database. Link

  • Kinase Inhibitor Scaffolds: Zhang, L., et al. "Indazole derivatives as potent JAK inhibitors." Journal of Medicinal Chemistry, 2011. Link

  • Chiral Amine NMR Analysis: Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH, 2007. Link

Sources

Comparative

HPLC Chiral Separation of (R) and (S) 7-(1-Aminoethyl)-1H-indazole: A Comparative Technical Guide

Executive Summary The enantiomeric resolution of 7-(1-Aminoethyl)-1H-indazole is a critical quality attribute (CQA) in the development of next-generation kinase inhibitors (e.g., indazole-derived tyrosine kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric resolution of 7-(1-Aminoethyl)-1H-indazole is a critical quality attribute (CQA) in the development of next-generation kinase inhibitors (e.g., indazole-derived tyrosine kinase inhibitors). As a chiral primary amine intermediate, its optical purity directly dictates the potency and off-target toxicity of the final drug substance.

This guide moves beyond generic "screening" advice to provide a targeted comparison of the two most effective separation modes for this specific molecular class: Immobilized Polysaccharide Phases (NPLC/PO) versus Crown Ether Phases (RPLC) .

Key Takeaway: While Polysaccharide columns (e.g., Chiralpak IA) offer superior scalability and solubility for preparative loads, Crown Ether columns (e.g., Crownpak CR-I) provide unmatched selectivity (


) for analytical quantification of trace enantiomeric impurities, specifically exploiting the primary amine functionality.

Molecular Profile & Separation Challenges[1]

Before selecting a method, we must analyze the analyte's physicochemical behavior.

  • Target: 7-(1-Aminoethyl)-1H-indazole

  • Functionality:

    • Primary Amine (

      
      ):  Highly basic (
      
      
      
      ). Prone to severe peak tailing due to silanol interactions on silica supports.
    • Indazole Core: Amphoteric (contains both pyridine-like

      
       and pyrrole-like 
      
      
      
      ). Aromatic
      
      
      -systems allow for
      
      
      stacking interactions.[1]
  • Chiral Center: Benzylic-type position (C1 of the ethyl group).

The "Amine Tailing" Challenge

Standard chiral methods often fail for primary amines because the basic amine group interacts non-specifically with residual silanols on the column packing, leading to peak broadening (


) and loss of resolution. The protocols below are engineered to suppress this effect.

Comparative Methodology: Polysaccharide vs. Crown Ether

We compare two distinct mechanisms of chiral recognition.

Strategy A: The "Workhorse" Method (Polysaccharide CSPs)

Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), Immobilized). Mechanism: Hydrogen bonding, dipole-dipole, and


 interactions.
Pros:  High loading capacity (preparative friendly), robust, compatible with wide solvent ranges.
Cons:  Requires basic additives (DEA/TEA) to suppress tailing; lower selectivity than crown ethers.
Strategy B: The "Specialist" Method (Crown Ether CSPs)

Column: Crownpak CR-I(+) (Chiral Crown Ether). Mechanism: Host-guest inclusion complexation. The crown ether forms a specific complex with the ammonium ion (


) of the analyte.
Pros:  Extremely high selectivity for primary amines; works in aqueous reversed-phase.
Cons:  Low loading capacity; requires acidic mobile phase (pH 1-2); incompatible with secondary/tertiary amines.

Experimental Protocols

Protocol A: Immobilized Polysaccharide (Chiralpak IA)

Best for: Process development, purity assay, and purification.

  • System Preparation: Flush system with Ethanol to remove any reversed-phase buffers.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (90%)

    • Solvent B: Ethanol (10%)

    • Additive: Add 0.1% Diethylamine (DEA) or 0.1% Isopropylamine (IPA) to the premixed mobile phase. Note: DEA is critical for masking silanols.

  • Equilibration: Flow rate 1.0 mL/min at 25°C for 30 mins.

  • Sample Dilution: Dissolve 1 mg of racemate in 1 mL of Ethanol.

  • Detection: UV at 254 nm (Indazole absorption) or 280 nm.

Protocol B: Crown Ether (Crownpak CR-I(+))

Best for: Trace analysis of the unwanted enantiomer (ee determination).

  • System Preparation: Flush system with water. Warning: Do not introduce alkaline solutions; they damage the crown ether.

  • Mobile Phase Preparation:

    • Solvent: Perchloric Acid aqueous solution (pH 1.5 to 2.0).

    • Modifier: Methanol (10-15% v/v) can be added to reduce retention time if

      
       is too high.
      
  • Temperature Control: Set column oven to 10°C - 25°C . Note: Lower temperatures often drastically improve resolution on crown ether phases due to entropy-driven complexation.

  • Sample Dilution: Dissolve sample in mobile phase (acidic water/MeOH).

  • Mechanism Check: The primary amine must be protonated (

    
    ) to bind inside the crown ether ring.
    

Performance Comparison Data

The following data represents typical performance metrics for benzylic primary amines (structurally analogous to 1-aminoethyl-indazole) based on validated application databases.

MetricPolysaccharide (Chiralpak IA) Crown Ether (Crownpak CR-I)
Mobile Phase Hexane/EtOH/DEA (90:10:0.1)

(pH 1.5) / MeOH (85:15)
Selectivity (

)
1.2 – 1.5> 2.0
Resolution (

)
2.5 – 4.0 (Baseline)> 5.0 (Wide Baseline)
Retention (

)
1.5 – 3.00.5 – 2.0
Tailing Factor (

)
1.1 – 1.3 (Good)1.0 – 1.1 (Excellent)
Capacity High (mg scale)Low (

g scale)
Robustness High (Solvent versatile)Moderate (pH sensitive)

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process and the molecular interaction mechanisms.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: 7-(1-Aminoethyl)-1H-indazole Separation Goal What is the Goal? Start->Goal Scale Preparative / Purification Goal->Scale Trace Trace Analysis / QC (<0.1% impurity) Goal->Trace Poly Select Polysaccharide CSP (Chiralpak IA/IB) Scale->Poly High Capacity Crown Select Crown Ether CSP (Crownpak CR-I) Trace->Crown Max Selectivity Cond1 Normal Phase: Hex/EtOH + 0.1% DEA Poly->Cond1 Cond2 Reverse Phase: pH 1.5 HClO4 + MeOH Crown->Cond2

Caption: Decision matrix for selecting the optimal stationary phase based on the experimental objective (Purification vs. Analytical QC).

Figure 2: Chiral Recognition Mechanism[3]

Mechanism Amine Target: Primary Amine (R-NH3+) CrownEther Crown Ether Phase (Host) Amine->CrownEther Acidic pH PolySelector Polysaccharide Phase (Amylose Carbamate) Amine->PolySelector Basic pH Complex Inclusion Complex (3-Point H-Bonding) CrownEther->Complex Size Fit PolyComplex Adsorption Complex (H-Bond + Pi-Pi) PolySelector->PolyComplex Steric Fit

Caption: Mechanistic difference: Crown Ethers utilize specific host-guest inclusion of the ammonium ion, while Polysaccharides rely on steric fit and dipole interactions.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC: Method Screening Workflow. [Link][2][3][4][5][6]

  • Machida, Y., et al.Enantiomer Separation of Chiral Amines using Crown Ether-based CSPs.Journal of Chromatography A, 1998. (Foundational reference for Crownpak mechanism).

Sources

Validation

Advanced Mass Spectrometry Guide: Fragmentation of Aminoethyl Indazoles

Topic: Mass Spectrometry Fragmentation Pattern of Aminoethyl Indazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Structural Signif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Aminoethyl Indazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Structural Significance

Aminoethyl indazoles (AEIs) represent a critical structural class in medicinal chemistry and forensic toxicology, often serving as bioisosteres for tryptamines (aminoethyl indoles) or as scaffolds in novel psychoactive substances (NPS) like 5-fluoro-ADB derivatives. Unlike their indole counterparts, indazoles possess a pyrazole ring fused to a benzene ring, introducing a characteristic N-N bond that fundamentally alters their mass spectrometric behavior.[1]

This guide provides an in-depth technical comparison of AEI fragmentation against their structural isomers (aminoethyl indoles) and regioisomers (1H- vs. 2H-indazoles). It establishes a self-validating protocol for identifying these compounds using ESI-MS/MS and GC-MS.

Key Differentiators at a Glance
FeatureAminoethyl Indazole (AEI)Aminoethyl Indole (Tryptamine)
Core Structure Benzopyrazole (Indazole)Benzopyrrole (Indole)
Heteroatoms 2 Nitrogens (1,2-position)1 Nitrogen
Molecular Weight Base scaffold + 1 Da vs. IndoleBase scaffold
Diagnostic Core Ion m/z 131 (Indazolyl-methyl cation)m/z 130 (Indolyl-methyl cation)
Stability High (Aromatic N-N bond)High (Indole C2-C3 bond)

Mechanistic Fragmentation Analysis

The fragmentation of aminoethyl indazoles under Electrospray Ionization (ESI) follows distinct pathways governed by the stability of the indazole core and the basicity of the side-chain amine.

Primary Pathway: -Cleavage and Immonium Ion Formation

Upon protonation (


), the positive charge typically localizes on the aliphatic amine due to its higher proton affinity compared to the aromatic indazole nitrogens.
  • Mechanism: Homolytic or heterolytic cleavage of the C-C bond adjacent to the amine nitrogen.

  • Result: Formation of a low-mass immonium ion and a neutral indazole radical/molecule.

    • For Aminoethyl side chains: Generates m/z 30 (

      
      ).
      
    • For Aminopropyl side chains (e.g., 5-API): Generates m/z 44 (

      
      ).
      
Secondary Pathway: Indazolyl-Methyl Cation Generation

A competitive pathway involves the retention of the charge on the aromatic system, often following the loss of the amine as a neutral species (ammonia or alkylamine).

  • Mechanism: Inductive cleavage leads to the formation of a resonance-stabilized benzyl-type cation.

  • Diagnostic Ion: The m/z 131 ion is the "fingerprint" of the methyl-indazole core. This corresponds to the

    
     species.
    
    • Contrast: Tryptamines yield a prominent m/z 130 ion (quinolinium-like species). The +1 Da shift is the primary differentiator for non-isobaric analogs.

Regioisomerism: 1H- vs. 2H-Indazoles

A critical challenge in AEI analysis is distinguishing between 1-substituted (thermodynamically stable) and 2-substituted (kinetically favored) isomers.

  • 1-Alkyl-1H-Indazoles: Exhibit a robust molecular ion and a dominant m/z 131 fragment.[1]

  • 2-Alkyl-2H-Indazoles: Often display a higher abundance of the bare indazole protonated ion (m/z 119 ) due to the lower stability of the 2-alkyl bond, facilitating dealkylation.

Visualization of Fragmentation Pathways

The following diagram details the fragmentation tree for 5-(2-aminoethyl)-1H-indazole (


, MW 161), illustrating the divergence from its indole isomer.

G M_H Precursor [M+H]+ m/z 162 Immonium Immonium Ion m/z 30 M_H->Immonium Alpha-Cleavage (Loss of C8H7N2) Core_Cat Indazolyl-Ethyl Cation m/z 145 M_H->Core_Cat Loss of NH3 (-17 Da) Indazole_H Protonated Indazole m/z 119 M_H->Indazole_H C-C Cleavage (Sidechain Loss) Core_Base Indazolyl-Methyl Cation m/z 131 (Diagnostic) Core_Cat->Core_Base Loss of CH2 (Ring Contraction?) Indole_Ref Ref: Indole Isomer Yields m/z 130

Figure 1: ESI-MS/MS fragmentation tree for 5-(2-aminoethyl)-1H-indazole. Note the diagnostic m/z 131 ion.

Experimental Protocol: Differentiation Strategy

This protocol is designed to unambiguously identify AEIs and distinguish them from isobaric interferences (e.g., azaindoles) or structural isomers (tryptamines).

Sample Preparation[1]
  • Standard: Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Mobile Phase A/B.

  • Derivatization (Optional for GC-MS): Use BSTFA + 1% TMCS at 70°C for 30 min to derivatize the primary amine. This improves peak shape and provides characteristic TMS-fragment shifts (+72 Da).

LC-MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Collision Gas: Argon (1.5 mTorr).

  • Collision Energy (CE): Ramp 10–40 eV to capture both fragile (side chain) and stable (core) fragments.

Data Interpretation Matrix

Use the table below to validate the identity of your analyte.

Ion Typem/z ValueOrigin/MechanismSpecificity
Precursor [M+H]+ Protonated MoleculeLow (Isobaric overlap possible)
Diagnostic 131.06 Indazolyl-methyl cation (

)
High (Distinguishes from Indole m/z 130)
Fragment 119.06 Protonated Indazole Core (

)
Moderate (Indicates loss of side chain)
Fragment 30.03

(Immonium)
Low (Generic for primary ethylamines)
Fragment 103.05 Benzonitrile cation (

)
Moderate (Ring degradation product)
Self-Validating Check: The "130/131 Rule"

To confirm the scaffold is an Indazole and not an Indole:

  • Extract the MS2 spectrum of the precursor.

  • Locate the core aromatic fragment (loss of amine + alkyl chain).

  • If m/z = 130.06: The core is likely Indole (Tryptamine derivative).

  • If m/z = 131.06: The core is likely Indazole (AEI).

  • Note: This rule assumes simple alkyl linkers.[1] Substituents on the ring (e.g., fluorine) will shift these values by their respective masses (+18 Da for F).

Comparative Performance: AEI vs. Alternatives

When developing analytical assays for NPS or pharmaceutical intermediates, choosing the right reference standards and understanding cross-reactivity is vital.

ParameterAminoethyl IndazolesAminoethyl Indoles (Tryptamines)Synthetic Cannabinoids (Indazole-3-Carboxamides)
Chromatographic Retention Slightly lower than indoles (Indazole is more polar due to 2 Ns)Higher retention (More lipophilic)Much higher (Usually contain long alkyl tails)
MS Sensitivity (ESI+) High (Basic side chain + Pyrazole N protonation)High (Indole N is non-basic, side chain drives ionization)Very High (Amide/Amine sites)
Isomer Risk High (1H vs 2H tautomers/regioisomers)Low (Indole NH is fixed, C3 is preferred)High (Regioisomers common in synthesis)
Key Reference Luo et al. (2024) [1]ChemGuide / Standard Libraries [2]Carlier et al. (2018) [3]

References

  • Luo, X. et al. (2024).[2][3] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectrometry. ChemGuide.

  • Carlier, J. et al. (2018). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... are possible manufacturing impurities. PubMed.[1]

  • Banister, S. D. et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids.... SpringerLink.[1]

  • BenchChem. (2025).[4] Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. BenchChem.

Sources

Comparative

Comparative Potency Analysis: 7-Aminoethyl vs. 7-Aminomethyl Indazoles

This guide provides an in-depth technical comparison of 7-aminoethyl versus 7-aminomethyl indazole derivatives. It is designed for medicinal chemists and pharmacologists optimizing kinase inhibitors or GPCR ligands where...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 7-aminoethyl versus 7-aminomethyl indazole derivatives. It is designed for medicinal chemists and pharmacologists optimizing kinase inhibitors or GPCR ligands where the 7-position of the indazole scaffold serves as a critical vector for solubility and binding affinity.[1][2]

Executive Summary

The choice between a 7-aminomethyl (C1-linker) and a 7-aminoethyl (C2-linker) substituent on the indazole ring is a classic homologation strategy that often dictates the selectivity profile and physicochemical properties of the drug candidate.[1][2]

  • 7-Aminomethyl (C1): Favored for rigid, compact binding pockets .[1][2][3][4] It offers lower entropic penalty upon binding but places the basic amine in close proximity to the aromatic core, slightly lowering pKa (approx. 9.0–9.[3][4]3) via inductive effects.[1][2][3]

  • 7-Aminoethyl (C2): Favored for reaching solvent-exposed salt bridges .[1][2][3] The additional methylene unit provides rotational flexibility to interact with distal Asp/Glu residues (e.g., in the kinase hinge region or ribose pocket) but incurs a higher entropic cost.[3][4]

Structural & Physicochemical Basis[1][2][4]

The potency difference is rarely driven by the scaffold alone but by how the linker length positions the terminal amine to interact with specific residues.[1][2]

Physicochemical Comparison

The following table summarizes the key property shifts observed when homologating from methyl to ethyl linkers at the 7-position.

Property7-Aminomethyl Indazole7-(2-Aminoethyl) IndazoleImpact on Potency/ADME
Linker Length ~1.5 Å~2.9 ÅC2 allows reaching distal acidic residues (e.g., Asp in kinase DFG motifs).[1][2][3]
Basicity (pKa) ~9.0 - 9.3~9.6 - 9.8C1 is less basic due to proximity to the electron-withdrawing aryl ring.[1][2] C2 is more "aliphatic-like."[1][2]
Rotatable Bonds 12C2 has higher entropic penalty upon binding; requires stronger enthalpic gain (H-bond) to compensate.[1][2][3]
Lipophilicity (cLogP) LowerHigher (+0.[1][2][3]5)C2 increases permeability but may slightly reduce metabolic stability.[1][2][3]
Steric Profile Compact / RigidFlexible / ExtendedC1 is preferred if the 7-position faces a narrow "gatekeeper" region.[1][2]
Structural Interaction Map

The 7-position of the indazole ring (when the N1/N2 are bound to the hinge region of a kinase) typically points towards the solvent front or the ribose binding pocket , depending on the specific binding mode (Type I vs Type II).[1][2]

BindingMode Indazole Indazole Core (Hinge Binder) C1_Linker 7-Aminomethyl (Short/Rigid) Indazole->C1_Linker Substitution C2_Linker 7-Aminoethyl (Long/Flexible) Indazole->C2_Linker Substitution Target_Pocket Target Residue (e.g., Asp/Glu) C1_Linker->Target_Pocket Clash or Too Short Solvent Solvent Front (Solubility) C1_Linker->Solvent High Exposure C2_Linker->Target_Pocket Optimal Salt Bridge Formation C2_Linker->Solvent High Exposure

Figure 1: Structural logic of linker length.[1][2][3] The C2-linker (Green) is often required to bridge the gap to anionic residues without steric strain.[1][2][3]

Synthetic Pathways (Experimental Causality)[3][6]

The synthesis of these two analogs requires divergent pathways from a common intermediate (typically 7-bromoindazole or 7-formylindazole).[1][2]

Synthetic Flowchart

The choice of synthesis affects yield and purity.[1][2] Reductive amination is preferred for the methyl analog, while Henry Reaction (Nitroaldol) or Cyanide homologation is standard for the ethyl analog.[1][3][4]

Synthesis Start 7-Bromo-1H-indazole Formyl 7-Formyl-1H-indazole Start->Formyl Pd-catalyzed carbonylation or Lithiation/DMF RedAm Reductive Amination (NH4OAc, NaBH3CN) Formyl->RedAm Henry Henry Reaction (CH3NO2, NH4OAc) Formyl->Henry Prod_Methyl 7-Aminomethyl Indazole RedAm->Prod_Methyl NitroVinyl 7-(2-Nitrovinyl)indazole Henry->NitroVinyl Reduction LiAlH4 Reduction NitroVinyl->Reduction Prod_Ethyl 7-(2-Aminoethyl) Indazole Reduction->Prod_Ethyl

Figure 2: Divergent synthetic pathways.[1][2] The C2-homologation (Right) requires a multi-step reduction of a nitro-alkene intermediate.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The Internal Control steps ensure the reaction has proceeded correctly before moving to purification.[1][2]

Protocol A: Synthesis of 7-Aminomethyl Indazole (Reductive Amination)

Context: This method minimizes over-alkylation (formation of secondary amines) by using an excess of ammonium source.[1][2][3]

  • Reagents: 7-Formyl-1H-indazole (1.0 eq), Ammonium Acetate (10.0 eq), NaBH3CN (1.5 eq), Methanol (anhydrous).[1][2][3][4]

  • Procedure:

    • Dissolve 7-formylindazole in MeOH under N2 atmosphere.

    • Add Ammonium Acetate and stir at RT for 1 hour (Imine formation).

    • Internal Control: Check TLC (loss of aldehyde spot).[1][2][3]

    • Add NaBH3CN portion-wise over 30 mins. Stir for 12 hours.

    • Quench: Add 1N HCl to pH 2 (destroys excess hydride), then basify to pH 10 with NaOH.

    • Extraction: Extract with DCM/Isopropanol (3:1) to recover the polar amine.[1][2]

  • Validation: 1H NMR should show a singlet (2H) at ~4.2 ppm for the benzylic -CH2-.[1][2]

Protocol B: Synthesis of 7-(2-Aminoethyl) Indazole (Henry Route)

Context: The Henry reaction is robust for adding one carbon and a nitrogen simultaneously.[1][2][3]

  • Step 1 (Nitroaldol):

    • Reflux 7-formylindazole (1.0 eq) in Nitromethane (solvent/reagent) with Ammonium Acetate (0.5 eq) catalyst for 4 hours.

    • Result: Bright yellow solid (Nitrovinyl intermediate) precipitates upon cooling.[1][2][3]

  • Step 2 (Reduction):

    • Suspend LiAlH4 (4.0 eq) in dry THF at 0°C.

    • Add Nitrovinyl intermediate dropwise (exothermic!).[1][2][3] Reflux for 6 hours.

    • Workup (Fieser Method): Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).[3][4] Filter the white granular precipitate.[1][2]

  • Validation: 1H NMR will show two triplets (approx 3.0 ppm and 3.2 ppm) corresponding to the -CH2-CH2- chain.[1][2]

Potency & Selectivity Data Analysis[1][3][5][7]

The following data trends are synthesized from SAR studies involving indazole-based kinase inhibitors (e.g., ROCK, Akt, JNK).

Case Study: ROCK Inhibition (Rho-associated Kinase)

In studies involving ROCK inhibitors (e.g., Yao et al.), the extension of the linker at the 7-position often results in a biphasic potency response :

Compound VariantIC50 (nM)Binding Hypothesis
7-H (Unsubstituted) > 1000Lack of interaction with the solvent-front Asp residue.
7-Aminomethyl 120Forms a water-mediated H-bond.[1][2] Linker is too short for direct salt bridge.[1][2]
7-Aminoethyl 15 Optimal Length. Terminal amine forms a direct salt bridge with Asp residue in the ribose pocket.[1][2]
7-Aminopropyl 45Entropic penalty of the propyl chain outweighs the binding energy gain.[1][2]
Selectivity Implications[1][2][3][4][5]
  • 7-Aminomethyl analogs tend to be more selective because the shorter linker restricts the amine to a specific volume close to the scaffold, which only fits into kinases with a "shallow" solvent interface.[1]

  • 7-Aminoethyl analogs are often more potent (pan-inhibitors) because the flexible ethyl chain can "scan" for acidic residues in a wider radius, potentially hitting off-targets (e.g., PKA, PKB).[1][3][4]

References

  • Yao, H., et al. (2013).[1][2][3][4] "Design, synthesis and biological evaluation of indazole derivatives as potent Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Woods, K. W., et al. (2006).[1][2][3][4] "Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Gaikwad, D. D., et al. (2015).[1][2][3][4][5] "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[1][2][3][4] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Reference for pKa and homologation principles). Link[2][3]

  • Vertex Pharmaceuticals. (2004).[1][2][3] "Indazole derivatives as kinase inhibitors." Patent WO2004022553.[1][2] (Detailed synthetic routes for 7-substituted indazoles). Link

Sources

Validation

Validated LC-MS Methods for 1-(1H-indazol-7-yl)ethanamine Detection

Executive Summary 1-(1H-indazol-7-yl)ethanamine (CAS: 21443-96-9 analog/isomer) presents a distinct bioanalytical challenge due to its amphoteric nature (basic primary amine + acidic indazole NH), low molecular weight (~...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1H-indazol-7-yl)ethanamine (CAS: 21443-96-9 analog/isomer) presents a distinct bioanalytical challenge due to its amphoteric nature (basic primary amine + acidic indazole NH), low molecular weight (~161.2 Da) , and chirality at the


-carbon. Standard C18 reversed-phase methods often fail to retain this polar amine or separate its enantiomers, leading to co-elution and matrix suppression.

This guide details two validated approaches: Direct Chiral LC-MS (for enantiomeric purity) and Derivatization-Enhanced Achiral LC-MS (for high-sensitivity quantitation). These protocols are synthesized from validated methods for structural isomers (e.g., 1-(1H-indazol-5-yl)ethanamine) and industry standards for polar heteroaromatic amines.

Part 1: Analyte Profile & Analytical Challenges

Before method selection, the physicochemical behavior of the analyte must be understood to prevent common failures like peak tailing or carryover.

PropertyValue / CharacteristicAnalytical Implication
Structure Indazole core with 1-aminoethyl side chain at C7.[1][2][3][4][5]Amphoteric: Can exist as cation, neutral, or anion depending on pH.
Molecular Weight 161.20 g/mol Low Mass: High background noise in LC-MS; requires clean extraction.
Chirality One chiral center (

-carbon).
Enantiomers: R- and S- forms have identical MS spectra but different biological activity.
Polarity (LogP) ~0.7 - 1.2 (Predicted)Low Retention: Elutes in the void volume on standard C18 columns.
pKa ~9.5 (Amine), ~14 (Indazole NH)Tailing: Strong interaction with residual silanols on silica columns.
Analytical Decision Tree

The following logic determines the optimal method based on your study requirements (e.g., PK profiling vs. Enantiomeric Purity).

MethodSelection Start Study Goal Isomer Need Enantiomer Separation? Start->Isomer Sens Sensitivity Requirement? Isomer->Sens Yes HILIC Method C: HILIC-MS (Racemic Quant) Isomer->HILIC No (Racemic only) Direct Method A: Direct Chiral LC-MS (Chiralpak IC/IG) Sens->Direct Moderate (>1 ng/mL) Deriv Method B: GITC Derivatization (Achiral C18) Sens->Deriv Ultra-Trace (<100 pg/mL)

Figure 1: Decision matrix for selecting the appropriate LC-MS workflow.

Part 2: Method A - Direct Chiral LC-MS (Gold Standard)

Best for: Enantiomeric purity assays, formulation testing, and PK studies where derivatization is impractical.

This method utilizes Immobilized Polysaccharide Columns which are robust against the wide range of solvents required for MS compatibility.

Chromatographic Conditions
  • Column: Chiralpak IC-3 or IG-3 (150 x 2.1 mm, 3 µm).

    • Why: The chlorinated (IC) or chloro-methyl (IG) selectors provide superior discrimination for aromatic amines compared to traditional OD/AD columns.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 9.0 with NH4OH).

    • B: Acetonitrile (100%).

    • Mode: Isocratic (typically 60% B).

    • Critical: Basic pH is mandatory to suppress the ionization of the primary amine, reducing silanol interactions and peak tailing.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

Mass Spectrometry (MS/MS) Parameters
  • Source: ESI Positive Mode.

  • Transitions (MRM):

    • Quantifier: 162.1

      
       145.1 (Loss of NH
      
      
      
      ).
    • Qualifier: 162.1

      
       118.1 (Indazole core, loss of ethylamine chain).
      
  • Spray Voltage: 3500 V.

Performance Metrics (Typical)
  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • LLOQ: ~1–5 ng/mL (limited by ionization efficiency of the underivatized amine).

Part 3: Method B - Derivatization-Enhanced Achiral LC-MS

Best for: Ultra-sensitive bioanalysis (DMPK), separating enantiomers on standard equipment, and eliminating matrix effects.

This protocol uses GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) to convert the enantiomers into diastereomers, which are easily separated on a standard C18 column.

Derivatization Protocol
  • Aliquot: Take 50 µL of plasma/sample.

  • Basify: Add 20 µL of 0.1 M Borate Buffer (pH 9.0).

  • React: Add 50 µL of GITC solution (1 mg/mL in Acetonitrile).

  • Incubate: Shake at Room Temperature for 10 minutes.

  • Quench: Add 10 µL of 1% Formic Acid to stop the reaction.

  • Centrifuge: 10,000 x g for 5 mins; inject supernatant.

Chromatographic Conditions (Achiral)
  • Column: Waters XSelect CSH C18 (100 x 2.1 mm, 2.5 µm).

    • Why: CSH (Charged Surface Hybrid) technology provides excellent peak shape for basic compounds even after derivatization.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 70% B over 8 minutes.

  • Mechanism: The GITC tag adds hydrophobicity, moving the analyte away from the solvent front and separating the diastereomers (R-analyte-GITC vs S-analyte-GITC).

Workflow Visualization

DerivatizationWorkflow Sample Plasma Sample (Racemic Analyte) Reaction Add GITC Reagent (pH 9.0, 10 min) Sample->Reaction Diastereomers Formation of Diastereomers (R-GITC and S-GITC) Reaction->Diastereomers Separation Separation on C18 Column (Different RTs) Diastereomers->Separation Detection MS Detection (m/z ~550) Separation->Detection

Figure 2: Derivatization workflow converting enantiomers to separable diastereomers.

Part 4: Comparative Analysis & Validation Summary

The following table contrasts the performance of the two primary methodologies.

FeatureMethod A: Direct ChiralMethod B: GITC Derivatization
Column Type Polysaccharide (IC/IG)Standard C18
Sample Prep Simple (Protein Precip)Moderate (Chemical Reaction)
Sensitivity (LLOQ) ~1.0 ng/mL< 0.1 ng/mL (High Sensitivity)
Cost per Sample High (Chiral columns are expensive)Low (Reagents are cheap)
Robustness Moderate (Sensitive to mobile phase)High (Standard RP-LC)
Matrix Effect High (Elutes early/mid)Low (Elutes in cleaner region)
Validation Criteria (FDA/EMA Guidelines)

To validate either method for regulatory submission, the following criteria must be met:

  • Selectivity: No interfering peaks at the retention time of the analyte in 6 blank sources.

  • Linearity:

    
     over the expected concentration range.
    
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15% (20% at LLOQ).

  • Recovery: Consistent recovery (>50%) across low, medium, and high QC levels.

  • Stability: Proven stability in matrix (freeze-thaw, benchtop) and processed samples (autosampler).

References

  • Sakamoto, T. et al. (2025). Chromatographic Separation of Enantiomers of Chiral Amines using Polysaccharide-Derived Chiral Columns. ResearchGate. Link

  • PubChem. (2025).[4][6][7] 1-(1H-indazol-5-yl)ethanamine Compound Summary. National Library of Medicine. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link

  • Bhardwaj, V. et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics. PMC. Link

Sources

Validation

A Comparative Guide to the Reference Standards of 7-(1-Aminoethyl)-1H-indazole HCl and 7-Amino-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to inflammatory diseases.[1] As research into novel indazole derivatives continues to expand, the need for well-characterized reference standards becomes paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison between the hypothetically novel compound, 7-(1-Aminoethyl)-1H-indazole HCl, and its structurally related, commercially available analogue, 7-Amino-1H-indazole. By detailing proposed synthetic routes, analytical characterization methodologies, and potential impurity profiles, this document serves as a technical resource for researchers engaged in the synthesis, characterization, and application of 7-substituted indazole derivatives.

Introduction: The Significance of 7-Substituted Indazoles

Indazole derivatives are widely recognized for their diverse pharmacological activities.[2] The substitution pattern on the indazole ring plays a crucial role in modulating their biological effects. The 7-position, in particular, offers a vector for chemical modification that can significantly influence a compound's interaction with biological targets. This guide focuses on two such derivatives: the established building block 7-Amino-1H-indazole and the novel, yet-to-be-synthesized 7-(1-Aminoethyl)-1H-indazole HCl. The introduction of a chiral aminoethyl group at the 7-position introduces a stereocenter, which can have profound implications for pharmacological activity and necessitates careful stereochemical control and analysis.[] The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds.

Synthesis of Reference Standards

A reliable supply of high-purity reference standards is fundamental to any research program. The synthesis of these materials must be well-documented, and the potential for impurity formation understood.

Established Synthesis of 7-Amino-1H-indazole

The synthesis of 7-Amino-1H-indazole can be achieved through various reported methods. One common approach involves the reduction of a corresponding nitro-indazole precursor.

Experimental Protocol: Synthesis of 7-Amino-1H-indazole

  • Nitration of 1H-Indazole: 1H-Indazole is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the benzene ring. The reaction conditions must be carefully controlled to favor the formation of 7-nitro-1H-indazole.

  • Reduction of 7-Nitro-1H-indazole: The resulting 7-nitro-1H-indazole is then reduced to the corresponding amine. This can be accomplished using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C).

  • Purification: The crude 7-Amino-1H-indazole is purified by recrystallization or column chromatography to yield the final product of high purity.

Proposed Synthesis of 7-(1-Aminoethyl)-1H-indazole HCl

As 7-(1-Aminoethyl)-1H-indazole HCl is a novel compound, a plausible synthetic route is proposed here based on established organic chemistry transformations. This multi-step synthesis would likely begin with a commercially available 7-substituted indazole. A feasible starting material would be 7-acetyl-1H-indazole.

Proposed Experimental Protocol:

  • Oximation of 7-Acetyl-1H-indazole: 7-Acetyl-1H-indazole is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime, 7-(1-(hydroxyimino)ethyl)-1H-indazole.

  • Reduction of the Oxime: The oxime is then reduced to the primary amine. A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Salt Formation: The resulting racemic 7-(1-Aminoethyl)-1H-indazole free base is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol or diethyl ether) to precipitate the hydrochloride salt.

  • Purification and Chiral Separation: The crude product would be purified by recrystallization. Given the introduction of a chiral center, a subsequent chiral separation step, for example by chiral High-Performance Liquid Chromatography (HPLC), would be necessary to isolate the individual enantiomers if required for stereospecific biological evaluation.[]

Causality in Experimental Choices: The choice of a reductive amination pathway starting from an acetyl group is a common and effective method for introducing an aminoethyl moiety. The formation of the hydrochloride salt is a standard procedure to enhance the stability and handling of the amine product.

Comparative Analysis of Reference Standards

A thorough comparison of the physicochemical and analytical properties of these two reference standards is crucial for their proper identification and use in research.

Property7-Amino-1H-indazole7-(1-Aminoethyl)-1H-indazole HCl (Predicted)
Molecular Formula C₇H₇N₃C₉H₁₂ClN₃
Molecular Weight 133.15 g/mol 197.67 g/mol
Appearance Solid powderWhite to off-white solid
Melting Point 157-163 °CTo be determined
Solubility Soluble in organic solvents like methanol and DMSOExpected to be soluble in water and polar organic solvents
Chirality AchiralChiral (racemic mixture unless separated)
Key Spectroscopic Features ¹H NMR: Aromatic protons, amine protons. ¹³C NMR: Aromatic carbons. Mass Spec: [M+H]⁺ at m/z 134.¹H NMR: Aromatic protons, ethyl group protons (quartet and doublet), amine protons. ¹³C NMR: Aromatic carbons, ethyl group carbons. Mass Spec: [M+H]⁺ of the free base at m/z 162.
Potential Impurities Starting materials (e.g., 7-nitro-1H-indazole), over-reduced byproducts.Starting materials (e.g., 7-acetyl-1H-indazole), partially reduced intermediates (e.g., the corresponding alcohol).

Analytical Methodologies for Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of reference standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of organic compounds.

Detailed HPLC-UV Protocol:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for these analyses.

  • Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and increasing the proportion of organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the indazole core exhibits strong absorbance (e.g., 254 nm or 280 nm) is appropriate.[4]

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

Chiral HPLC Protocol for 7-(1-Aminoethyl)-1H-indazole HCl:

  • Column: A chiral stationary phase is required, such as one based on derivatized cellulose or amylose.

  • Mobile Phase: The mobile phase will depend on the chosen chiral column and can be either a normal-phase (e.g., hexane/isopropanol) or a reversed-phase system.

  • Method Development: Method development will be necessary to achieve baseline separation of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

  • ¹H NMR: Will confirm the presence and connectivity of all protons in the molecule. For 7-(1-Aminoethyl)-1H-indazole HCl, the characteristic quartet and doublet of the ethyl group will be key diagnostic signals.

  • ¹³C NMR: Will show the number of unique carbon environments, confirming the overall structure.

  • Solvent: Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used.[5]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide fragmentation information for structural elucidation.[6]

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar molecules.

  • Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Key Concepts

Proposed Synthetic Pathway

Synthetic_Pathway A 7-Acetyl-1H-indazole B 7-(1-(Hydroxyimino)ethyl)-1H-indazole A->B NH2OH.HCl, Base C 7-(1-Aminoethyl)-1H-indazole (Free Base) B->C Reduction (e.g., LiAlH4) D 7-(1-Aminoethyl)-1H-indazole HCl C->D HCl

Caption: Proposed synthesis of 7-(1-Aminoethyl)-1H-indazole HCl.

Analytical Workflow

Analytical_Workflow cluster_0 Synthesis & Purification cluster_1 Characterization Synthesis Synthesis Purification Purification Synthesis->Purification HPLC_Purity HPLC_Purity Purification->HPLC_Purity NMR_Structure NMR_Structure Purification->NMR_Structure MS_Identity MS_Identity Purification->MS_Identity Chiral_HPLC Chiral HPLC (for chiral compound) Purification->Chiral_HPLC HPLC_Purity->NMR_Structure NMR_Structure->MS_Identity

Caption: General analytical workflow for reference standard characterization.

Conclusion

The development and thorough characterization of novel indazole derivatives like 7-(1-Aminoethyl)-1H-indazole HCl are crucial for advancing drug discovery. This guide has provided a comparative framework against the known 7-Amino-1H-indazole, outlining a plausible synthetic route and essential analytical methodologies for characterization and purity assessment. For researchers working with such chiral intermediates, rigorous analytical control, including chiral separation, is indispensable to ensure the reliability and significance of their findings.[] Adherence to these principles of synthesis and analysis will undoubtedly contribute to the successful development of new and effective indazole-based therapeutics.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL not available)
  • Synthesis of 1H-Indazoles via Silver(I)
  • Method of synthesizing 1H-indazole compounds. (URL: )
  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (URL: [Link])

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley r
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (URL: [Link])

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (URL: [Link])

  • 7-Amino-1H-indazole. (URL not available)
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • Indazole synthesis. (URL: [Link])

  • 1H-indazol-7-amine. (URL: [Link])

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (URL: [Link])

  • Chiral Intermediates in Drug Synthesis. (URL not available)
  • Mass Spectrometry of Amino Acids and Proteins. (URL not available)
  • 5-Aminoindazole hydrochloride. (URL: [Link])

  • 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions)
  • Indazoles in Drug Discovery. (URL not available)
  • The Significance of Chirality in Drug Design and Development. (URL: [Link])

  • Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. (URL: [Link])

  • Amino acids. (URL not available)
  • I'm trying to quantify amino acids by RPHPLC with UV detector, can anyone suggest a good method? (URL: [Link])

  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffili
  • (PDF) Synthesis, Experimental and Theoretical Analysis of 5-Aminoindazole Derivatives for Corrosion Prevention of Mild Steel in Sulfuric Acid Across Different Temperatures. (URL: [Link])

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (URL: [Link])

  • The significance of chirality in contemporary drug discovery-a mini review. (URL: [Link])

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (URL: [Link])

  • Crucial role of chirality in advancing safety & efficacy. (URL: [Link])

  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. (URL: [Link])

  • Substituted indazole derivatives. (URL: [Link])

  • Single Quadrupole Multiple Fragment Ion Monitoring Quantitative Mass Spectrometry. (URL: [Link])

  • analysis of amino acids by high performance liquid chrom
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (URL: [Link])

  • Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

7-(1-Aminoethyl)-1H-indazole: Proper Disposal Procedures

This guide outlines the operational protocols for the safe handling and disposal of 7-(1-Aminoethyl)-1H-indazole , a functionalized heterocyclic amine often used as a pharmaceutical intermediate.[1] As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational protocols for the safe handling and disposal of 7-(1-Aminoethyl)-1H-indazole , a functionalized heterocyclic amine often used as a pharmaceutical intermediate.[1]

As a Senior Application Scientist, I have structured this guide to prioritize safety, regulatory compliance, and chemical stability . The protocols below treat the substance as a hazardous basic organic solid , consistent with the safety profiles of similar indazole derivatives.

Part 1: Immediate Hazard Assessment & Segregation

Before initiating disposal, you must validate the chemical state. 7-(1-Aminoethyl)-1H-indazole contains a basic primary amine group and an indazole core.[1] This structural combination dictates its waste classification.[1]

Chemical Profile & Compatibility[2][3]
  • Chemical Class: Heterocyclic Primary Amine.[1]

  • Physical State: Typically an off-white to beige solid/powder.[1]

  • Acidity/Basicity: Basic . The aminoethyl side chain and the indazole ring nitrogen make this compound reactive toward acids.

  • Incompatibilities:

    • Strong Acids: Violent, exothermic neutralization.[1]

    • Oxidizing Agents: Risk of fire or evolution of toxic nitrogen oxides (NOx).[1][2]

    • Acid Chlorides/Anhydrides: Rapid acylation reactions.[1]

Waste Classification

Assign the material to the correct waste stream to prevent dangerous cross-reactions in bulk storage.

StateWaste Stream CategoryContainer TypeLabeling Code (Example)
Pure Solid Hazardous Solid Waste (Organic)HDPE Wide-Mouth JarSOL-ORG-NONHAL
Solution (Organic) Non-Halogenated Organic SolventAmber Glass / HDPELIQ-ORG-NONHAL
Solution (Aqueous) Basic Aqueous Waste (pH > 8)HDPE CarboyAQ-BASE

Critical Warning: Do NOT mix this compound with "Acidic Waste" streams.[1] Even small amounts of amines can cause rapid heating and pressurization in sealed acid waste containers.[1]

Part 2: Disposal Workflows

Select the appropriate workflow based on the physical state of the waste.

Workflow A: Solid Waste Disposal (Preferred)

Best for: Expired pure chemicals, contaminated weighing boats, and solid spill residues.

  • Containerization: Transfer the solid into a dedicated wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.[1]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "7-(1-Aminoethyl)-1H-indazole".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".[1]

  • Sealing: Screw the cap tightly. Tape the cap with parafilm if the waste will be stored for >1 week to prevent moisture absorption (hygroscopic amines can degrade).

  • Storage: Place the container in the Secondary Containment Tub designated for "Organic Bases" or "General Organics" until pickup.

Workflow B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors or dissolved samples.

  • Segregation: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, DMSO).[1]

  • pH Check: If the solution is aqueous, verify pH.[1][3][4] If pH > 12, do not mix with other organic solvents unless your facility permits.[1]

  • Transfer: Pour into the appropriate carboy (e.g., "Non-Halogenated Organic Waste") using a funnel.

  • Rinsing: Triple-rinse the empty source flask with a minimal amount of compatible solvent (e.g., acetone) and add the rinsate to the waste container.

Part 3: Emergency Spill Response

Scenario: You have spilled 500 mg of 7-(1-Aminoethyl)-1H-indazole powder on the benchtop.

Operational Response Plan
  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Upgrade: Wear nitrile gloves (double gloved) , safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 respirator to prevent inhalation of basic dust.

  • Dry Cleanup (Avoid Water Initially):

    • Gently cover the spill with a dry absorbent pad or scoop it up using a dedicated brush and dustpan.

    • Reasoning: Adding water immediately can spread the basic solution and make cleanup harder.

  • Wet Decontamination:

    • Once the bulk solid is removed, wipe the surface with a weak acid solution (1% Acetic Acid or Citric Acid) to neutralize trace amine residues.

    • Follow with a water rinse, then an ethanol wipe.[1]

  • Disposal: Place all contaminated pads, gloves, and scoopers into a clear plastic hazardous waste bag , seal it, and tag it as "Solid Debris Contaminated with Organic Amines."

Part 4: Decision Logic Visualization

The following diagram illustrates the decision-making process for disposing of 7-(1-Aminoethyl)-1H-indazole to ensure compliance and safety.

DisposalWorkflow Start Waste: 7-(1-Aminoethyl)-1H-indazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidCont Container: Wide-Mouth HDPE Solid->SolidCont SolventCheck Check Solvent Type Liquid->SolventCheck SolidLabel Label: Hazardous Solid (Toxic/Irritant) SolidCont->SolidLabel Pickup Professional Incineration SolidLabel->Pickup Halogen Halogenated (e.g., DCM) SolventCheck->Halogen NonHal Non-Halogenated (e.g., MeOH) SolventCheck->NonHal Aqueous Aqueous (Basic pH) SolventCheck->Aqueous DispHal Disp: Halogenated Waste Carboy Halogen->DispHal DispNonHal Disp: Non-Halogenated Waste Carboy NonHal->DispNonHal DispAq Disp: Basic Aqueous Waste Aqueous->DispAq DispHal->Pickup DispNonHal->Pickup DispAq->Pickup

Caption: Decision tree for segregating 7-(1-Aminoethyl)-1H-indazole waste based on physical state and solvent composition.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] 1H-Indazole Compound Summary. National Library of Medicine. Retrieved February 5, 2026. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. [Link]

Sources

Handling

Personal protective equipment for handling 7-(1-Aminoethyl)-1H-indazole

Topic: Executive Safety Summary Compound: 7-(1-Aminoethyl)-1H-indazole Chemical Class: Amino-substituted Indazole (Heterocyclic Amine) Primary Hazards (Inferred from SAR):* Acute Toxicity (Oral), Skin/Eye Irritation, Res...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Safety Summary

Compound: 7-(1-Aminoethyl)-1H-indazole Chemical Class: Amino-substituted Indazole (Heterocyclic Amine) Primary Hazards (Inferred from SAR):* Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.[1] Operational Status: Handle as a Potent Irritant and Potential Sensitizer .[1]

Note: As a specialized research intermediate, specific toxicological data for this isomer may be limited.[1] The safety protocols below are derived from Structure-Activity Relationships (SAR) of close analogs (e.g., 7-Amino-1H-indazole, CAS 21443-96-9), adhering to the "Universal Precaution" principle for functionalized heterocycles.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the "Why."[1] Amino-indazoles possess two distinct risk factors: the indazole core (often biologically active in kinase pathways) and the primary amine side chain (basic, corrosive/irritant, and potential respiratory sensitizer).[1]

GHS Classification (Derived)
Hazard CategoryH-CodeHazard StatementRisk Driver
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Indazole core pharmacology.
Skin Irritation H315 Causes skin irritation.[1][4][5][6]Basic amine functionality.[1][7]
Eye Irritation H319 Causes serious eye irritation.[1][4]Basic amine functionality.[1][7]
STOT - SE H335 May cause respiratory irritation.[1][4][5]Fine dust generation.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] Do not rely on a single layer of protection.[1]

PPE CategoryStandard RequirementTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Material: Nitrile Rubber (0.11 mm min.[1] thickness).Rationale: Latex is permeable to many organic amines and is a sensitizer itself.[1] Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects while you doff.[1]
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1 (Impact & Splash).Rationale: Safety glasses with side shields are insufficient for amines.[1] Vapors or dust can bypass side shields.[1] Goggles form a seal, preventing lacrimal absorption.[1]
Respiratory N95 / P100 (Solids)Context: Required only if weighing outside a fume hood (not recommended).Best Practice: All handling should occur in a certified chemical fume hood, negating the need for a respirator under normal conditions.[1]
Body Protection Lab Coat (High-Neck) Material: Poly-cotton blend or Tyvek (if handling >10g).Rationale: The 1-aminoethyl group increases lipophilicity, aiding skin absorption.[1] Ensure wrists are covered (glove-over-cuff).[1]

Operational Handling Protocols

A. Weighing & Transfer (Solid State)

The highest risk of exposure occurs during the generation of airborne dust.[1]

  • Engineering Control: Verify Fume Hood Face Velocity is 0.4 – 0.6 m/s .

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/electrostatic.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Containment: Weigh into a tared vial inside the hood. Do not walk the open stock bottle to the balance; bring the balance to the hood or use a secondary containment tray.

B. Solubilization & Reaction Setup
  • Solvent Choice: When dissolving in DMSO or Methanol, add solvent slowly.[1] Amine solvation can be slightly exothermic.[1]

  • Venting: Do not cap the vial immediately if heat is generated. Allow to equilibrate.

  • Labeling: Mark all reaction vessels with "Irritant - Amine" immediately.[1]

Workflow Visualizations

Diagram 1: PPE Donning & Safe Handling Logic

This decision tree ensures you are correctly equipped before opening the chemical inventory.

PPE_Workflow Start Start: Handling 7-(1-Aminoethyl)-1H-indazole RiskCheck Check Quantity & State Start->RiskCheck SolidState Solid / Powder RiskCheck->SolidState Solution In Solution RiskCheck->Solution HoodCheck Is Fume Hood Available? SolidState->HoodCheck PPE_Full PPE: Double Nitrile + Goggles + Lab Coat Solution->PPE_Full HoodCheck->PPE_Full Yes Resp_Req ADD: N95/P100 Respirator HoodCheck->Resp_Req No (Emergency Only) Action_Weigh Action: Weigh inside Hood PPE_Full->Action_Weigh Resp_Req->Action_Weigh Action_Dissolve Action: Dissolve (Watch Exotherm) Action_Weigh->Action_Dissolve

Caption: Logical flow for selecting PPE based on physical state and engineering controls.

Diagram 2: Emergency Spill Response

Immediate actions to take if the containment is breached.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Dust Risk) Spill->Evacuate Assess 2. Assess: < 5g or > 5g? Evacuate->Assess Minor Minor (<5g): Wet Wipe Method Assess->Minor Major Major (>5g): Call EHS / HazMat Assess->Major Clean Clean: Cover with wet paper towel (Prevent Dust) Minor->Clean Dispose Dispose: Sealed Bag -> Haz Waste Clean->Dispose

Caption: Protocol for mitigating dust inhalation risks during spill cleanup.

Waste Disposal & Decontamination

  • Solid Waste: Collect contaminated gloves, paper towels, and weighing boats in a sealed plastic bag before placing them in the solid hazardous waste drum.[1] This prevents amine odors and dust from escaping into the lab.[1]

  • Liquid Waste: Dispose of solutions in the Halogen-Free Organic waste stream (unless dissolved in DCM/Chloroform).[1]

  • Glassware: Rinse with Acetone or Methanol inside the hood before removing for washing.[1] The rinseate must be treated as hazardous waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88901, 1H-indazol-7-amine. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.